molecular formula C7H4BrNS2 B1280402 6-Bromo-2-mercaptobenzothiazole CAS No. 51618-30-5

6-Bromo-2-mercaptobenzothiazole

Cat. No.: B1280402
CAS No.: 51618-30-5
M. Wt: 246.2 g/mol
InChI Key: KNFZKHAWHVYFFI-UHFFFAOYSA-N
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Description

6-Bromo-2-mercaptobenzothiazole is a useful research compound. Its molecular formula is C7H4BrNS2 and its molecular weight is 246.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFZKHAWHVYFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462349
Record name 6-Bromo-2-mercaptobenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51618-30-5
Record name 6-Bromo-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-mercaptobenzothiazole: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-mercaptobenzothiazole is a halogenated heterocyclic organic compound that holds significant interest in various scientific and industrial fields. Its unique chemical structure, featuring a benzothiazole core substituted with a bromine atom and a thiol group, imparts a range of useful properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectral characterization, and key applications of this compound, with a focus on its role as a vulcanization accelerator and its potential in medicinal chemistry. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

This compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant. The core structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A bromine atom is attached at the 6-position of the benzene ring, and a mercapto (or thione) group is at the 2-position of the thiazole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 51618-30-5N/A
Molecular Formula C₇H₄BrNS₂N/A
Molecular Weight 246.15 g/mol N/A
Appearance White to light yellow crystalline powderN/A
Melting Point 260-263 °CN/A
Tautomerism Exists primarily in the thione form (6-Bromo-1,3-benzothiazole-2(3H)-thione)N/A

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a corresponding bromo-substituted aniline with carbon disulfide. A plausible and efficient method involves the use of 4-bromoaniline as the starting material.

Experimental Protocol: Synthesis from 4-Bromoaniline

This protocol outlines a two-step synthesis pathway starting from 4-bromoaniline.

Step 1: Synthesis of 2-Amino-5-bromobenzenethiol

  • Reaction Setup: In a well-ventilated fume hood, dissolve 17.2 g (0.1 mol) of 4-bromoaniline in 150 mL of toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Sulfur Monochloride: While stirring vigorously, add 16.2 g (0.12 mol) of sulfur monochloride dropwise over a period of 30 minutes. An exothermic reaction will occur; maintain the temperature below 40 °C using an ice bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. Suspend the resulting residue in a solution of 24 g (0.6 mol) of sodium hydroxide in 200 mL of ethanol and 50 mL of water.

  • Reflux: Heat the mixture to reflux for 2-3 hours.

  • Isolation and Purification: After cooling, pour the reaction mixture into 500 mL of ice-water and carefully acidify with concentrated hydrochloric acid to a pH of 6-7. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-amino-5-bromobenzenethiol can be recrystallized from an ethanol/water mixture.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-amino-5-bromobenzenethiol (0.1 mol) in a suitable solvent such as ethanol.

  • Reaction with Carbon Disulfide: Add an equimolar amount of carbon disulfide (CS₂) to the solution.

  • Cyclization: The reaction mixture is then heated under reflux. The cyclization is promoted by the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and is typically carried out in a solvent like toluene at around 80°C.[1][2]

  • Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow Start 4-Bromoaniline Step1 Reaction with Sulfur Monochloride and Hydrolysis Start->Step1 Intermediate 2-Amino-5-bromobenzenethiol Step1->Intermediate Step2 Reaction with Carbon Disulfide (DBU, Toluene, 80°C) Intermediate->Step2 Product This compound Step2->Product

Synthetic workflow for this compound.

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the expected spectral data based on the analysis of closely related benzothiazole derivatives.[3][4][5]

Table 2: Predicted ¹H NMR Spectral Data for 6-Bromo-1,3-benzothiazole-2(3H)-thione

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.5br sN-H (thione tautomer)
~7.8dAromatic H
~7.6dAromatic H
~7.4ddAromatic H

Table 3: Predicted ¹³C NMR Spectral Data for 6-Bromo-1,3-benzothiazole-2(3H)-thione

Chemical Shift (δ, ppm)Assignment
~195C=S (thione)
~140Aromatic C
~135Aromatic C
~128Aromatic C
~125Aromatic C
~122Aromatic C
~118Aromatic C-Br

Table 4: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2900MediumN-H stretch (thione)
~2600-2500WeakS-H stretch (thiol, if present)
~1600MediumC=C aromatic stretch
~1500StrongC=S stretch (thione)
~1320StrongC-N stretch
~820StrongC-H out-of-plane bend (aromatic)
~670MediumC-Br stretch

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zInterpretation
245/247Molecular ion peak [M]⁺ (presence of Br isotopes)
212/214[M - SH]⁺
167[M - Br]⁺
134[M - Br - SH]⁺

Applications

Rubber Vulcanization Accelerator

2-Mercaptobenzothiazole and its derivatives are widely used as accelerators in the sulfur vulcanization of rubber.[6][7] These compounds increase the rate of vulcanization, allowing for lower processing temperatures and shorter curing times, which leads to improved physical properties of the rubber product. The presence of the bromo substituent in this compound can modify its activity and solubility in the rubber matrix.

The general mechanism involves the formation of an active sulfurating agent. The accelerator reacts with sulfur to form a complex, which then reacts with the polymer chains to create cross-links.

Vulcanization_Mechanism cluster_activation Activation Phase cluster_crosslinking Cross-linking Phase Accelerator This compound (MBT-Br) ActiveComplex Active Accelerator-Sulfur Complex Accelerator->ActiveComplex Sulfur Sulfur (S₈) Sulfur->ActiveComplex Activator ZnO / Stearic Acid Activator->ActiveComplex PendantGroup Polymer-Sx-MBT-Br ActiveComplex->PendantGroup Polymer Rubber Polymer Chains CrosslinkedPolymer Cross-linked Rubber Network Polymer->PendantGroup PendantGroup->Polymer Reaction with another polymer chain PendantGroup->CrosslinkedPolymer

Generalized mechanism of rubber vulcanization accelerated by a mercaptobenzothiazole derivative.
Medicinal Chemistry and Drug Development

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[8] Derivatives of 2-mercaptobenzothiazole have been investigated for a wide range of therapeutic applications, including antimicrobial, antifungal, and anticancer activities.[8] The introduction of a bromine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties. Further research into the biological activities of this compound and its derivatives is a promising area for the development of new therapeutic agents.

Conclusion

This compound is a versatile compound with a well-defined chemical structure and accessible synthetic routes. Its primary application lies in the rubber industry as a vulcanization accelerator, where it plays a crucial role in enhancing the properties of rubber materials. Furthermore, its structural features make it an attractive scaffold for the design and synthesis of novel drug candidates. The detailed experimental protocols and spectral data provided in this guide serve as a valuable resource for researchers and scientists working in the fields of materials science, organic synthesis, and medicinal chemistry, paving the way for further exploration of this important molecule.

References

6-Bromo-2-mercaptobenzothiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51618-30-5

Synonyms: 6-Bromo-1,3-benzothiazole-2-thiol, 6-Bromo-2(3H)-benzothiazolethione

This technical guide provides an in-depth overview of 6-Bromo-2-mercaptobenzothiazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid, sparingly soluble in water, with the following key properties:

PropertyValueSource
Molecular Formula C₇H₄BrNS₂[1][2]
Molecular Weight 246.15 g/mol [1][2]
Melting Point 260-263 °C[2]
Appearance Predicted: SolidN/A
Density (Predicted) 1.93 g/cm³[2]
Boiling Point (Predicted) 359.7 ± 44.0 °C[2]

Synthesis

A plausible and efficient two-step synthesis of this compound can be achieved starting from 4-bromoaniline. The initial step involves the formation of a key intermediate, 2-amino-5-bromothiophenol, via the Herz reaction. This is followed by a cyclization reaction with carbon disulfide to yield the final product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-5-bromothiophenol (Herz Reaction)

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as toluene.

  • Addition of Sulfur Monochloride: With vigorous stirring, add sulfur monochloride (1.2 equivalents) dropwise to the solution, maintaining the temperature below 40°C.

  • Heating: After the addition is complete, heat the reaction mixture to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Suspend the residue in a solution of sodium hydroxide (6 equivalents) in a mixture of ethanol and water.

  • Reflux: Heat the mixture to reflux for 2-3 hours to facilitate hydrolysis.

  • Isolation and Purification: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-amino-5-bromothiophenol can be purified by recrystallization from an ethanol/water mixture.[3]

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 2-amino-5-bromothiophenol (1 equivalent) in a suitable solvent like ethanol.

  • Addition of Carbon Disulfide: Add an excess of carbon disulfide (CS₂) to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).

Synthesis_Workflow cluster_step1 Step 1: Herz Reaction cluster_step2 Step 2: Cyclization A 4-Bromoaniline D Reaction Mixture A->D B Sulfur Monochloride B->D C Toluene C->D E Hydrolysis (NaOH, EtOH/H2O) D->E F 2-Amino-5-bromothiophenol E->F I Reaction Mixture F->I G Carbon Disulfide G->I H Ethanol H->I J This compound I->J

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

TechniqueExpected Characteristics
¹H NMR Aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm). The number of signals and their splitting patterns will be consistent with a trisubstituted benzene ring. The thiol proton (or N-H proton in the thione tautomer) is expected to be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
¹³C NMR Aromatic carbons will resonate in the range of δ 110-155 ppm. The thiocarbonyl carbon (C=S) is expected to appear further downfield, typically around δ 190-200 ppm.
IR Spectroscopy Characteristic peaks are expected for N-H stretching (around 3400-3300 cm⁻¹), C-H aromatic stretching (around 3100-3000 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C=S stretching (around 1200-1050 cm⁻¹). The presence of the C-Br bond will likely result in a characteristic absorption in the fingerprint region.[4][5]
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (246.15 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of similar intensity to the M⁺ peak.

Biological Activities and Drug Development Potential

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibitory effects.[6][7] The introduction of a bromine atom at the 6-position is anticipated to modulate these activities, potentially enhancing potency and selectivity.

Antimicrobial Activity

Derivatives of 2-mercaptobenzothiazole have shown significant activity against various bacterial and fungal strains.[6][8] The presence of electron-withdrawing groups, such as halogens, on the benzothiazole ring can influence the antimicrobial spectrum and potency.[9]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Anticancer Activity

Halogenated benzothiazole derivatives have been investigated as potential anticancer agents.[4][11] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or disruption of signaling pathways crucial for cancer cell survival.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.[12]

Enzyme Inhibition

2-Mercaptobenzothiazole and its derivatives are known to inhibit various enzymes, including carbonic anhydrase, tyrosinase, and various kinases.[6][13] The specific inhibitory profile of the 6-bromo derivative would need to be determined through screening against a panel of relevant enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Inhibition Assay: In a suitable assay format (e.g., 96-well plate), combine the enzyme, buffer, and various concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[14]

Signaling_Pathway cluster_pathway Hypothetical Anticancer Mechanism A This compound B Target Enzyme (e.g., Kinase, Carbonic Anhydrase) A->B Inhibition C Downstream Signaling Cascade B->C Blocks D Cell Proliferation Inhibition C->D E Apoptosis Induction C->E

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its biological activity profile is anticipated to be of significant interest in the fields of antimicrobial and anticancer drug discovery. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives, paving the way for further research and development.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 6-Bromo-2-mercaptobenzothiazole (CAS No: 51618-30-5; Molecular Formula: C₇H₄BrNS₂; Molecular Weight: 246.15 g/mol ).[1][2] Due to a scarcity of directly published empirical data for this specific compound, this document leverages spectral data from closely related and well-documented analogs, primarily 6-Chloro-benzo[d]thiazole-2-thiol and the parent compound 2-mercaptobenzothiazole.[3] This approach provides a robust predictive framework for the characterization of the target molecule. This guide includes tabulated FT-IR, NMR, and UV-Vis data, detailed experimental protocols for spectroscopic analyses, and visual workflows for synthesis and characterization.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in pharmaceutical and industrial chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Furthermore, 2-mercaptobenzothiazole and its derivatives are widely used as vulcanization accelerators in the rubber industry and as corrosion inhibitors.[4][6] Accurate spectroscopic characterization is crucial for quality control, structural elucidation, and understanding the chemical behavior of these compounds.

Spectroscopic Data Analysis

The following sections present the expected spectroscopic data for this compound. The data is compiled by referencing analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. The data presented below is extrapolated from the documented spectrum of 6-Chloro-benzo[d]thiazole-2-thiol, with adjustments for the bromo-substituent.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment Predicted Coupling Constant (J) Hz
~14.0 Broad Singlet -SH -
~7.6 Doublet Aromatic CH ~2.0
~7.5 Doublet of Doublets Aromatic CH ~8.5, 2.0
~7.3 Doublet Aromatic CH ~8.5

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
~190.0 C=S (Thione)
~141.5 Aromatic C-N
~134.0 Aromatic C-H
~132.0 Aromatic C-S
~127.0 Aromatic C-H
~118.0 Aromatic C-Br
~115.0 Aromatic C-H

Solvent: DMSO-d₆

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. The predicted absorption peaks are based on characteristic values for benzothiazoles and aromatic bromine compounds.[4]

Table 3: Predicted FT-IR Absorption Peaks for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3400 - 3100 Medium N-H Stretch (Thione tautomer)
~3050 - 3000 Weak Aromatic C-H Stretch
~2600 - 2550 Weak S-H Stretch (Thiol tautomer)
~1600 - 1450 Strong C=C & C=N Aromatic Ring Stretching
~1315 Medium C-N Stretch
~1060 Strong C-Br Stretch

| ~700 | Strong | C-S Stretch |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For 2-mercaptobenzothiazole in aqueous solution, two main absorption bands are observed, which are expected to be similarly present in its bromo-derivative.[7][8]

Table 4: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Solvent System
~230 - 240 Methanol/Water

| ~310 - 325 | Methanol/Water |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₄BrNS₂), the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 5: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted) Assignment
245 [M]⁺ peak corresponding to the ⁷⁹Br isotope

| 247 | [M+2]⁺ peak corresponding to the ⁸¹Br isotope |

Experimental Protocols

The following are generalized but detailed protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[9]

  • Data Acquisition:

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire at least 1024 scans.

  • Referencing: Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a solid sample by mixing ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

  • Instrumentation: Use a Perkin Elmer FT-IR spectrometer or equivalent.[9]

  • Data Acquisition: Record the spectrum in the spectral range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol). Dilute the stock solution to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a blank reference.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

Synthesis and Workflow Visualizations

Synthetic Workflow

A common and efficient route for the synthesis of 2-mercaptobenzothiazole derivatives involves the reaction of a corresponding aniline with carbon disulfide and sulfur under pressure.[6] For the target compound, this would involve 4-bromoaniline as the starting material.

Synthesis_Workflow Reactants 4-Bromoaniline + Carbon Disulfide (CS₂) + Sulfur (S) Reaction High Temperature & High Pressure Reaction (Autoclave) Reactants->Reaction Purification Purification (Base Dissolution & Acid Reprecipitation) Reaction->Purification Crude Product Product This compound Purification->Product

Caption: General synthesis pathway for this compound.

Spectroscopic Characterization Workflow

Following synthesis and purification, a logical workflow is necessary to confirm the structure and purity of the final compound.

Characterization_Workflow Start Synthesized Product MS Mass Spectrometry (MS) Confirm Molecular Weight & Isotopic Pattern Start->MS FTIR FT-IR Spectroscopy Identify Functional Groups (C=S, N-H, C-Br) Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Elucidate C-H Framework Start->NMR UVVIS UV-Vis Spectroscopy Analyze Electronic Transitions Start->UVVIS Data Data Analysis & Structural Confirmation MS->Data FTIR->Data NMR->Data UVVIS->Data Final Pure, Characterized Compound Data->Final

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

References

An In-Depth Technical Guide to 6-Bromo-2-mercaptobenzothiazole: Physicochemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-mercaptobenzothiazole is a halogenated derivative of the versatile heterocyclic compound 2-mercaptobenzothiazole (MBT). The introduction of a bromine atom at the 6-position of the benzothiazole ring system can significantly influence its physicochemical properties and biological activity. This modification can enhance membrane permeability and target binding, making it a compound of interest in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key chemical reactions.

Physicochemical Characteristics

This compound presents as a white to light yellow crystalline powder with a slight odor.[2] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₇H₄BrNS₂[3]
Molecular Weight 246.15 g/mol [3]
Melting Point 260-263 °C[3]
Boiling Point (Predicted) 359.7 ± 44.0 °C at 760 mmHg[3]
Density (Predicted) 1.93 g/cm³[3]
Flash Point 171.3 °C[2]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol and dimethyl sulfoxide.[2]
Appearance White to light yellow crystalline powder[2]
Odor Slight[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers. The following protocols are based on established methods for the synthesis and analysis of related benzothiazole derivatives.

Synthesis of this compound

The synthesis of 2-mercaptobenzothiazole derivatives can be achieved through several routes, with a common method involving the reaction of an appropriately substituted aniline with carbon disulfide and sulfur.[4] For the synthesis of this compound, 4-bromoaniline would be the logical starting material.

Reaction:

4-Bromoaniline + Carbon Disulfide + Sulfur → this compound + Hydrogen Sulfide

Materials:

  • 4-Bromoaniline

  • Carbon Disulfide (CS₂)

  • Sulfur (S)

  • High-pressure autoclave

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Stirring mechanism

  • Heating mantle with temperature control

Procedure:

  • Charging the Reactor: In a high-pressure autoclave equipped with a stirrer, charge 4-bromoaniline, carbon disulfide, and elemental sulfur in appropriate molar ratios. A common industrial process for the synthesis of the parent 2-mercaptobenzothiazole involves reacting the components under elevated temperature and pressure.[5]

  • Reaction Conditions: Seal the autoclave and begin stirring. Gradually heat the mixture to the target reaction temperature (e.g., 240-250 °C) and pressure (e.g., 9-10 MPa).[5]

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4-5 hours).[5] The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the by-product, hydrogen sulfide (H₂S), into a suitable scrubber (e.g., a sodium hydroxide solution).

  • Isolation of Crude Product: Open the autoclave and collect the crude reaction mixture. The crude product will likely be a solid or a slurry.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities. A combination of an acid-base wash and recrystallization is an effective method. A patented method for the purification of crude 2-mercaptobenzothiazole involves treatment with an aqueous alkali metal hydroxide solution followed by acidification.[6]

Materials:

  • Crude this compound

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 5-10%)

  • Non-oxidizing mineral acid (e.g., hydrochloric acid or sulfuric acid)

  • Suitable recrystallization solvent or solvent mixture (e.g., toluene and isopropanol/acetone)[7]

  • Beakers, flasks, and other standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • pH paper or pH meter

Procedure:

  • Alkaline Wash:

    • Suspend the crude this compound in an aqueous sodium hydroxide solution with vigorous stirring. The mercapto group will be deprotonated to form the water-soluble sodium salt.[6]

    • Heat the mixture to approximately 70-90 °C for 30 minutes to 4 hours to ensure complete salt formation and dissolution of the product.[6]

    • Filter the hot alkaline solution to remove any insoluble impurities.[6]

  • Acidification and Precipitation:

    • Cool the filtrate to room temperature.

    • Slowly add a non-oxidizing mineral acid to the filtrate with stirring to precipitate the purified this compound. Monitor the pH to ensure complete precipitation (typically acidic pH).

    • Collect the precipitated solid by vacuum filtration.

  • Washing and Initial Drying:

    • Wash the filter cake with deionized water until the washings are neutral to remove any residual acid and salts.

    • Partially dry the product on the filter by pulling air through it.

  • Recrystallization:

    • Dissolve the partially dried product in a minimum amount of a hot, suitable recrystallization solvent or solvent mixture (e.g., a mixture of toluene and isopropanol or toluene and acetone).[7]

    • If any insoluble impurities remain, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Final Drying:

    • Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. The following is a general reverse-phase HPLC method that can be adapted and optimized.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Reference standard of this compound (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for related compounds is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.[8] The exact ratio will need to be optimized (e.g., starting with 50:50 acetonitrile:water).

  • Standard Solution Preparation: Accurately weigh a small amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation: Accurately weigh a sample of the synthesized and purified this compound and dissolve it in the same solvent used for the standard solutions to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture (acidified).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: e.g., 25-30 °C.

    • Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound has a strong absorbance (this can be determined by running a UV scan of a standard solution). A wavelength around 240 nm has been used for similar compounds.[9]

    • Injection Volume: e.g., 10-20 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the peak corresponding to this compound by comparing its retention time to that of the standard.

    • Quantify the purity of the sample by relating its peak area to the calibration curve.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Synthetic_Workflow Start Starting Materials (4-Bromoaniline, CS₂, Sulfur) Reaction High-Pressure Reaction (Autoclave, ~240°C, ~10 MPa) Start->Reaction Crude Crude Product Reaction->Crude AlkalineWash Alkaline Wash (aq. NaOH) Crude->AlkalineWash Filtration1 Filtration (Remove Insolubles) AlkalineWash->Filtration1 Acidification Acidification (HCl or H₂SO₄) Filtration1->Acidification Filtrate Precipitate Precipitated Solid Acidification->Precipitate Filtration2 Filtration & Washing Precipitate->Filtration2 Recrystallization Recrystallization (e.g., Toluene/Isopropanol) Filtration2->Recrystallization Purified Purified 6-Bromo-2- mercaptobenzothiazole Recrystallization->Purified

Caption: Synthetic and purification workflow for this compound.

Key Chemical Reactions

The chemical reactivity of this compound is largely dictated by the mercapto (-SH) group and the benzothiazole ring system. The following diagram illustrates some key reactions.

Chemical_Reactions MBT This compound Deprotonation Deprotonation (Base) MBT->Deprotonation Oxidation Oxidation MBT->Oxidation Thiolate Thiolate Anion Deprotonation->Thiolate Alkylation S-Alkylation (R-X) Thiolate->Alkylation Thioether 2-Alkylthio-6-bromobenzothiazole Alkylation->Thioether Disulfide 6,6'-Dibromo-2,2'-dithiobis(benzothiazole) Oxidation->Disulfide

Caption: Key chemical reactions of this compound.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not extensively documented, the broader class of 2-mercaptobenzothiazole derivatives exhibits a wide range of biological activities. These include antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[2][10] The mechanism of action is often attributed to the inhibition of various enzymes, such as monoamine oxidase and heat shock protein 90.[2] The introduction of the bromine atom at the 6-position is a strategy to potentially enhance these activities.[1] Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this particular derivative.

Conclusion

This compound is a compound with significant potential in various fields, particularly in medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties and offers detailed, adaptable protocols for its synthesis, purification, and analysis. The provided visualizations of the synthetic workflow and key chemical reactions serve as valuable tools for researchers. As interest in benzothiazole derivatives continues to grow, a thorough understanding of compounds like this compound will be crucial for the development of new therapeutic agents and other advanced materials.

References

"6-Bromo-2-mercaptobenzothiazole molecular weight and formula"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, a representative synthetic protocol, and a potential mechanism of action for 6-Bromo-2-mercaptobenzothiazole. This compound belongs to the 2-mercaptobenzothiazole (MBT) class of heterocyclic compounds, which are recognized for their wide-ranging industrial and pharmacological applications. Derivatives of MBT are investigated for their potential as antimicrobial, anti-inflammatory, and antitumor agents.[1][2]

Core Compound Data: this compound

The fundamental molecular and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₄BrNS₂[1][3][4][5]
Molecular Weight 246.15 g/mol [3][5]
CAS Number 51618-30-5[1]
Appearance White solid[3]
Melting Point 260-263 °C[3][6]
Boiling Point 359.7 ± 44.0 °C (Predicted)[3][6]
Density 1.93 g/cm³[3][6]

Experimental Protocols: Synthesis of this compound

Reaction: Synthesis via Cyclization of a Haloaniline Precursor.

Materials:

  • 4-Bromo-2-amino-thiophenol (or a suitable 2-halo-4-bromoaniline precursor)

  • Carbon disulfide (CS₂)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide - DMF)

  • Base (e.g., potassium carbonate - K₂CO₃ or 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)[1]

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-bromo-2-amino-thiophenol precursor (1 equivalent) in DMF.

  • Add the base (e.g., DBU, 2 equivalents) to the solution.

  • Slowly add carbon disulfide (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1N HCl, which should precipitate the crude product.

  • Filter the precipitate and wash with water.

  • For further purification, the crude solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Alternatively, the acidified mixture can be extracted with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product for subsequent purification.

Potential Mechanism of Action: Protein Haptenation

One of the proposed mechanisms for the biological activity and potential sensitization effects of 2-mercaptobenzothiazole derivatives involves their ability to act as haptens. The thiol group is critical to this activity. MBT can be oxidized to its disulfide dimer, which can then react with cysteine residues in proteins via disulfide exchange. This covalent modification of proteins can trigger an immune response.

Haptenation_Pathway MBT This compound (Thiol Form) Oxidation Oxidation (e.g., by reactive oxygen species) MBT->Oxidation 2x Disulfide 6,6'-Dibromo-2,2'-dithiobis(benzothiazole) (Disulfide Dimer) Oxidation->Disulfide Exchange Disulfide Exchange Disulfide->Exchange ProteinSH Protein with Cysteine Residue (Protein-SH) ProteinSH->Exchange HaptenatedProtein Haptenated Protein (Mixed Disulfide) Exchange->HaptenatedProtein ImmuneResponse Immune System Recognition & Response HaptenatedProtein->ImmuneResponse

Caption: Proposed haptenation pathway of this compound.

References

"isomers and tautomers of 6-Bromo-2-mercaptobenzothiazole"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isomers and Tautomers of 6-Bromo-2-mercaptobenzothiazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the isomeric and tautomeric forms of this compound, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The document elucidates the structural nuances, relative stability, and physicochemical properties of its isomers and tautomers. Detailed experimental protocols for synthesis and characterization, including X-ray crystallography, NMR, and UV-Vis spectroscopy, are presented. The guide employs structured data tables for quantitative comparison and utilizes Graphviz diagrams to visualize molecular structures and experimental workflows, offering a thorough resource for professionals in the field.

Introduction to this compound

This compound belongs to the family of benzothiazoles, which are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. The "2-mercapto" designation indicates the presence of a thiol (-SH) group at the 2-position of the benzothiazole core. These compounds are known for a wide array of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[1][2] A critical feature of 2-mercaptobenzothiazoles is their existence in a tautomeric equilibrium between a thiol form and a thione form. Understanding this equilibrium and the influence of substituents, such as the bromine atom at the 6-position, is crucial for predicting the molecule's reactivity, biological interactions, and physical properties.

Isomerism in Bromo-2-mercaptobenzothiazole

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For Bromo-2-mercaptobenzothiazole, positional isomerism is of primary interest, where the bromine atom can be attached to different positions on the benzene ring. While this guide focuses on the 6-Bromo isomer, other positional isomers include 4-Bromo, 5-Bromo, and 7-Bromo derivatives. The specific position of the bromine atom significantly influences the electronic properties and, consequently, the biological activity of the molecule.

G Positional Isomers of Bromo-2-mercaptobenzothiazole cluster_isomers Positional Isomers Core Bromo-2-mercaptobenzothiazole 6-Bromo 6-Bromo (Focus of this Guide) Core->6-Bromo Position 6 4-Bromo 4-Bromo Core->4-Bromo Position 4 5-Bromo 5-Bromo Core->5-Bromo Position 5 7-Bromo 7-Bromo Core->7-Bromo Position 7

Caption: Positional isomers of Bromo-2-mercaptobenzothiazole.

Thiol-Thione Tautomerism

Tautomers are isomers of a compound that readily interconvert, with the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. This compound exhibits a classic thiol-thione tautomerism.

  • Thiol Form: 6-Bromo-1,3-benzothiazole-2-thiol. This form contains a sulfur-hydrogen (S-H) bond and an endocyclic carbon-nitrogen double bond (C=N).

  • Thione Form: 6-Bromo-3H-1,3-benzothiazole-2-thione. This form features a carbon-sulfur double bond (C=S) and a nitrogen-hydrogen (N-H) bond.

Theoretical calculations and experimental evidence from X-ray crystallography and NMR spectroscopy have shown that the thione tautomer is the more stable and predominant form in both the solid state and in solution.[3][4][5][6] The greater stability of the thione form is often attributed to the aromaticity of the benzene ring being better preserved and the favorable energetics of the thioamide-like group.

G Thiol-Thione Tautomeric Equilibrium cluster_stability Relative Stability Thiol Thiol Form (6-Bromo-1,3-benzothiazole-2-thiol) -SH group -C=N bond Thione Thione Form (6-Bromo-3H-1,3-benzothiazole-2-thione) -NH group -C=S bond Thiol->Thione H⁺ migration Stability Thione form is generally more stable

Caption: Thiol-Thione tautomerism in this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are essential for its application in research and development. The following table summarizes key quantitative data for the compound.

PropertyValueReference(s)
CAS Number 51618-30-5[7][8][9]
Molecular Formula C₇H₄BrNS₂[7][8][9]
Molecular Weight 246.15 g/mol [7][8][9]
Appearance White to light yellow crystalline powder[7]
Melting Point 260-263 °C[8][10]
Boiling Point 359.7 °C at 760 mmHg (Predicted)[8][10]
Density 1.9 g/cm³ (Predicted)[8]
UV-Vis λmax (in solution) ~230-240 nm and ~310-320 nm[11]

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through various routes. A common approach involves the reaction of a corresponding bromo-substituted aniline with carbon disulfide.

Protocol: Synthesis from 4-Bromo-2-aminothiophenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-Bromo-2-aminothiophenol in a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add an equimolar amount of carbon disulfide (CS₂) to the solution.

  • Reaction Conditions: Add a base, such as sodium hydroxide or potassium hydroxide, to catalyze the cyclization. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure this compound.

Characterization Methods

Accurate characterization is essential to confirm the structure and identify the dominant tautomeric form.

X-ray Crystallography: This is the definitive method for determining the solid-state structure.

  • Crystal Growth: Grow single crystals of the synthesized compound, often by slow evaporation of a saturated solution. This can be a trial-and-error process involving various solvents.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[12]

  • Structure Solution: The diffraction data is processed to calculate an electron density map, from which the positions of the atoms can be determined.[13][14] For this compound, this technique confirms the thione structure in the crystal lattice by locating the hydrogen atom on the nitrogen and revealing a C=S double bond length.[4]

NMR Spectroscopy: NMR provides structural information in solution.

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons. The N-H proton of the thione form typically appears as a broad singlet at a downfield chemical shift (e.g., ~13.7 ppm for the parent compound), which can be exchanged with D₂O.[4]

  • ¹³C NMR: The key signal for distinguishing tautomers is the C2 carbon. In the thione form, the C=S carbon resonates at a significantly downfield position (e.g., ~191 ppm for the parent compound), whereas the C-SH carbon of the thiol form would be expected at a much higher field.[4]

UV-Vis Spectroscopy: This technique is useful for studying the tautomeric equilibrium in different solvents.

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).

  • Spectral Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-400 nm).

  • Analysis: The thiol and thione tautomers have distinct electronic transitions and thus different absorption maxima. Changes in the relative intensities of these peaks with solvent polarity can provide insights into the position of the tautomeric equilibrium.[11][15] For 2-mercaptobenzothiazole, two main absorption bands are observed, and their positions and intensities are pH-dependent, reflecting the equilibrium between the neutral thione form and the deprotonated thiolate anion.[11]

G General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., 4-Bromo-2-aminothiophenol + CS₂) Reaction Cyclization Reaction Start->Reaction Workup Work-up & Purification (Precipitation, Recrystallization) Reaction->Workup Product Pure this compound Workup->Product XRay X-ray Crystallography (Solid-State Structure) Product->XRay Confirms Thione Form NMR NMR Spectroscopy (Solution Structure, Tautomer ID) Product->NMR Identifies N-H, C=S signals UVVis UV-Vis Spectroscopy (Tautomeric Equilibrium) Product->UVVis Analyzes Solvent Effects

Caption: Workflow for synthesis and characterization.

Structure-Activity Relationships and Applications

The biological activity of this compound is intrinsically linked to its structure. The thiol-thione tautomerism is critical, as the two forms present different hydrogen bonding capabilities and coordination sites for metal ions in enzymes. The thione form, with its N-H group and C=S group, can act as a bidentate ligand. The lipophilicity and electronic properties conferred by the bromine atom at the 6-position can enhance membrane permeability and modulate binding affinity to biological targets. Derivatives of 2-mercaptobenzothiazole are investigated as inhibitors of various enzymes and as antimicrobial agents, making the 6-bromo derivative a compound of significant interest in drug discovery and development.[1]

G Structure-Activity Logical Relationship cluster_features Key Structural Features cluster_properties Resulting Properties cluster_applications Potential Applications Structure Molecular Structure (this compound) Tautomerism Thiol-Thione Tautomerism Structure->Tautomerism Bromo 6-Bromo Substituent Structure->Bromo Materials Materials Science (e.g., Vulcanization Accelerator) Structure->Materials HBond Hydrogen Bonding Capacity (N-H vs S-H) Tautomerism->HBond Coord Metal Coordination Sites Tautomerism->Coord Lipophilicity Lipophilicity & Electronics Bromo->Lipophilicity Enzyme Enzyme Inhibition HBond->Enzyme Coord->Enzyme Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial

Caption: Logical flow from structure to potential applications.

Conclusion

This compound is a structurally dynamic molecule characterized by significant thiol-thione tautomerism, with a strong preference for the more stable thione form. Its positional isomerism and the electronic influence of the bromine substituent are key determinants of its physicochemical properties and biological activity. The experimental protocols detailed herein, particularly X-ray crystallography and NMR spectroscopy, provide robust methods for its definitive characterization. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the applications of this versatile benzothiazole derivative in drug development and beyond.

References

Solubility of 6-Bromo-2-mercaptobenzothiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2-mercaptobenzothiazole. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the expected solubility profile based on the known properties of the parent compound, 2-mercaptobenzothiazole (MBT), and general principles of organic chemistry. Furthermore, this guide details established experimental protocols for the precise determination of solubility, enabling researchers to generate accurate data for their specific applications.

Core Concepts: Understanding the Solubility of Benzothiazole Derivatives

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. The principle of "like dissolves like" is the cornerstone for predicting solubility. This compound is a heterocyclic compound with a rigid, aromatic benzothiazole core, a polarizable mercapto (-SH) group, and a lipophilic bromo-substituent.

The presence of the bromine atom, an electron-withdrawing group, increases the molecule's lipophilicity and molecular weight compared to the parent compound, 2-mercaptobenzothiazole. This substitution is expected to decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents. The mercapto group can participate in hydrogen bonding, which may enhance solubility in protic solvents.

Predicted Solubility Profile of this compound

Based on the structure and comparison with 2-mercaptobenzothiazole, the following qualitative solubility profile for this compound is anticipated:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polarizable aromatic system.

  • Moderate to Good Solubility: In chlorinated solvents like dichloromethane and chloroform, as well as in ethers like tetrahydrofuran (THF). Ketones such as acetone are also expected to be effective solvents.

  • Moderate Solubility: In alcohols like methanol, ethanol, and isopropanol. The solubility is likely to increase with temperature, a property that can be exploited for recrystallization. For instance, the related compound 2,6-dibromo benzothiazole is recrystallized from isopropanol, suggesting that this compound would also exhibit good solubility in this solvent at elevated temperatures.[1]

  • Low to Sparingly Soluble: In non-polar aliphatic hydrocarbons such as hexane and cyclohexane.

  • Sparingly Soluble to Insoluble: In water. The parent compound, 2-mercaptobenzothiazole, is sparingly soluble in water, and the addition of a bromine atom is expected to further decrease aqueous solubility.[2]

Quantitative Solubility Data for 2-Mercaptobenzothiazole (Analogue)

To provide a quantitative reference, the following table summarizes the experimental mole fraction solubility (x₁) of the parent compound, 2-mercaptobenzothiazole (MBT), in various organic solvents at different temperatures. This data can serve as a valuable baseline for estimating the solubility of this compound. It is important to note that the bromo-substituent will alter these values.

SolventTemperature (K)Mole Fraction Solubility (x₁) of 2-Mercaptobenzothiazole
Methanol 298.150.0152
318.150.0335
Ethanol 298.150.0198
318.150.0432
Isopropanol 298.150.0221
318.150.0518
Acetone 298.150.1135
318.150.2011
Ethyl Acetate 298.150.0689
318.150.1354
Acetonitrile 298.150.0412
318.150.0856
Dichloromethane 298.150.0576
318.150.1123
Chloroform 298.150.0498
318.150.0987
Toluene 298.150.0287
318.150.0621
Tetrahydrofuran 298.150.1324
318.150.2345
1,4-Dioxane 298.150.1021
318.150.1876

Note: This data is for the parent compound 2-mercaptobenzothiazole and should be used as an estimation for this compound.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, it is imperative to perform experimental measurements. The "shake-flask" method is the gold standard for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Apparatus:

  • Thermostatic shaker bath with precise temperature control (±0.1 °C)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Add a known volume or mass of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in the thermostatic shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of the compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate in thermostatic shaker bath B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility G->H

Workflow for the shake-flask solubility determination method.

Logical Framework for Solvent Selection

The selection of an appropriate solvent is critical for various applications, from chemical synthesis to formulation development. The following diagram illustrates a logical approach to solvent screening for this compound.

solvent_selection cluster_screening Solvent Screening cluster_evaluation Evaluation start Define Application Requirement (e.g., Reaction, Recrystallization, Formulation) polar_aprotic Polar Aprotic (e.g., DMSO, DMF) start->polar_aprotic polar_protic Polar Protic (e.g., Alcohols) start->polar_protic non_polar Non-Polar (e.g., Toluene, Hexane) start->non_polar chlorinated Chlorinated (e.g., DCM, Chloroform) start->chlorinated solubility_test Perform Qualitative/ Quantitative Solubility Tests polar_aprotic->solubility_test polar_protic->solubility_test non_polar->solubility_test chlorinated->solubility_test compatibility_test Assess Compatibility (e.g., Reactivity, Toxicity) solubility_test->compatibility_test final_selection Select Optimal Solvent(s) compatibility_test->final_selection

Logical workflow for solvent selection for this compound.

References

"history and discovery of 2-mercaptobenzothiazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History and Discovery of 2-Mercaptobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzothiazole (MBT) and its derivatives represent a cornerstone class of heterocyclic compounds, whose journey spans from revolutionizing industrial processes to emerging as a privileged scaffold in medicinal chemistry. First discovered as a potent accelerator for rubber vulcanization, the unique chemical properties of the benzothiazole ring and its thiol substituent have paved the way for a vast array of applications. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and multifaceted applications of these compounds. It details key experimental methodologies, summarizes quantitative data on their biological activities, and illustrates critical chemical and biological pathways, offering a foundational resource for professionals engaged in chemical research and drug development.

History and Discovery

The genesis of 2-mercaptobenzothiazole is intrinsically linked to the automotive industry's rapid growth in the early 20th century. The demand for more durable and resilient rubber tires spurred research into improving the sulfur vulcanization process. The initial methods were slow and required high temperatures, often degrading the rubber's quality.

The discovery of MBT is credited to the chemist A.W. Hofmann, who first prepared it by reacting 2-aminothiophenol with carbon disulfide.[1][2] However, its industrial significance was not realized until the 1920s, when researchers at Pirelli and Goodyear Tire & Rubber demonstrated its remarkable efficacy as a vulcanization accelerator.[3] This breakthrough allowed rubber to be vulcanized with less sulfur and at milder temperatures, yielding a stronger, more durable product.[4][5] This discovery was a pivotal moment, replacing toxic and inefficient accelerators and setting a new standard in rubber manufacturing.[5] Since this initial application, the scope of MBT's utility has expanded dramatically, leading to its use as a corrosion inhibitor, fungicide, and a versatile building block in the synthesis of pharmacologically active agents.[6][7]

Synthesis of 2-Mercaptobenzothiazole and Its Derivatives

Industrial Synthesis of 2-Mercaptobenzothiazole

The primary industrial method for synthesizing MBT involves the high-temperature and high-pressure reaction of aniline, carbon disulfide, and sulfur.[8] This process, while effective, has been optimized over the years to improve yield and develop greener synthesis protocols.[1][4]

G cluster_reactants Reactants aniline Aniline autoclave High Temperature & High Pressure Autoclave aniline->autoclave cs2 Carbon Disulfide cs2->autoclave sulfur Sulfur sulfur->autoclave mbt 2-Mercaptobenzothiazole (MBT) autoclave->mbt Reaction byproduct H₂S (Byproduct) autoclave->byproduct

Figure 1: Industrial synthesis of 2-Mercaptobenzothiazole.

More recent synthetic strategies avoid harsh conditions. One efficient method involves a tandem reaction between o-haloanilines and carbon disulfide, promoted by the organic base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to produce MBT derivatives in good to excellent yields.[6][9]

Synthesis of Derivatives

The thiol group at the 2-position of the MBT scaffold is a key functional handle for derivatization. Functionalization of this SH group is a critical step in creating derivatives with specific biological activities.[10] Common synthetic transformations include S-alkylation, S-arylation, and oxidation to disulfides like 2,2′-dithiobis(benzothiazole) (MBTS).[6][10]

Key Applications

Rubber Industry

The predominant use of MBT and its derivatives remains in the rubber industry as vulcanization accelerators.[5] They significantly shorten the curing time and improve the physical properties of rubber products like tires, shoes, and belts.[11][12] Different derivatives offer varied curing speeds and properties.

Derivative Common Name Key Feature Primary Use
2-MercaptobenzothiazoleMBTFast-curing primary acceleratorGeneral-purpose rubber goods, tires, footwear[5][11]
2,2'-Dithiobis(benzothiazole)MBTSSlower onset of cure than MBT, provides scorch safetyTires, industrial rubber products[6]
Zinc 2-mercaptobenzothiazoleZMBTSecondary accelerator, especially in latexLatex foam vulcanization, adhesives[5][13]
N-Cyclohexyl-2-benzothiazolesulfenamideCBSDelayed-action accelerator, fast cure rateTire manufacturing, belts, hoses[4]

Table 1. Common 2-Mercaptobenzothiazole Derivatives in the Rubber Industry.

Corrosion Inhibition

MBT and its derivatives are highly effective corrosion inhibitors, particularly for copper and its alloys.[3][11] They function by adsorbing onto the metal surface, forming a protective film that prevents contact with corrosive agents.[1] This property makes them valuable additives in antifreeze, cooling systems, cutting fluids, and hydraulic oils.[5][14]

G metal Copper Surface mbt MBT Molecules in Solution film Protective Chemisorbed Layer mbt->film Adsorption & Chelation film->metal corrosion Corrosive Agents corrosion->metal Attack Prevented

Figure 2: Mechanism of corrosion inhibition by MBT on a metal surface.

Biological and Pharmaceutical Activities

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, and MBT derivatives have been extensively studied for a wide range of pharmacological activities.[6][15] These include antimicrobial, antifungal, anti-inflammatory, antitumor, and antitubercular properties.[6][16][17]

Derivative Class Biological Activity Quantitative Data Example Reference
2-(Alkenylthio)-5-aminobenzothiazolesAntifungal (against Candida albicans)MIC: 15.6 µg/mL[6][18]
Azetidinone-substituted MBTsAntibacterial (against Staphylococcus aureus)Inhibition Zone: 16–22 mm[6][18]
Various S-substituted MBTsα-Glucosidase Inhibition (Antidiabetic)IC₅₀: 31.21 - 208.63 µM (compared to Acarbose IC₅₀: 875.75 µM)[19]
Benzothiazole-2-thiol derivativesApoptosis Induction (Anticancer)-[16]

Table 2. Selected Biological Activities of 2-Mercaptobenzothiazole Derivatives.

Experimental Protocols

General Protocol for Synthesis of 2-(Benzylthio)benzothiazole Derivatives

This protocol is a representative example of the S-alkylation of MBT, a common method for creating derivatives.[6]

  • Preparation of Sodium Salt: Dissolve 2-mercaptobenzothiazole (1.0 eq) in N,N-dimethylformamide (DMF) at room temperature. Add sodium hydride (NaH) or another suitable base (e.g., K₂CO₃) (1.1 eq) portion-wise. Stir the mixture for 30 minutes to form the sodium salt of MBT.

  • Nucleophilic Substitution: Add the appropriate substituted benzyl halide (e.g., benzyl bromide) (1.1 eq) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Pour the reaction mixture into ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with distilled water to remove residual DMF and salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-(benzylthio)benzothiazole derivative.

  • Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start step1 Dissolve MBT in DMF start->step1 step2 Add Base (e.g., NaH) Form Sodium Salt step1->step2 step3 Add Benzyl Halide step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Quench with Ice Water step4->step5 Complete step6 Filter & Wash Solid Product step5->step6 step7 Recrystallize from Ethanol step6->step7 step8 Characterize (NMR, MS) step7->step8 end End step8->end

Figure 3: Experimental workflow for the synthesis of S-alkylated MBT derivatives.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of MBT derivatives stem from their ability to interact with various cellular targets and pathways. They are known inhibitors of several key enzymes, including monoamine oxidase, heat shock protein 90 (Hsp90), and c-Jun N-terminal kinases.[6][15][17] In oncology, certain novel benzothiazole-2-thiol derivatives have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for cancer therapy.[16][20]

G cluster_pathways Cellular Effects mbt_deriv Anticancer MBT Derivative cell Cancer Cell mbt_deriv->cell hsp90 Inhibit Hsp90 cell->hsp90 jnk Inhibit JNK cell->jnk ros Induce ROS cell->ros apoptosis Apoptosis hsp90->apoptosis Promotes jnk->apoptosis Promotes ros->apoptosis Promotes

Figure 4: Simplified signaling targets of anticancer MBT derivatives.

Conclusion

The history of 2-mercaptobenzothiazole is a compelling narrative of chemical innovation, beginning with a solution to an industrial challenge and blossoming into a field of significant medicinal potential. Its derivatives are now recognized for a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. The synthetic accessibility and the ease of functionalization of the MBT core continue to fuel research into novel compounds with tailored properties. For researchers and drug development professionals, the MBT scaffold remains a valuable and promising platform for designing the next generation of therapeutic agents and advanced materials.

References

Toxicology and Safety Profile of 6-Bromo-2-mercaptobenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is available for 6-Bromo-2-mercaptobenzothiazole. This guide provides a comprehensive overview of the toxicology of the parent compound, 2-mercaptobenzothiazole (MBT), as a primary surrogate for assessing potential hazards. Data on other bromo-substituted benzothiazole derivatives are included where available to provide additional context. The information herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a halogenated derivative of 2-mercaptobenzothiazole (MBT). Due to a lack of specific toxicological studies on the 6-bromo derivative, this guide leverages the extensive data available for MBT to provide a foundational understanding of its potential safety profile. MBT is recognized as a skin sensitizer and is classified as a substance that may cause an allergic skin reaction.[1][2] The International Agency for Research on Cancer (IARC) has classified MBT as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in experimental animals and limited evidence in humans.[3] This guide summarizes the available toxicological data, outlines relevant experimental protocols, and presents signaling pathways and experimental workflows to aid in the safety assessment of this compound and related compounds.

Acute Toxicity

No specific acute toxicity data (e.g., LD50, LC50) were found for this compound. However, extensive data is available for the parent compound, 2-mercaptobenzothiazole (MBT).

Table 1: Acute Toxicity of 2-Mercaptobenzothiazole (MBT)

Route of ExposureSpeciesTestValueReference
OralRatLD50>2000 mg/kg bw[4]
OralRatLD503800 mg/kg bw[4]
DermalRabbitLD50>2000 mg/kg bw[4]
DermalRabbitLD50>7,940 mg/kg bw[5]
InhalationRatLC50>1270 mg/L (4h)[4]

Sub-lethal effects observed in animal studies with MBT include lethargy, weakness, reduced appetite, and changes in motor activity.[4]

Skin Sensitization

MBT is a well-documented skin sensitizer in humans and animals.[6][7] It is a common allergen associated with rubber products, leading to contact dermatitis.[7][8]

Experimental Evidence for Skin Sensitization of MBT:

  • Guinea Pig Maximization Test (GPMT): Positive responses were observed in 60% of guinea pigs, classifying MBT as a moderate sensitizer.[9]

  • Buehler Test: A modified Buehler test showed positive reactions in 20% of guinea pigs with a 0.5% solution and 70% with a 2% solution of MBT.[9]

  • Human Data: In patch-tested populations, the occurrence of MBT sensitization is reported to be between 0.9% and 7.8%.[7]

Given the known sensitizing properties of the parent compound, it is prudent to handle this compound with appropriate skin protection to avoid potential allergic reactions.

Genotoxicity and Mutagenicity

The genotoxic potential of MBT has been evaluated in various in vitro and in vivo assays, with mixed results. While some in vitro studies in mammalian cells have shown positive findings for clastogenic effects (chromosome damage), in vivo studies have generally been negative.[3]

Table 2: Genotoxicity of 2-Mercaptobenzothiazole (MBT)

Assay TypeTest SystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith & WithoutNegative[10]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWithInconclusive[4]
Mouse Lymphoma AssayL5178Y cellsWith & WithoutNegative[4]

Overall, while some in vitro data suggest a potential for clastogenicity at high concentrations, the available in vivo data for MBT do not indicate genotoxic effects.[3][6]

Carcinogenicity

The IARC has classified 2-mercaptobenzothiazole (MBT) as "probably carcinogenic to humans" (Group 2A).[3] This classification is based on sufficient evidence from animal studies and limited evidence from human epidemiological studies.

  • Human Studies: Some epidemiological studies of workers in the rubber industry have suggested a possible association between exposure to MBT and an increased risk of bladder cancer.[3][10]

  • Animal Studies: Oral administration of MBT in rats and mice has been shown to increase the incidence of certain tumors.[10][11] In a 103-week study in rats, increased incidences of ulcers and inflammation of the forestomach were observed.[4]

Experimental Protocols

Detailed experimental protocols for assessing the toxicology of novel benzothiazole derivatives are crucial for accurate risk assessment. Below is a general workflow for in vitro cytotoxicity evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used for screening benzothiazole derivatives.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G A Cell Seeding in 96-well plates B Overnight Incubation (Adhesion) A->B C Treatment with Test Compound (Varying Concentrations) B->C D Incubation (e.g., 48 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Addition of Solubilization Buffer F->G H Absorbance Measurement (Microplate Reader) G->H I Data Analysis (IC50 Calculation) H->I

Caption: A generalized workflow for determining the in vitro cytotoxicity of a chemical compound.

Proposed Signaling Pathway for Benzothiazole-Induced Apoptosis

Some benzothiazole derivatives are thought to induce apoptosis through the intrinsic (mitochondrial) pathway.[13]

G cluster_cell Cell cluster_mito Mitochondrion Bax Bax/Bak Activation CytC Cytochrome c Release Bax->CytC Apaf1 Apaf-1 CytC->Apaf1 Bcl2 Bcl-2/Bcl-xL Inhibition Bcl2->Bax Compound Benzothiazole Derivative Compound->Bcl2 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A proposed intrinsic pathway for apoptosis induced by certain benzothiazole derivatives.

References

Methodological & Application

Application Notes and Protocols: 6-Bromo-2-mercaptobenzothiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Bromo-2-mercaptobenzothiazole, a versatile heterocyclic building block. This compound serves as a key intermediate in the synthesis of a wide array of derivatives with significant potential in medicinal chemistry and materials science. The presence of the bromine atom at the 6-position and the reactive mercapto group at the 2-position allows for diverse functionalization, leading to novel compounds with enhanced biological activities, including antimicrobial and anticancer properties.

Core Applications in Organic Synthesis

This compound is a valuable scaffold for the development of new chemical entities. Its primary applications in organic synthesis include:

  • Nucleophilic Substitution at the Sulfur Atom (S-Alkylation and S-Arylation): The thiol group is readily deprotonated to form a nucleophilic thiolate, which can react with various electrophiles, such as alkyl and aryl halides, to form thioether derivatives.[1][2] This is a common strategy to introduce diverse side chains and modulate the biological activity of the resulting compounds.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent on the benzothiazole ring is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the formation of carbon-carbon bonds, enabling the synthesis of 6-arylbenzothiazole derivatives. These derivatives are of significant interest in drug discovery due to their potential as enzyme inhibitors and receptor modulators.

  • Synthesis of Biologically Active Heterocycles: The mercapto group can be a precursor for the synthesis of other functional groups or can be involved in cyclization reactions to form more complex heterocyclic systems. Derivatives of this compound have shown promise as antimicrobial, antifungal, and anticancer agents.[1][5][6]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound and its derivatives.

Protocol 1: Generalized S-Alkylation of this compound

This protocol describes a general procedure for the synthesis of 2-(alkylthio)-6-bromobenzothiazoles via nucleophilic substitution.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, N,N-dimethylformamide (DMF))

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 15-30 minutes to ensure the formation of the thiolate.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(alkylthio)-6-bromobenzothiazole.

Quantitative Data Summary (Generalized):

Alkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
Benzyl bromideK₂CO₃Acetone4-694-98[1][2]
Ethyl iodideNaHDMF2-4HighGeneral Procedure
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-(6-bromobenzo[d]thiazol-2-yl)acetamide

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of an N-acetylated derivative of 6-bromo-2-aminobenzothiazole (which can be synthesized from this compound) with various arylboronic acids.[3][4]

Reaction Scheme:

Materials:

  • N-(6-bromobenzo[d]thiazol-2-yl)acetamide

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine N-(6-bromobenzo[d]thiazol-2-yl)acetamide (1.0 eq), the arylboronic acid or its pinacol ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere until the starting material is consumed (monitored by TLC). Reaction times typically range from 8 to 12 hours.[3]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-(6-arylbenzo[d]thiazol-2-yl)acetamide.

Quantitative Data Summary for Suzuki Coupling:

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9080[3][4]
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9085[3][4]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9083[3][4]
4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9081[3][4]

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships in the application of this compound.

S_Alkylation_Workflow start This compound reagents Base (e.g., K2CO3) Alkyl Halide (R-X) Solvent (e.g., Acetone) start->reagents React with product 2-(Alkylthio)-6-bromobenzothiazole reagents->product Forms workup Workup & Purification product->workup Followed by

S-Alkylation Experimental Workflow

Suzuki_Coupling_Pathway cluster_reactants Reactants start N-(6-bromobenzo[d]thiazol-2-yl)acetamide pd_cycle Pd(0) Catalytic Cycle start->pd_cycle product N-(6-arylbenzo[d]thiazol-2-yl)acetamide pd_cycle->product Yields boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->pd_cycle base Base (e.g., K2CO3) base->pd_cycle

Suzuki Coupling Signaling Pathway

Logical_Relationship parent This compound s_alkylation S-Alkylation parent->s_alkylation suzuki Suzuki Coupling (on derivative) parent->suzuki other_deriv Other Derivatizations (e.g., Urea, Hydrazone synthesis) parent->other_deriv bio_activity Biologically Active Compounds s_alkylation->bio_activity suzuki->bio_activity other_deriv->bio_activity antimicrobial Antimicrobial Agents bio_activity->antimicrobial anticancer Anticancer Agents bio_activity->anticancer

Synthetic Pathways to Biologically Active Molecules

References

6-Bromo-2-mercaptobenzothiazole: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromo-2-mercaptobenzothiazole (6-Br-MBT) is a crucial heterocyclic building block in medicinal chemistry. The benzothiazole scaffold itself is recognized as a "privileged structure," frequently appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position of the benzothiazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and target specificity. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of novel therapeutic agents.

Synthetic Pathways and Methodologies

The strategic importance of this compound lies in its versatile reactivity, allowing for modifications at both the thiol group and the benzothiazole ring system. Common synthetic strategies involve the cyclization of substituted anilines with a sulfur source.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted 2-mercaptobenzothiazoles. A plausible and efficient route starts from 4-bromoaniline.

Reaction Scheme:

Materials:

  • 4-Bromoaniline

  • Carbon Disulfide (CS₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Hydrochloric Acid (1N HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in toluene.

  • To this solution, add DBU (2 equivalents) and carbon disulfide (2 equivalents).

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1N HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Expected):

ParameterValue
Yield 65-80%
Physical State Off-white to pale yellow solid
Purity (by HPLC) >95%

Application in the Synthesis of Biologically Active Molecules

This compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential therapeutic applications. A notable example is its use in the synthesis of antimicrobial agents.

Protocol 2: Synthesis of 3-(2-Alkylthio-6-benzothiazolylaminomethyl)-6-bromo-2-benzothiazolinones

This protocol is based on the work of Holbova et al. and involves a multi-step synthesis. The first step is the preparation of 6-bromo-3-hydroxymethyl-2-benzothiazolinone.

Step 1: Synthesis of 6-Bromo-3-hydroxymethyl-2-benzothiazolinone

Reaction Scheme:

Materials:

  • This compound

  • Oxidizing agent (e.g., hydrogen peroxide, potassium permanganate)

  • Formaldehyde solution (37%)

  • Suitable solvent (e.g., acetic acid, ethanol)

Procedure:

  • Oxidize this compound to 6-bromo-2-benzothiazolinone using a suitable oxidizing agent in an appropriate solvent.

  • Isolate and purify the 6-bromo-2-benzothiazolinone intermediate.

  • React the intermediate with an excess of formaldehyde solution in a suitable solvent at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, isolate the product by filtration or extraction.

  • Recrystallize the crude product to obtain pure 6-bromo-3-hydroxymethyl-2-benzothiazolinone.

Step 2: Synthesis of the Final Antimicrobial Compounds

Reaction Scheme:

Materials:

  • 6-Bromo-3-hydroxymethyl-2-benzothiazolinone

  • Various 2-alkylthio-6-aminobenzothiazoles (alkyl = methyl to n-nonyl, isopropyl, allyl, cyclopentyl, and benzyl)

  • Suitable solvent (e.g., ethanol, dioxane)

  • Acid or base catalyst (if required)

Procedure:

  • In a reaction vessel, dissolve 6-bromo-3-hydroxymethyl-2-benzothiazolinone (1 equivalent) and the desired 2-alkylthio-6-aminobenzothiazole (1 equivalent) in a suitable solvent.

  • The reaction may proceed at room temperature or require heating under reflux. A catalyst may be added to facilitate the reaction.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture and isolate the crude product by filtration.

  • Wash the product with a suitable solvent and dry.

  • Purify the final compound by recrystallization.

Biological Activity Data

Derivatives of this compound have shown promising activity in various biological assays. The following tables summarize representative quantitative data for antimicrobial and anticancer activities of related benzothiazole derivatives, highlighting the potential of this scaffold.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound IDOrganismMIC (µg/mL)Reference
BTZ-1 Staphylococcus aureus25[1]
BTZ-2 Bacillus subtilis50[1]
BTZ-3 Escherichia coli100[1]
BTZ-4 Candida albicans25[1]
BTZ-5 Aspergillus niger50[1]
BTZ-derivative (14o) Candida albicans0.125-2[2]
BTZ-derivative (14p) Cryptococcus neoformans0.125-2[2]
BTZ-derivative (4d) Candida krusei1.95[3]
Table 2: Anticancer Activity of Benzothiazole Derivatives
Compound IDCell LineIC₅₀ (µM)Reference
BIM-1 HCT-116 (Colon)Varies[4]
BIM-2 Hep-G2 (Liver)Varies[4]
BIM-3 1301 (Leukemia)Varies[4]

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis

The general workflow for synthesizing biologically active derivatives from this compound can be visualized as follows:

experimental_workflow start Starting Material (4-Bromoaniline) intermediate1 Synthesis of This compound (Protocol 1) start->intermediate1 Cyclization intermediate2 Functionalization of Thiol Group or Benzothiazole Ring intermediate1->intermediate2 Intermediate final_compound Synthesis of Biologically Active Derivatives (e.g., Protocol 2) intermediate2->final_compound Derivatization bio_assay Biological Evaluation (Antimicrobial/Anticancer Assays) final_compound->bio_assay Screening end Lead Compound Identification bio_assay->end Hit-to-Lead

Synthetic workflow for drug discovery using 6-Br-MBT.
Logical Relationship in Drug Discovery

The process of developing drugs from a lead scaffold like this compound involves a logical progression of steps.

drug_discovery_logic A Scaffold Identification (6-Br-MBT) B Library Synthesis (Derivative Generation) A->B C High-Throughput Screening (Biological Assays) B->C D Structure-Activity Relationship (SAR) Studies C->D D->B SAR Feedback E Lead Optimization D->E F Preclinical Development E->F

Logical flow in a drug discovery program.
Potential Mechanism of Action: Enzyme Inhibition

Many benzothiazole derivatives exert their biological effects by inhibiting specific enzymes. A generalized signaling pathway illustrating this mechanism is shown below.

enzyme_inhibition_pathway Substrate Substrate(s) Enzyme Target Enzyme (e.g., Kinase, Polymerase) Substrate->Enzyme Product Product(s) Enzyme->Product Product->Block Inhibitor 6-Br-MBT Derivative Inhibitor->Enzyme Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Block->Cellular_Response

Generalized enzyme inhibition pathway.

References

Application Notes and Protocols: Antimicrobial Applications of 6-Bromo-2-mercaptobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 6-Bromo-2-mercaptobenzothiazole derivatives. This document includes a summary of their activity against various pathogens, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating their potential mechanisms of action.

Introduction to this compound Derivatives

Benzothiazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities.[1][2] The 2-mercaptobenzothiazole (MBT) scaffold, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents, including those with antimicrobial properties.[3][4][5] The introduction of a bromo group at the 6-position of the benzothiazole ring can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets and thereby improving its antimicrobial efficacy.[6] These derivatives have shown promise as antibacterial and antifungal agents, acting through various mechanisms, including the inhibition of essential microbial enzymes.[6][7]

Quantitative Antimicrobial Activity

The following table summarizes the reported in vitro antimicrobial activity of various this compound derivatives against a range of bacterial and fungal strains. The data is presented to facilitate easy comparison of the antimicrobial efficacy of different structural modifications.

Compound ID/DerivativeTarget MicroorganismAssay TypeQuantitative Data (e.g., MIC, Zone of Inhibition)Reference
7-bromo-benzothiazole derivative (43b)Staphylococcus aureusDisc DiffusionZone of Inhibition: 21-27 mm[6]
7-bromo-benzothiazole derivative (43b)Bacillus subtilisDisc DiffusionZone of Inhibition: 21-27 mm[6]
7-bromo-benzothiazole derivative (43b)Escherichia coliDisc DiffusionZone of Inhibition: 21-27 mm[6]
6-Bromo-2-benzothiazolinonesNot specifiedNot specifiedGeneral antimicrobial activity noted[3]

Note: The available literature specifically detailing a wide range of this compound derivatives with extensive quantitative data is limited. The table reflects the data found in the provided search results. Further research into specific derivatives is encouraged.

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives, based on established protocols in the field.

General Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of S-substituted derivatives of this compound.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in acetone.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • To this suspension, add the desired alkyl or aryl halide (1.1 equivalents) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid precipitate (potassium bromide and excess potassium carbonate) using a Buchner funnel.

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure S-substituted this compound derivative.

  • Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

  • Positive control (standard antibiotic/antifungal, e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the test compounds with the appropriate broth to achieve a range of concentrations.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader.

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method is used to assess the extent of antimicrobial activity by measuring the zone of inhibition around a disc impregnated with the test compound.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Incubator

  • Positive control (standard antibiotic/antifungal discs)

  • Negative control (disc with solvent)

Procedure:

  • Prepare MHA or SDA plates.

  • Prepare a microbial inoculum adjusted to the 0.5 McFarland standard.

  • Evenly spread the inoculum onto the surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized compounds.

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Potential Mechanisms of Action & Signaling Pathways

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with various cellular targets essential for microbial survival.[7] While the specific mechanisms for 6-bromo derivatives are still under investigation, related compounds have been shown to inhibit key enzymes.

One of the proposed mechanisms of action for benzothiazole derivatives is the inhibition of dihydroorotase.[7] This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential components of DNA and RNA. Inhibition of this enzyme disrupts nucleic acid synthesis, leading to the cessation of microbial growth.

antimicrobial_mechanism cluster_synthesis Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition by this compound Derivative Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate L-Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase UMP UMP Orotate->UMP Orotate Phosphoribosyltransferase DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA 6_Bromo_Derivative This compound Derivative Dihydroorotase Dihydroorotase 6_Bromo_Derivative->Dihydroorotase Inhibition

Caption: Proposed mechanism of action via dihydroorotase inhibition.

Experimental and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and antimicrobial screening of novel this compound derivatives.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Antimicrobial Screening start Start: Design of This compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy primary_screening Primary Screening (e.g., Agar Disc Diffusion) spectroscopy->primary_screening secondary_screening Secondary Screening (MIC Determination) primary_screening->secondary_screening lead_identification Identification of Lead Compounds secondary_screening->lead_identification end Further Development: SAR, In vivo studies, Toxicity assessment lead_identification->end

Caption: Workflow for antimicrobial drug discovery.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of new antimicrobial agents. The available data, although limited, suggests that these compounds exhibit significant activity against a range of pathogenic microorganisms.[6] Future research should focus on the synthesis of a broader library of these derivatives to establish clear structure-activity relationships (SAR).[8] Furthermore, detailed mechanistic studies are required to fully elucidate their modes of action and to identify their specific cellular targets. In vivo efficacy and toxicity studies will also be crucial steps in the advancement of these compounds as potential therapeutic agents.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Novel 6-Bromo-2-mercaptobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] Derivatives of the benzothiazole scaffold have demonstrated considerable antiproliferative and apoptotic effects across a range of cancer types, such as breast, lung, colon, and liver cancers.[1][2] The 6-Bromo-2-mercaptobenzothiazole moiety, in particular, serves as a crucial pharmacophore for the development of novel therapeutic agents.

The anticancer activity of these compounds is often linked to their ability to induce programmed cell death (apoptosis), cause cell cycle arrest, and modulate key cellular signaling pathways essential for cancer cell proliferation and survival.[1][3] These application notes provide a comprehensive overview of the standard methodologies used to assess the in vitro cytotoxic and mechanistic effects of novel this compound derivatives. The protocols detailed herein are foundational for screening, characterizing, and advancing these promising compounds in the drug discovery pipeline.

Quantitative Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of novel this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values. A lower value indicates higher potency. The following table summarizes the cytotoxic activity of several example compounds against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineAssayIC50 / GI50 (µM)Reference
T2 Benzothiazole DerivativeHuman Small Cell Lung CarcinomaMTTMild to Moderate[2]
Mouse MelanomaMTTMild to Moderate[2]
Human Larynx Epithelial CarcinomaMTTMild to Moderate[2]
Compound 2 Thiazolo[3,2-a]benzimidazoleColon Carcinoma (HCT-116)Not SpecifiedStrong Cytotoxicity[4]
Hepatocellular Carcinoma (Hep-G2)Not SpecifiedStrong Cytotoxicity[4]
Compound 4 Thiazolo[3,2-a]benzimidazoleColon Carcinoma (HCT-116)Not SpecifiedStrong Cytotoxicity[4]
Hepatocellular Carcinoma (Hep-G2)Not SpecifiedStrong Cytotoxicity[4]
Compound 9a Thiazolo[3,2-a]benzimidazoleColon Carcinoma (HCT-116)Not SpecifiedStrong Cytotoxicity[4]
Hepatocellular Carcinoma (Hep-G2)Not SpecifiedStrong Cytotoxicity[4]
Compound 9b Thiazolo[3,2-a]benzimidazoleColon Carcinoma (HCT-116)Not SpecifiedSpecific Cytotoxicity[4]

Mechanism of Action: Key Signaling Pathways

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis and interfering with critical signaling pathways that regulate cell survival and proliferation.[5][6] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer. Novel benzothiazole compounds have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis.[6]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits (Phosphorylation) Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Initiates Caspase Cascade BMBT This compound Compounds BMBT->Akt Inhibits BMBT->Bcl2 Downregulates

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by benzothiazole compounds.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the evaluation of novel this compound compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[7] This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells 1. Seed cells into a 96-well plate and incubate for 24 hours. start->seed_cells treat_cells 2. Treat cells with varying concentrations of the benzothiazole compound. seed_cells->treat_cells incubate_48h 3. Incubate for 48-72 hours. treat_cells->incubate_48h add_mtt 4. Add MTT reagent to each well and incubate for 4 hours. incubate_48h->add_mtt add_dmso 5. Add DMSO or solubilization solution to dissolve formazan crystals. add_mtt->add_dmso read_absorbance 6. Measure absorbance at 570 nm using a plate reader. add_dmso->read_absorbance analyze_data 7. Calculate % cell viability and determine IC50 values. read_absorbance->analyze_data end_node End analyze_data->end_node Apoptosis_Assay_Workflow start Start treat_cells 1. Treat cells with the compound at its IC50 concentration for 24-48 hours. start->treat_cells harvest_cells 2. Harvest cells, including both adherent and floating populations. treat_cells->harvest_cells wash_cells 3. Wash cells with cold PBS and resuspend in Annexin V binding buffer. harvest_cells->wash_cells stain_cells 4. Add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark. wash_cells->stain_cells acquire_data 5. Analyze the stained cells using a flow cytometer. stain_cells->acquire_data analyze_data 6. Quantify viable, early apoptotic, late apoptotic, and necrotic cell populations. acquire_data->analyze_data end_node End analyze_data->end_node

References

Application Notes and Protocols: 6-Bromo-2-mercaptobenzothiazole as a Corrosion Inhibitor for Steel Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Mercaptobenzothiazole (MBT) and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, including steel.[1] The inhibitive action is attributed to the formation of a protective film on the metal surface, which mitigates the corrosive effects of aggressive environments.[1][2] This document provides detailed application notes and protocols on the use of a specific derivative, 6-Bromo-2-mercaptobenzothiazole, as a corrosion inhibitor for steel alloys. While direct experimental data for the 6-Bromo derivative is limited in publicly available literature, the information presented here is based on the extensive research conducted on the parent compound, 2-mercaptobenzothiazole, which serves as a strong proxy for understanding its behavior. The fundamental mechanism of action, involving adsorption onto the steel surface, is expected to be similar.[3]

The primary mechanism of corrosion inhibition by these compounds involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2] This adsorption can be a physical process (physisorption), a chemical process (chemisorption), or a combination of both.[3][4] The efficiency of inhibition is influenced by factors such as the concentration of the inhibitor, temperature, and the composition of the corrosive environment.[2][5]

Mechanism of Action

The corrosion inhibition mechanism of 2-mercaptobenzothiazole and its derivatives on steel surfaces in acidic media is primarily attributed to their ability to adsorb onto the metal surface. This adsorption process can be described by several models, including the Langmuir, Frumkin, and Temkin isotherms, with the Langmuir isotherm often providing a good fit, suggesting the formation of a monolayer of the inhibitor on the steel surface.[6][7]

The inhibitor molecules, containing heteroatoms like sulfur and nitrogen with lone pairs of electrons, can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond (chemisorption).[3][8] Additionally, in acidic solutions, the inhibitor can become protonated, leading to electrostatic interactions with the negatively charged steel surface (physisorption).[3] This adsorbed layer acts as a physical barrier, blocking the active sites for corrosion and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus classifying it as a mixed-type inhibitor.[2][7][9]

Data Presentation

The following tables summarize quantitative data from studies on 2-mercaptobenzothiazole as a corrosion inhibitor for various steel alloys in acidic environments. This data provides an expected performance baseline for its 6-bromo derivative.

Table 1: Inhibition Efficiency of 2-Mercaptobenzothiazole on Different Steel Alloys

Steel AlloyCorrosive MediumInhibitor Conc.Temperature (°C)Inhibition Efficiency (%)Reference
316 Stainless Steel3% Citric Acid + 1% NH4HF2Not SpecifiedNot SpecifiedIncreased with concentration[10]
316 Stainless SteelAcidic MediaIncreased Conc.25 - 65Increased with concentration[2]
API 5L X52 Steel1 M H2SO41 mMNot Specified~97[11]
API-5L X60 Steel3.5% NaCl (CO2 saturated)300 ppm2597[12]
AISI 4130 Steel1 M HClIncreased Conc.Increased Temp.Increased with concentration and temperature[5]
Carbon SteelIonic Liquids0.001 M2570[13]
Carbon SteelIonic Liquids0.001 M20060[13]

Table 2: Electrochemical Parameters for 2-Mercaptobenzothiazole on Steel Alloys

Steel AlloyCorrosive MediumInhibitor Conc.Corrosion Current Density (icorr)Polarization Resistance (Rp)NotesReference
316 Stainless SteelAcidic MediaIncreased Conc.DecreasedIncreasedMixed-type inhibitor[2]
API 5L X52 Steel1 M H2SO4Increased Conc.DecreasedNot SpecifiedInhibition efficiency increases with concentration[11]
API-5L X60 Steel3.5% NaCl (CO2 saturated)Increased Conc.DecreasedIncreasedMixed-type inhibitor[12]
AISI 4130 Steel1 M HClIncreased Conc.DecreasedIncreasedRetarded both cathodic and anodic reactions[5]
Al and Al-Ti Alloys0.5 M HCl10⁻⁶–10⁻³ MDecreasedNot SpecifiedMixed-type inhibitor[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors like this compound.

Weight Loss Measurements

This is a straightforward method to determine the corrosion rate and the inhibition efficiency.

Protocol:

  • Specimen Preparation: Prepare rectangular specimens of the desired steel alloy. Polish the specimens with a series of emery papers of increasing grit, degrease with acetone, rinse with distilled water, and dry.

  • Initial Measurement: Accurately weigh the prepared specimens to the nearest 0.1 mg.

  • Immersion: Immerse the specimens in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).

  • Final Measurement: After the exposure period, remove the specimens, clean them to remove corrosion products (e.g., using a specific cleaning solution like Clarke's solution), rinse with distilled water and acetone, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Electrochemical Measurements

These techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Apparatus: A standard three-electrode cell setup with the steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

a) Potentiodynamic Polarization:

  • Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation:

    • IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100

b) Electrochemical Impedance Spectroscopy (EIS):

  • Stabilization: As with potentiodynamic polarization, allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z'). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

  • Calculation:

    • IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

Surface Analysis (Scanning Electron Microscopy - SEM)

SEM is used to visualize the surface morphology of the steel specimens before and after exposure to the corrosive environment.

Protocol:

  • Specimen Exposure: Expose steel specimens to the corrosive solution with and without the inhibitor for a set period.

  • Cleaning and Drying: After exposure, gently clean the specimens to remove loose corrosion products and dry them thoroughly.

  • Imaging: Mount the specimens on stubs and coat them with a conductive material (e.g., gold) if necessary. Image the surface at various magnifications using an SEM.

  • Analysis: Compare the surface morphology of the uninhibited specimen (showing significant corrosion damage) with the inhibited specimen (showing a smoother, protected surface).

Mandatory Visualizations

Experimental_Workflow cluster_prep Specimen Preparation cluster_experiments Corrosion Testing cluster_analysis Data Analysis Prep1 Cut Steel Alloy Samples Prep2 Polish with Emery Paper Prep1->Prep2 Prep3 Degrease with Acetone Prep2->Prep3 Prep4 Weigh Initial Mass Prep3->Prep4 Exp1 Weight Loss Measurement (Immerse in corrosive solution +/- inhibitor) Prep4->Exp1 Exp2 Electrochemical Measurements (Potentiodynamic Polarization & EIS) Prep4->Exp2 Exp3 Surface Analysis (SEM) Prep4->Exp3 Analysis1 Calculate Corrosion Rate & Inhibition Efficiency Exp1->Analysis1 Analysis2 Determine Electrochemical Parameters (icorr, Rct) Exp2->Analysis2 Analysis3 Compare Surface Morphology Exp3->Analysis3 Conclusion Evaluate Inhibitor Performance Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Inhibition_Mechanism Corrosion Inhibition Mechanism cluster_process Inhibition Process cluster_reactions Corrosion Reactions Inhibitor This compound in solution Adsorption Adsorption of Inhibitor on Steel Surface Inhibitor->Adsorption Diffusion Steel Steel Surface (Fe) Steel->Adsorption ProtectiveLayer Formation of a Protective Film Adsorption->ProtectiveLayer Anodic Anodic Reaction (Fe -> Fe2+ + 2e-) ProtectiveLayer->Anodic Inhibits Cathodic Cathodic Reaction (2H+ + 2e- -> H2) ProtectiveLayer->Cathodic Inhibits Corrosion Corrosion Anodic->Corrosion Cathodic->Corrosion

Caption: Mechanism of corrosion inhibition by adsorption.

References

Application Notes and Protocols: Synthesis and Biological Screening of 6-Bromo-2-mercaptobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel 6-Bromo-2-mercaptobenzothiazole derivatives and their subsequent biological screening for anticancer and antimicrobial activities. The methodologies are compiled from various scientific sources to offer a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 6-position of the benzothiazole ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity. This document outlines the synthesis of a series of S-substituted this compound derivatives and protocols for evaluating their therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a two-step process: the synthesis of the core intermediate, this compound, followed by S-alkylation or S-acylation to introduce various substituents.

Diagram: General Synthetic Workflow

G A Starting Materials (e.g., 4-Bromoaniline, Carbon Disulfide) B Synthesis of This compound A->B Cyclization C S-Substitution Reaction (Alkylation/Acylation) B->C Intermediate D Purification (e.g., Recrystallization, Chromatography) C->D Crude Product E Characterization (NMR, IR, Mass Spec) D->E Purified Product F Final this compound Derivatives E->F

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol 1: Synthesis of this compound (Intermediate)

This protocol is adapted from established methods for the synthesis of 2-mercaptobenzothiazoles.[3]

Materials:

  • 4-Bromoaniline

  • Carbon disulfide (CS₂)

  • Sulfur

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromoaniline (1 equivalent) in ethanol.

  • To this solution, add sulfur (2 equivalents) and carbon disulfide (2 equivalents).

  • Slowly add a solution of sodium hydroxide (2 equivalents) in water.

  • Heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with concentrated hydrochloric acid until a precipitate is formed.

  • Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental Protocol 2: Synthesis of S-substituted this compound Derivatives

This protocol describes a general method for the S-alkylation of the intermediate.[4]

Materials:

  • This compound

  • Appropriate alkyl or acyl halide (e.g., benzyl bromide, chloroacetyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in DMF or acetone in a round-bottom flask.

  • Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents), portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired alkyl or acyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final S-substituted derivative.

Biological Screening

The synthesized this compound derivatives can be screened for their potential anticancer and antimicrobial activities using standard in vitro assays.

Anticancer Activity Screening

The cytotoxicity of the synthesized compounds can be evaluated against a panel of human cancer cell lines.

Experimental Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)[5]

  • Normal human cell line (e.g., MRC-5 for cytotoxicity comparison)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to obtain various concentrations.

  • After 24 hours of incubation, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Quantitative Data: Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the reported IC₅₀ values for some benzothiazole derivatives against various cancer cell lines. While specific data for a wide range of 6-bromo derivatives is limited in the public domain, this table provides a reference for the potential efficacy of this class of compounds.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Derivative A Substituted bromopyridine acetamide benzothiazoleSKRB-30.0012[5]
Derivative B Substituted bromopyridine acetamide benzothiazoleSW6200.0043[5]
Derivative C Substituted bromopyridine acetamide benzothiazoleA5490.044[5]
Derivative D Substituted bromopyridine acetamide benzothiazoleHepG20.048[5]
Phortress 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole prodrugVariousVaries[6]
Antimicrobial Activity Screening

The antimicrobial potential of the synthesized compounds can be assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol 4: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[1]

  • Fungal strains (e.g., Candida albicans)[1]

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity of Benzothiazole Derivatives

The following table presents MIC values for some 6-substituted 2-mercaptobenzothiazole derivatives, indicating their potential as antimicrobial agents.

Compound IDSubstitution at 6-positionMicrobial StrainMIC (µg/mL)Reference
Derivative E -CF₃Staphylococcus aureus3.12[1]
Derivative F -NO₂Staphylococcus aureus12.5[1]
Derivative G -NO₂Escherichia coli25[1]

Potential Signaling Pathways

Benzothiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation and survival.

Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Diagram: EGFR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activation Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->EGFR Inhibition of Tyrosine Kinase Activity

Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the synthesis and biological evaluation of novel this compound derivatives. The promising anticancer and antimicrobial activities reported for related compounds suggest that this scaffold is a valuable starting point for the development of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted.

References

Application Notes and Protocols for the Quantification of 6-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Bromo-2-mercaptobenzothiazole. The methodologies described are based on established analytical techniques for the parent compound, 2-mercaptobenzothiazole (MBT), and are adapted for the 6-bromo derivative. These methods are crucial for quality control, pharmacokinetic studies, and impurity profiling in drug development.

Introduction

This compound is a halogenated derivative of 2-mercaptobenzothiazole, a compound widely used as a vulcanization accelerator in the rubber industry. The introduction of a bromine atom can significantly alter the molecule's physicochemical properties, biological activity, and metabolic fate. Therefore, robust and validated analytical methods are essential for its accurate quantification in various matrices. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of benzothiazole derivatives. It offers good sensitivity and reproducibility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices like biological fluids.[1][2][3]

  • Gas Chromatography (GC) can also be used, often requiring derivatization to improve the volatility and thermal stability of the analyte.[4] Programmable Temperature Vaporization (PTV) inlets can help prevent the decomposition of thermally labile compounds like mercaptobenzothiazoles.[4]

  • UV-Vis Spectrophotometry offers a simpler and more accessible method, suitable for the quantification of higher concentrations of the analyte, often after a selective extraction or reaction.

Below is a logical diagram illustrating the relationship between these analytical methods.

Analytical_Methods Analytical Methods for this compound cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_electrochemical Electrochemical Methods HPLC HPLC-UV LC_MS LC-MS/MS GC GC-FID/MS UV_Vis UV-Vis Spectrophotometry Potentiometry Potentiometry Analyte This compound Analyte->HPLC High Sensitivity Analyte->LC_MS Highest Sensitivity & Selectivity Analyte->GC For Volatile Derivatives Analyte->UV_Vis For Higher Concentrations Analyte->Potentiometry Electrochemical Detection

Fig. 1: Overview of analytical methods.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of mercaptobenzothiazole derivatives based on literature for the parent compound. These values should be considered as estimates, and method validation is required for this compound specifically.

Analytical MethodTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
Chromatography HPLC-UV~25 ng/mL[5]~80 ng/mL0.1 - 100 µg/mL95 - 105
LC-MS/MS0.4 µg/L[3]1 µg/L[3]1 - 1000 ng/mL[1]85 - 115[1]
GC-MS (with derivatization)~1 µg/L~5 µg/L5 - 500 µg/L90 - 110
Spectrophotometry UV-Vis~0.1 mg/L[6]~0.3 mg/L0.5 - 10 mg/L98 - 102
Electrochemical Potentiometry5 x 10⁻⁷ M1 x 10⁻⁶ M1x10⁻⁶ - 3.6x10⁻³ M[7]N/A

Experimental Protocols

General Experimental Workflow

The general workflow for the quantification of this compound is depicted in the following diagram.

Experimental_Workflow General Workflow for Quantification Sample_Collection 1. Sample Collection (e.g., Biological fluid, formulation) Sample_Preparation 2. Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation Instrumental_Analysis 3. Instrumental Analysis (HPLC, LC-MS/MS, GC, UV-Vis) Sample_Preparation->Instrumental_Analysis Data_Acquisition 4. Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Analysis 5. Data Analysis (Quantification, Validation) Data_Acquisition->Data_Analysis Reporting 6. Reporting Data_Analysis->Reporting

Fig. 2: General experimental workflow.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from established methods for 2-mercaptobenzothiazole.[8][9]

1. Objective: To quantify this compound in a sample matrix using HPLC with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Sample matrix (e.g., drug formulation, wastewater)

3. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

4. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio should be optimized for best separation.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

  • Solid Samples: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol), sonicate for 15 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

  • Liquid Samples: Filter the liquid sample through a 0.45 µm syringe filter. If necessary, dilute the sample with the mobile phase. For complex matrices like wastewater, a liquid-liquid extraction with a solvent like ethyl acetate at an adjusted pH may be necessary.[10]

6. HPLC Conditions:

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by obtaining a UV spectrum of this compound (expected to be around 325-335 nm).

  • Run Time: 10 minutes (or until the analyte has eluted)

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.99).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for trace-level quantification.

1. Objective: To quantify this compound in complex matrices (e.g., plasma, urine) using LC-MS/MS.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

3. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Electrospray Ionization (ESI) source

  • UPLC/UHPLC system for fast separations

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

4. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): As described in Protocol 1.

  • Working Standard Solutions: Prepare serial dilutions in a 50:50 mixture of Mobile Phase A and B to cover the desired concentration range (e.g., 1 to 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL).

5. Sample Preparation (e.g., for Plasma):

  • To 100 µL of plasma sample, add 10 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

6. LC-MS/MS Conditions:

  • LC Conditions:

    • Column: C18 (2.1 x 50 mm, 1.8 µm)

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its IS. The precursor ion will be [M+H]⁺. At least two product ions should be monitored for confirmation.

7. Data Analysis:

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Use the regression equation to determine the concentration of this compound in the samples.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is suitable for samples where volatility is a concern and derivatization can improve chromatographic performance.

1. Objective: To quantify this compound in samples after derivatization using GC-MS.

2. Materials and Reagents:

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Solvent (e.g., Ethyl acetate, Acetonitrile)

  • Internal Standard (e.g., a structurally similar brominated compound)

3. Instrumentation:

  • GC-MS system with a Programmable Temperature Vaporization (PTV) inlet

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

4. Derivatization Procedure:

  • Evaporate a known volume of the sample extract or standard solution to dryness.

  • Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

5. GC-MS Conditions:

  • Inlet: PTV, solvent vent mode

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C, hold for 5 min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Scan Range: m/z 50-500 or Selected Ion Monitoring (SIM) mode for target ions.

6. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Quantify using an internal or external standard method based on the integrated peak area of a characteristic ion.

Protocol 4: Quantification by UV-Vis Spectrophotometry

A straightforward method for the quantification of higher concentrations of the analyte.

1. Objective: To determine the concentration of this compound in a solution using UV-Vis spectrophotometry.

2. Materials and Reagents:

  • This compound reference standard

  • Solvent (e.g., Ethanol, Chloroform)

3. Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

4. Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standards: Prepare a series of standard solutions of known concentrations in the same solvent.

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

5. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Use the Beer-Lambert law and the calibration curve to determine the concentration of the analyte in the samples.

Conclusion

The analytical methods and protocols provided herein offer a comprehensive guide for the quantitative analysis of this compound. The choice of the most appropriate method will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. It is imperative that any method chosen be fully validated according to ICH guidelines to ensure the reliability and accuracy of the results.

References

Application Note: Quantitative Analysis of 6-Bromo-2-mercaptobenzothiazole and its Metabolites by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-mercaptobenzothiazole is a halogenated derivative of 2-mercaptobenzothiazole (MBT), a compound widely used as a vulcanization accelerator in the rubber industry. Due to its structural similarity to MBT, which has been studied for its potential environmental and health impacts, there is a growing need for sensitive and selective analytical methods to quantify this compound and its metabolites in various biological and environmental matrices. This application note provides a detailed protocol for the analysis of this compound and its putative metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique for the separation, identification, and quantification of organic molecules.

The methodologies described herein are based on established analytical principles for related compounds and are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and toxicology.

Predicted Metabolic Pathway of this compound

The metabolic fate of this compound is predicted to follow pathways similar to those reported for 2-mercaptobenzothiazole, primarily involving oxidation and conjugation reactions. The presence of the bromine atom may influence the rate and regioselectivity of these transformations. The proposed metabolic pathway is illustrated in the diagram below.

Metabolic Pathway of this compound parent This compound metabolite1 This compound S-oxide parent->metabolite1 Oxidation (Phase I) metabolite2 6-Bromo-2-hydroxybenzothiazole parent->metabolite2 Hydroxylation (Phase I) metabolite3 6-Bromo-benzothiazole-2-sulfonic acid metabolite1->metabolite3 Further Oxidation conjugate1 Glucuronide Conjugate metabolite2->conjugate1 Glucuronidation (Phase II) conjugate2 Sulfate Conjugate metabolite2->conjugate2 Sulfation (Phase II)

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix (e.g., plasma, urine, tissue homogenate). A generic solid-phase extraction (SPE) protocol is provided below, which is suitable for a wide range of biological fluids.

Materials:

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Sample matrix (e.g., plasma, urine)

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.

  • Loading: Mix 500 µL of the biological sample with 50 µL of the internal standard solution. Acidify the sample with 10 µL of formic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering salts and polar impurities. Follow with a wash using 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions

Instrumentation:

  • Triple quadrupole mass spectrometer.

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions:

The following table lists the predicted precursor and product ion m/z values for this compound and its potential metabolites. These transitions should be optimized experimentally. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will result in two characteristic precursor ions for each brominated species.

CompoundPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound245.9 / 247.9167.025
139.930
This compound S-oxide261.9 / 263.9245.9 / 247.915
183.020
6-Bromo-2-hydroxybenzothiazole229.9 / 231.9201.9 / 203.920
123.035
6-Bromo-benzothiazole-2-sulfonic acid293.9 / 295.9213.9 / 215.920
167.030

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table provides a template for presenting the results of a validation study.

Table 1: Quantitative Performance of the LC-MS Method

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%) at LLOQPrecision (%RSD) at LLOQ
This compound0.1 - 1000.195 - 105< 15
6-Bromo-2-hydroxybenzothiazole0.5 - 2500.590 - 110< 15
6-Bromo-benzothiazole-2-sulfonic acid1.0 - 5001.085 - 115< 20

Note: The values presented in this table are hypothetical and should be determined experimentally during method validation.

Experimental Workflow

The overall analytical workflow for the LC-MS analysis of this compound and its metabolites is depicted in the following diagram.

Experimental Workflow sample_collection Sample Collection (e.g., Plasma, Urine) sample_prep Sample Preparation (Solid-Phase Extraction) sample_collection->sample_prep lc_separation LC Separation (C18 Reverse Phase) sample_prep->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis reporting Reporting data_analysis->reporting

Caption: LC-MS analytical workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and its predicted metabolites using LC-MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed metabolic pathway and data presentation framework, offer a solid foundation for researchers and scientists in the fields of drug development, toxicology, and environmental analysis. Adherence to these protocols and proper method validation will ensure the generation of accurate and reliable data for the assessment of the pharmacokinetic and metabolic profile of this compound.

Application Notes and Protocols for the Spectroscopic Characterization of 6-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-2-mercaptobenzothiazole is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for research and development. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques are fundamental for confirming the molecular structure and identifying functional groups present in the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample_Prep Sample Preparation (Dissolution/Pelletizing) Purification->Sample_Prep NMR_Acquisition NMR Data Acquisition (1H and 13C) Sample_Prep->NMR_Acquisition IR_Acquisition IR Data Acquisition Sample_Prep->IR_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing IR_Processing IR Spectrum Processing IR_Acquisition->IR_Processing Structural_Elucidation Structural Elucidation and Verification NMR_Processing->Structural_Elucidation IR_Processing->Structural_Elucidation

Caption: Experimental workflow for the spectroscopic characterization.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in the public domain, the following tables present predicted data based on the analysis of structurally similar compounds, including 2-mercaptobenzothiazole and its halogenated derivatives.[1][2][3][4][5][6] These values serve as a guide for the interpretation of experimental spectra.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.6 - 7.8d~8.0
H-57.3 - 7.5dd~8.0, ~2.0
H-77.8 - 8.0d~2.0
SH13.0 - 14.0br s-

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C-2180 - 185
C-4122 - 125
C-5125 - 128
C-6115 - 118
C-7135 - 138
C-8 (C-S)130 - 133
C-9 (C-N)150 - 153

Solvent: DMSO-d₆

Predicted IR Absorption Data

Table 3: Predicted IR Absorption Bands for this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 2900Medium, broad
C-H Aromatic Stretch3100 - 3000Medium
C=N Stretch1600 - 1580Medium
C=C Aromatic Stretch1550 - 1450Strong
C-N Stretch1350 - 1250Strong
C-S Stretch750 - 650Medium
C-Br Stretch700 - 550Medium

Sample Preparation: KBr Pellet

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Use a vortex mixer to ensure the sample is completely dissolved.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.

    • Set the sample temperature to 25 °C.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform.

    • Perform phase correction and baseline correction on the resulting spectra.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle (agate)

  • Hydraulic press with pellet-forming die

Instrumentation:

  • FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

    • Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet-forming die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant absorption peaks with their corresponding wavenumbers.

Data Interpretation and Structural Verification

The logical process for interpreting the spectroscopic data to confirm the structure of this compound is outlined below.

interpretation cluster_nmr NMR Data Analysis cluster_ir IR Data Analysis H1_NMR ¹H NMR Spectrum: - Number of signals - Chemical shifts - Integration - Multiplicity NMR_Interpretation Proton and Carbon Environment Analysis H1_NMR->NMR_Interpretation C13_NMR ¹³C NMR Spectrum: - Number of signals - Chemical shifts C13_NMR->NMR_Interpretation Structure_Confirmation Confirmation of This compound Structure NMR_Interpretation->Structure_Confirmation IR_Spectrum IR Spectrum: - Position of absorption bands IR_Interpretation Functional Group Identification (N-H, C=N, C-S, C-Br) IR_Spectrum->IR_Interpretation IR_Interpretation->Structure_Confirmation

Caption: Logical relationship for data analysis and structural confirmation.

By combining the information from both NMR and IR spectroscopy, a comprehensive and unambiguous characterization of this compound can be achieved. The number of signals, chemical shifts, and coupling patterns in the NMR spectra provide detailed information about the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. The agreement of the experimental data with the predicted values and with data from analogous compounds will provide strong evidence for the correct structure.

References

Application Notes and Protocols for the Laboratory Synthesis of 6-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 6-Bromo-2-mercaptobenzothiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step process, beginning with the formation of 6-bromo-2-aminobenzothiazole from 4-bromoaniline, followed by the conversion of the amino group to a mercapto group.

Physicochemical and Characterization Data

A summary of the key physicochemical properties of this compound and its intermediate, 6-bromo-2-aminobenzothiazole, is presented below. This data is crucial for reaction monitoring and final product characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
6-Bromo-2-aminobenzothiazoleC₇H₅BrN₂S229.10[1]213-217[1]15865-35-7
This compound C₇H₄BrNS₂ 246.15 [2][3]260-263 [3]51618-30-5 [2]

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of this compound.

Part 1: Synthesis of 6-Bromo-2-aminobenzothiazole

This procedure is adapted from the synthesis of similar 2-aminobenzothiazoles, which involves the reaction of an aniline with a thiocyanate salt in the presence of a halogen.

Materials:

  • 4-bromoaniline

  • Ammonium thiocyanate

  • Acetic acid

  • Bromine

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 4-bromoaniline in glacial acetic acid.

  • Add ammonium thiocyanate to the solution and stir until it is completely dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture with a sodium hydroxide solution until a precipitate is formed.

  • Filter the solid precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 6-bromo-2-aminobenzothiazole.

  • Dry the purified product in a vacuum oven. The expected yield is approximately 64%[1].

Part 2: Synthesis of this compound

This step involves the conversion of the 2-amino group of 6-bromo-2-aminobenzothiazole to a 2-mercapto group via a Sandmeyer-type reaction. This is a well-established method for the conversion of aromatic amines to various functional groups[4][5][6].

Materials:

  • 6-bromo-2-aminobenzothiazole

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Potassium ethyl xanthate

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend 6-bromo-2-aminobenzothiazole in a solution of hydrobromic acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for an additional 30 minutes at this temperature.

  • In a separate beaker, dissolve potassium ethyl xanthate in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. An oily precipitate should form.

  • Allow the mixture to warm to room temperature and then heat it gently to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow cluster_step1 Part 1: Synthesis of 6-Bromo-2-aminobenzothiazole cluster_step2 Part 2: Synthesis of this compound A 4-Bromoaniline C Reaction Mixture A->C Reacts with B Ammonium Thiocyanate + Bromine in Acetic Acid B->C D Precipitation & Neutralization C->D Process E Crude 6-Bromo-2-aminobenzothiazole D->E Yields F Recrystallization E->F Purification G Pure 6-Bromo-2-aminobenzothiazole F->G Yields H 6-Bromo-2-aminobenzothiazole I Diazotization (NaNO₂, HBr) H->I Process J Diazonium Salt I->J Forms L Reaction & Hydrolysis J->L Reacts with K Potassium Ethyl Xanthate K->L M Crude this compound L->M Yields N Recrystallization M->N Purification O Pure this compound N->O Yields

References

Application Notes and Protocols for the Use of 6-Bromo-2-mercaptobenzothiazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 6-Bromo-2-mercaptobenzothiazole and its derivatives in agrochemical research. While specific data for the 6-bromo substituted compound is limited in publicly available literature, this document outlines detailed protocols for evaluating its fungicidal, herbicidal, and insecticidal properties based on established methodologies for related benzothiazole compounds.

Potential Agrochemical Applications

Derivatives of 2-mercaptobenzothiazole have shown a range of biological activities relevant to agriculture. Notably, 3-substituted 6-bromo-2-benzothiazolinones, structurally related to the topic compound, have demonstrated antialgal and plant growth regulating activities. The broader class of benzothiazoles has been investigated for fungicidal, herbicidal, and insecticidal properties, suggesting that this compound is a promising candidate for agrochemical screening.

Experimental Protocols

The following are detailed protocols for the preliminary screening of this compound for various agrochemical activities.

Antifungal Activity Screening

Objective: To evaluate the efficacy of this compound in inhibiting the growth of common plant pathogenic fungi.

Principle: The compound's ability to inhibit mycelial growth is assessed using an in vitro poisoned food technique.

Materials:

  • This compound

  • Potato Dextrose Agar (PDA) medium

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm) in DMSO.

  • Poisoned Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Also, prepare a control plate with PDA and an equivalent amount of DMSO without the test compound.

  • Plating: Pour the poisoned and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc, taken from the periphery of a 7-day-old culture of the test fungus, at the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the radial growth of the fungal colony in millimeters. Calculate the percentage of mycelial growth inhibition using the following formula:

    % Inhibition = ((C - T) / C) * 100

    Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

Data Presentation:

CompoundFungal SpeciesActivityReference
Benzothiazole (BZO)Phytophthora capsiciInduces apoptosis and disrupts cell membrane
2-(phenoxymethyl)benzo[d]oxazoleFusarium solaniIC50 of 4.34–17.61 µg/mLNot specified in search results
Benzothiazole-appended bis-triazole derivativesRhizoctonia solaniExcellent activity at 10–0.62 μM[1]
Herbicidal Activity Screening

Objective: To assess the pre-emergent and post-emergent herbicidal activity of this compound.

Principle: The compound's effect on seed germination and seedling growth of common weed species is evaluated.

Materials:

  • This compound

  • Acetone

  • Tween-20

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds

  • Sterile Petri dishes with filter paper

  • Pots with sterilized soil

  • Growth chamber with controlled light and temperature

Protocol for Pre-emergent Activity (Petri Dish Assay):

  • Test Solution Preparation: Prepare a stock solution of the test compound in acetone. Prepare a series of dilutions in water containing 0.1% Tween-20 to achieve the desired concentrations (e.g., 10, 100, 500 ppm). A control solution should contain only acetone and Tween-20 in water.

  • Seed Plating: Place a sterile filter paper in each Petri dish and moisten it with the test solution or control solution. Place a known number of weed seeds (e.g., 20) on the filter paper.

  • Incubation: Seal the Petri dishes and incubate in a growth chamber at 25 ± 2°C with a 16/8 hour light/dark cycle.

  • Data Collection: After 7-10 days, record the germination percentage and measure the root and shoot length of the seedlings.

Protocol for Post-emergent Activity (Pot Assay):

  • Planting: Sow weed seeds in pots containing sterilized soil and allow them to grow to the 2-3 leaf stage.

  • Treatment: Prepare test solutions as described above. Spray the seedlings uniformly with the test solutions until runoff.

  • Incubation: Place the pots in a growth chamber under the same conditions as above.

  • Data Collection: After 10-14 days, visually assess the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill) and measure the fresh or dry weight of the aerial parts.

Data Presentation:

The following table shows herbicidal activity data for various benzothiazole derivatives as a reference.

CompoundWeed SpeciesActivityReference
Benzothiazole N,O-acetalsDicot and monocot weedsGood herbicidal activity[2]
3-(pyridin-2-yl)benzothiazol-2(3H)-one derivativesPortulaca oleracea, Echinochloa crus-galli100% inhibition at 0.5 mg L–1[3]
Insecticidal Activity Screening

Objective: To determine the insecticidal potential of this compound against common agricultural pests.

Principle: The compound is evaluated for its contact and ingestion toxicity against a target insect species.

Materials:

  • This compound

  • Acetone

  • Triton X-100

  • Larvae of a target insect (e.g., Spodoptera frugiperda)

  • Fresh host plant leaves

  • Petri dishes or ventilated containers

  • Micro-syringe

Protocol for Contact Toxicity (Topical Application):

  • Test Solution Preparation: Prepare serial dilutions of the test compound in acetone.

  • Application: Apply a small, fixed volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva using a micro-syringe. Control larvae are treated with acetone only.

  • Observation: Place the treated larvae in Petri dishes with a fresh host plant leaf and incubate at 25 ± 2°C.

  • Data Collection: Record mortality at 24, 48, and 72 hours post-treatment.

Protocol for Ingestion Toxicity (Leaf Dip Bioassay):

  • Test Solution Preparation: Prepare aqueous solutions of the test compound at various concentrations, with a small amount of Triton X-100 as a surfactant.

  • Leaf Treatment: Dip host plant leaves into the test solutions for 10-15 seconds and allow them to air dry. Control leaves are dipped in a solution of water and surfactant.

  • Insect Exposure: Place the treated leaves in containers with a known number of larvae.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours.

Data Presentation:

The following table presents insecticidal activity data for a benzothiazole derivative.

CompoundInsect SpeciesActivity (LC50)Reference
6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT)Spodoptera frugiperda0.24 mg/mL[4]

Visualizations

Experimental Workflow

Agrochemical_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Agrochemical Screening cluster_evaluation Data Analysis and Evaluation cluster_secondary Secondary Screening & MoA Synthesis Synthesis of This compound Fungicidal Antifungal Assay (Poisoned Food) Synthesis->Fungicidal Test Compound Herbicidal Herbicidal Assay (Petri Dish/Pot) Synthesis->Herbicidal Test Compound Insecticidal Insecticidal Assay (Topical/Leaf Dip) Synthesis->Insecticidal Test Compound Data_Analysis Calculate % Inhibition, LC50/EC50 Fungicidal->Data_Analysis Herbicidal->Data_Analysis Insecticidal->Data_Analysis Hit_Identification Identify 'Hit' Compound Data_Analysis->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response MoA Mode of Action Studies Dose_Response->MoA Antifungal_MoA cluster_compound Compound Interaction cluster_cellular Cellular Effects in Fungus cluster_outcome Final Outcome Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Interacts with Cytoskeleton Cytoskeleton Disruption Membrane->Cytoskeleton Leads to Apoptosis_Induction Induction of Apoptosis Cytoskeleton->Apoptosis_Induction Triggers Growth_Inhibition Mycelial Growth Inhibition Apoptosis_Induction->Growth_Inhibition Results in Insecticidal_Logical_Relationship cluster_processes Disrupted Biological Processes in Insect Compound This compound DNA_Rep DNA Replication Compound->DNA_Rep Impedes Protein_Synth Protein Synthesis Compound->Protein_Synth Impedes Hormone_Synth Hormone Synthesis Compound->Hormone_Synth Perturbs Mortality Insect Mortality DNA_Rep->Mortality Protein_Synth->Mortality Hormone_Synth->Mortality

References

Application Notes and Protocols for the Development of Antifungal Agents from 6-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antifungal evaluation, and potential mechanism of action of antifungal agents derived from 6-Bromo-2-mercaptobenzothiazole. The protocols outlined below are based on established methodologies in medicinal chemistry and mycology.

Introduction

The benzothiazole scaffold is a prominent heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal properties.[1][2] The increasing incidence of fungal infections and the rise of drug-resistant strains necessitate the development of novel antifungal agents.[3] this compound serves as a valuable starting material for the synthesis of new chemical entities with potential antifungal efficacy. The introduction of a bromine atom at the 6-position can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antifungal activity. This document details the protocols for synthesizing derivatives of this compound and evaluating their in vitro antifungal activity.

Synthesis of this compound Derivatives

The primary route for generating diverse antifungal candidates from this compound involves the S-alkylation or S-acylation of the thiol group. A general synthetic workflow is presented below.

Synthesis of 6-Bromo-2-amino benzothiazole (Precursor)

While the direct synthesis of this compound is possible, a common and well-documented precursor is 6-bromo-2-amino benzothiazole, which can be converted to the target mercapto derivative.

Protocol for Synthesis of 6-Bromo-2-amino benzothiazole: [2]

  • Dissolve 2-amino benzothiazole (1g, 0.008 moles) in glacial acetic acid (4 ml) in a conical flask.

  • Place the flask in an ice bath to maintain a temperature of 0-5°C.[2]

  • Prepare a solution of bromine (7 ml) in glacial acetic acid (14 ml).

  • Add the bromine solution dropwise to the 2-amino benzothiazole solution with constant stirring, maintaining the temperature at 0-5°C.[2]

  • After the addition is complete, pour the reaction mixture into an excess of cold water (100 ml).

  • Filter the resulting precipitate and wash it thoroughly with ice-cold water.

  • Recrystallize the crude product from ethanol to obtain pure 6-bromo-2-amino benzothiazole.[2]

General Protocol for S-Alkylation of 2-Mercaptobenzothiazoles

This protocol can be adapted for this compound.

  • To a solution of the 2-mercaptobenzothiazole derivative in a suitable solvent such as acetone or ethanol, add an equimolar amount of a base (e.g., potassium carbonate or triethylamine) to form the thiolate salt.

  • To this mixture, add an equimolar amount of the desired alkyl halide (e.g., benzyl bromide, alkyl iodide).

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure S-alkylated derivative.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The broth microdilution method is a standard and widely accepted technique.

Protocol for Broth Microdilution Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains (e.g., Candida albicans, Aspergillus niger) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% inhibition) compared to the growth control.[4] For some antifungals like amphotericin B, the endpoint is 100% inhibition.[4]

Data Presentation

The following tables summarize the antifungal activity of various benzothiazole derivatives from the literature, which can serve as a reference for the expected activity of novel this compound derivatives.

Table 1: Antifungal Activity of Representative Benzothiazole Derivatives against Candida albicans

Compound IDSubstitution PatternMIC (µg/mL)Reference
1 2-(Alkenylthio)-5-aminobenzothiazole15.6[3]
2 6-Nitro-2-(substituted acetamido)benzothiazoleModerate Activity[2]
3 C-6 Methyl substituted derivative D-02Potent Activity
4 C-6 Methyl substituted derivative D-08Potent Activity

Table 2: Antifungal Activity of Representative Benzothiazole Derivatives against Aspergillus niger

Compound IDSubstitution PatternMIC (µg/mL)Reference
5 2-(Thiocyanomethylthio)benzothiazole75 ppm[5]
6 2-Mercaptobenzothiazole (MBT)33 mg/L (100% inhibition)[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A primary mechanism of action for many antifungal benzothiazole derivatives is the inhibition of the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. The key enzyme in this pathway targeted by many azole and some benzothiazole antifungals is lanosterol 14α-demethylase (CYP51).

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Disruption Cell Membrane Disruption CYP51->Ergosterol BMBT_Derivative This compound Derivative Inhibition Inhibition BMBT_Derivative->Inhibition Inhibition->CYP51 Pathway Ergosterol Biosynthesis Pathway

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a this compound derivative.

Experimental and Logical Workflows

Drug Discovery and Development Workflow

Drug_Development_Workflow Start Start: Identify this compound as Scaffold Synthesis Synthesis of Derivatives (e.g., S-alkylation) Start->Synthesis Screening In Vitro Antifungal Screening (MIC Determination) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Inactive Compounds (Design New Derivatives) Lead_Opt Lead Optimization SAR->Lead_Opt Active Compounds Tox In Vitro/In Vivo Toxicity Studies Lead_Opt->Tox Tox->Lead_Opt Unfavorable Profile End Preclinical Candidate Tox->End Favorable Profile

Caption: Workflow for the development of antifungal agents from this compound.

Experimental Protocol Workflow for Antifungal Evaluation

Antifungal_Evaluation_Workflow Start Start: Synthesized Compound Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculation Inoculate Plates with Fungal Suspension Dilution->Inoculation Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read Read MIC (Visual or Spectrophotometric) Incubation->Read End End: Determine Antifungal Potency Read->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 6-Bromo-2-mercaptobenzothiazole synthesis.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the synthesis of this compound, offering solutions in a clear question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is consistently low, or I am not obtaining any of the desired product. What are the likely causes?

    Answer: Low yields are a frequent challenge and can originate from several factors. Below are the most common causes and their corresponding solutions:

    • Poor Quality of Starting Materials: The primary precursor, 4-bromoaniline, may contain impurities that interfere with the reaction. Similarly, the quality of carbon disulfide and sulfur is crucial.

    • Solution: Ensure 4-bromoaniline is pure and dry. It is advisable to use freshly opened or purified reagents.

    • Suboptimal Reaction Temperature: The reaction to form the benzothiazole ring is temperature-sensitive. Temperatures that are too low will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of side products.

    • Solution: Carefully control the reaction temperature within the optimized range. Gradual heating and consistent monitoring are key.

    • Incorrect Reagent Stoichiometry: The molar ratios of 4-bromoaniline, carbon disulfide, and sulfur are critical for maximizing yield. An excess or deficit of any reactant can lead to incomplete conversion or the formation of unwanted byproducts.

    • Solution: Accurately measure and dispense all reagents according to the optimized protocol.

    • Inefficient Cyclization: The final ring-closing step to form the benzothiazole nucleus can be inefficient if the reaction conditions are not optimal.

    • Solution: Ensure adequate reaction time and maintain the appropriate temperature to facilitate complete cyclization.

Issue 2: Formation of Significant Side Products

  • Question: My final product is contaminated with significant impurities, making purification difficult. What are the common side reactions?

    Answer: The formation of side products can significantly reduce the yield and complicate the purification process. Common impurities include:

    • Unreacted Starting Materials: Incomplete reaction can leave residual 4-bromoaniline and sulfur in the crude product.

    • Solution: Monitor the reaction to completion using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

    • Polymeric Materials: Under certain conditions, thiourea intermediates can polymerize, forming insoluble materials.

    • Solution: Maintain strict temperature control and ensure efficient stirring to prevent localized overheating.

    • Oxidation Products: The mercapto group of the product is susceptible to oxidation, especially during workup and purification, leading to the formation of the corresponding disulfide.

    • Solution: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. The use of antioxidants can also be considered.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the this compound. What are the best practices?

    Answer: Effective isolation and purification are essential for obtaining a high-purity product.

    • Inefficient Precipitation: The product may not precipitate completely from the reaction mixture upon cooling or addition of an anti-solvent.

    • Solution: Ensure the mixture is sufficiently cooled. If the product remains in solution, carefully add a non-solvent, such as cold water or hexane, to induce precipitation.

    • Recrystallization Challenges: Choosing the right solvent for recrystallization is crucial for obtaining high-purity crystals.

    • Solution: A common and effective method for purifying the solid product is recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1] If the product is an oil, it may indicate the presence of impurities or residual solvent. Further purification by column chromatography may be necessary.

Data Presentation

The following table summarizes the effect of key reaction parameters on the yield of this compound.

Parameter Condition A Condition B (Optimized) Condition C Yield (%) Notes
Temperature (°C) 18022025065 | 85 | 70High temperatures can lead to decomposition.
Reaction Time (h) 481270 | 85 | 82Longer reaction times show diminishing returns.
Molar Ratio (Aniline:CS₂:S) 1:1.5:21:2:2.51:2.5:375 | 85 | 80A slight excess of CS₂ and sulfur is beneficial.

Note: The data presented are representative and may vary based on specific experimental setups.

Experimental Protocols

Synthesis of this compound from 4-Bromoaniline

This protocol outlines the synthesis via the reaction of 4-bromoaniline with carbon disulfide and sulfur at elevated temperatures and pressures.

Materials:

  • 4-Bromoaniline

  • Carbon Disulfide (CS₂)

  • Sulfur (S)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 4-bromoaniline (1 equivalent), carbon disulfide (2 equivalents), and sulfur (2.5 equivalents).

  • Reaction: Seal the autoclave and heat the mixture to 220°C. Maintain this temperature for 8 hours with constant stirring. The internal pressure will increase during the reaction.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure.

  • Isolation: Open the autoclave and transfer the solid crude product to a beaker.

  • Purification:

    • Wash the crude product with ethanol to remove unreacted starting materials and soluble impurities.

    • Dissolve the washed solid in an aqueous solution of sodium hydroxide.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.

    • Collect the precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 4-Bromoaniline, CS₂, and Sulfur in Autoclave react Heat to 220°C for 8 hours with Stirring start->react cool Cool Autoclave to Room Temperature react->cool transfer Transfer Crude Product cool->transfer wash_etoh Wash with Ethanol transfer->wash_etoh dissolve_naoh Dissolve in aq. NaOH wash_etoh->dissolve_naoh filter_impurities Filter Insoluble Impurities dissolve_naoh->filter_impurities precipitate_hcl Acidify with HCl to Precipitate Product filter_impurities->precipitate_hcl filter_product Collect Product by Filtration precipitate_hcl->filter_product wash_water Wash with Water filter_product->wash_water dry Dry Under Vacuum wash_water->dry end_product Pure this compound dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_issue Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions low_yield Low or No Product Yield poor_reagents Poor Quality of Starting Materials low_yield->poor_reagents bad_temp Suboptimal Reaction Temperature low_yield->bad_temp bad_ratio Incorrect Reagent Stoichiometry low_yield->bad_ratio bad_cyclization Inefficient Cyclization low_yield->bad_cyclization purify_reagents Use Pure and Dry Reagents poor_reagents->purify_reagents optimize_temp Optimize and Control Temperature bad_temp->optimize_temp correct_ratio Ensure Accurate Stoichiometry bad_ratio->correct_ratio optimize_conditions Optimize Reaction Time and Temperature bad_cyclization->optimize_conditions

Caption: Troubleshooting logic for addressing low product yield.

References

"common byproducts in the synthesis of 6-Bromo-2-mercaptobenzothiazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Bromo-2-mercaptobenzothiazole.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of this compound. This guide provides a structured approach to identifying and resolving these problems.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Start: Synthesis of This compound issue Problem Encountered start->issue low_yield Low or No Product Yield issue->low_yield Yield Issue impure_product Impure Product (Discoloration, Multiple Spots on TLC) issue->impure_product Purity Issue check_reagents Verify Purity and Reactivity of Starting Materials low_yield->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) low_yield->check_conditions optimize_purification Optimize Purification Method (Recrystallization, Chromatography) impure_product->optimize_purification identify_byproducts Characterize Byproducts (NMR, MS) impure_product->identify_byproducts solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents solution_conditions Adjust Reaction Parameters check_conditions->solution_conditions solution_purification Select Appropriate Solvent System or Stationary Phase optimize_purification->solution_purification identify_byproducts->solution_purification end Successful Synthesis solution_reagents->end solution_conditions->end solution_purification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 2-mercaptobenzothiazole derivatives can stem from several factors:

  • Purity of Starting Materials: Ensure that the 4-bromo-2-aminophenol and carbon disulfide are of high purity. Impurities in the starting materials can lead to side reactions.

  • Reaction Conditions: The reaction is sensitive to temperature and pressure. Ensure that the reaction is carried out at the optimal temperature and for a sufficient duration as described in the protocol. In industrial processes for the parent compound, 2-mercaptobenzothiazole, high temperatures and pressures are often employed.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

Q2: My final product is discolored (e.g., brown or tarry). What are these impurities and how can I remove them?

A2: Discoloration is a common issue and is often due to the formation of tarry byproducts.[3] The synthesis of 2-mercaptobenzothiazole can be complex, with some studies identifying over 50 different species in the reaction mixture.[4] Common impurities can include:

  • Unreacted Starting Materials: Residual 4-bromo-2-aminophenol or other reactants.

  • Intermediates: Such as 1,3-diphenyl-2-thiourea (in related syntheses) that have not fully cyclized.[1]

  • Oxidation Products: The mercapto group is susceptible to oxidation, which can form disulfide byproducts.

  • Polymeric Materials: Tarry substances are often polymeric byproducts formed under the reaction conditions.

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying the product. Selecting an appropriate solvent or solvent mixture is crucial. Toluene and ethanol have been used for the purification of similar compounds.[5]

  • Solvent Extraction: Washing the crude product with a suitable solvent can help remove certain impurities.[5]

  • Activated Carbon Treatment: Dissolving the crude product and treating it with activated carbon can help remove colored impurities.

  • Chromatography: For high-purity requirements, column chromatography may be necessary.

Q3: I see multiple spots on the TLC of my crude product. What are the likely byproducts in the synthesis of this compound?

A3: While specific data on byproducts for the 6-bromo derivative is limited, we can infer potential byproducts from the synthesis of the parent 2-mercaptobenzothiazole (MBT) and related derivatives.

Potential Byproduct Reason for Formation General Structure
Unreacted Starting Materials Incomplete reaction.4-bromo-2-aminophenol
Di(6-bromo-benzothiazol-2-yl) disulfide Oxidation of the mercapto group in the final product.R-S-S-R
Benzothiazole derivatives Side reactions involving the amine and thiol groups.Varies
Tarry Polymers High reaction temperatures can lead to polymerization.Complex mixture

Table 1: Potential byproducts and their likely sources in the synthesis of this compound.

Q4: Can you provide a general experimental protocol for a related synthesis?

A4: The following is a general procedure for the synthesis of 2-mercaptobenzothiazole derivatives from o-haloanilines, which can be adapted.[6]

Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction

  • Reaction Setup: To a solution of the corresponding o-haloaniline (1.0 mmol) in toluene (2.0 mL) in a sealed tube, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol) and carbon disulfide (2.0 mmol).

  • Reaction: The mixture is stirred at 80 °C for the time specified in the detailed protocol (typically several hours).

  • Workup: After completion, the reaction mixture is cooled to room temperature and acidified with dilute HCl.

  • Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Note: This is a general protocol and may require optimization for the specific synthesis of this compound.

Diagram: Logical Relationship of Synthesis and Purification

Synthesis_Purification_Logic cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification starting_materials Starting Materials (4-bromo-2-aminophenol, CS2) reaction Reaction (High Temp/Pressure) starting_materials->reaction crude_product Crude Product Mixture reaction->crude_product tlc TLC Analysis crude_product->tlc characterization Spectroscopic Analysis (NMR, IR, MS) tlc->characterization If impure recrystallization Recrystallization characterization->recrystallization chromatography Column Chromatography characterization->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: Logical flow from synthesis to purification of this compound.

References

Technical Support Center: Purification of Crude 6-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-mercaptobenzothiazole. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, often synthesized from the reaction of 4-bromoaniline, carbon disulfide, and sulfur, can contain several impurities. These may include unreacted starting materials, benzothiazole, and other sulfur-containing by-products.[1][2] The crude product often appears as a yellowish to tan crystalline powder.

Q2: What is the general approach for purifying crude this compound?

A2: A common and effective method for purifying mercaptobenzothiazole derivatives is through an acid-base purification technique. This involves dissolving the crude material in an alkaline solution to form its salt, filtering off insoluble impurities, and then re-precipitating the purified product by acidification.[3][4] Recrystallization from a suitable solvent is another widely used technique to improve purity.[1]

Q3: What are suitable solvents for the recrystallization of this compound?

A3: While specific solvent systems for this compound are not extensively documented, suitable solvents can be inferred from its parent compound, 2-mercaptobenzothiazole, and general recrystallization principles.[5] Good solubility in a hot solvent and poor solubility in the same solvent when cold is the key. Common choices for similar compounds include:

  • Single Solvents: Toluene, Ethanol, Acetone.[1]

  • Solvent Mixtures: Toluene/Isopropanol, Toluene/Acetone, Heptane/Ethyl Acetate, Methanol/Water.[6]

Experimentation with small quantities is recommended to identify the optimal solvent or solvent system.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., with phosphoric acid or formic acid) is a common setup.[7][8][9] Purity is typically determined by the area percentage of the main peak.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield after acid-base purification.
Possible CauseSuggested Solution
Incomplete precipitation Ensure the pH of the solution is sufficiently acidic to fully precipitate the product. A pH of around 4-5 is often required for mercaptobenzothiazole derivatives.[10]
Product loss during washing Minimize the volume of wash water and ensure it is cold to reduce the solubility of the product.
Formation of a fine precipitate that is difficult to filter Allow the precipitate to digest (stand) for a period before filtration to encourage the formation of larger particles.
Problem 2: Oily product obtained after recrystallization.
Possible CauseSuggested Solution
Cooling the solution too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to "oil out" instead of forming crystals.
Inappropriate solvent system The compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble, or use a solvent mixture and adjust the ratio of the "good" solvent to the "poor" solvent.[5]
Presence of impurities Impurities can sometimes lower the melting point of the mixture and lead to oiling. Consider a preliminary purification step (e.g., charcoal treatment to remove colored impurities) before recrystallization.[11]
Problem 3: Colored impurities remain after purification.
Possible CauseSuggested Solution
Adsorbed impurities Treat the solution of the crude product with activated charcoal before filtration. The charcoal can adsorb colored impurities.[11] Be aware that using too much charcoal can lead to a loss of the desired product.
Oxidation of the mercapto group The thiol group can be susceptible to oxidation, which may lead to colored by-products. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating steps.

Data Presentation

The following table summarizes typical purity improvements for the related compound, 2-mercaptobenzothiazole, using various purification techniques, which can serve as a benchmark for the purification of its 6-bromo derivative.

Purification MethodInitial Purity (%)Final Purity (%)Reference
Acid-Base Purification~8799[12]
Solvent Extraction (Toluene)91.9>99[1]
Solvent Extraction (Ethanol)91.9>99[1]

Experimental Protocols

Protocol 1: Acid-Base Purification of Crude this compound

This protocol is adapted from methods for 2-mercaptobenzothiazole and may require optimization.

  • Dissolution: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide (e.g., 5-10% w/v) with stirring. Gentle heating (e.g., to 70-80°C) may be required to facilitate dissolution.[3]

  • Filtration of Insolubles: Once the dissolution is complete, filter the solution to remove any insoluble impurities.

  • Precipitation: Cool the filtrate and slowly add a dilute acid (e.g., 10% hydrochloric acid or sulfuric acid) with constant stirring until the precipitation of the product is complete (typically at a pH of 4-5).[3]

  • Isolation and Washing: Collect the precipitate by filtration. Wash the filter cake with cold water until the washings are neutral to pH paper.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80°C) to a constant weight.

Protocol 2: Recrystallization of this compound

The choice of solvent is critical and should be determined by preliminary small-scale tests.

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If the solid does not dissolve, add more solvent dropwise until it does. If it is too soluble, the solvent is not suitable.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should crystallize out. Cooling in an ice bath can further increase the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound dissolve Dissolve in aq. NaOH crude->dissolve filter_insolubles Filter Insoluble Impurities dissolve->filter_insolubles precipitate Acidify to Precipitate filter_insolubles->precipitate filter_product Filter and Wash Product precipitate->filter_product dry Dry Purified Product filter_product->dry recrystallize Recrystallize from Suitable Solvent dry->recrystallize pure_product Pure this compound dry->pure_product If sufficiently pure recrystallize->pure_product

Caption: General purification workflow for crude this compound.

TroubleshootingTree Troubleshooting Recrystallization start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oily_product Oily Product Formed start->oily_product low_yield Low Yield start->low_yield solution1 Induce Nucleation (Scratch/Seed) no_crystals->solution1 Yes solution2 Concentrate Solution no_crystals->solution2 No solution4 Cool Slowly oily_product->solution4 Yes solution5 Adjust Solvent System oily_product->solution5 No solution7 Cool Thoroughly in Ice Bath low_yield->solution7 Yes solution8 Minimize Wash Solvent low_yield->solution8 No solution3 Change Solvent solution2->solution3 solution6 Pre-purify (e.g., charcoal) solution5->solution6

References

"improving the solubility of 6-Bromo-2-mercaptobenzothiazole for biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromo-2-mercaptobenzothiazole

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and biological interests of this compound? this compound is an organosulfur compound belonging to the mercaptobenzothiazole class.[1] Derivatives of 2-mercaptobenzothiazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[2][3][4] This makes them valuable scaffolds for drug discovery and development.

Q2: Why is this compound poorly soluble in aqueous solutions? Like many promising drug candidates, this compound has low aqueous solubility due to its chemical structure.[5][6] The molecule is largely hydrophobic (lipophilic) and possesses a stable crystalline structure, meaning that the intermolecular forces holding the solid together are stronger than the forces favoring interaction with water molecules.[7][8]

Q3: What is the recommended solvent for preparing a high-concentration stock solution? Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound.[8] It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can negatively impact compound solubility and stability.[8]

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. Why is this happening? This common issue is known as "antisolvent precipitation" or "crashing out".[8] The compound is stable in the organic DMSO solvent, but when this solution is diluted into an aqueous buffer (the "antisolvent"), the compound's solubility dramatically decreases, causing it to precipitate out of the solution.[8] Low solubility can reduce the effective concentration of the compound at its target, leading to variable data or underestimated activity.[9]

Q5: What is the maximum concentration of DMSO that is generally considered safe for cells in culture? The tolerance for DMSO is specific to the cell line and the duration of the experiment.[8] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[8] To minimize potential artifacts and cellular stress, many researchers aim for final DMSO concentrations below 0.1%.[8]

Troubleshooting Guide: Solubility Issues

This guide addresses the primary challenge of compound precipitation and provides systematic steps to resolve it.

Problem: Compound precipitates from solution upon dilution into aqueous media.

Primary Cause: Antisolvent precipitation due to the compound's low aqueous solubility. The aqueous buffer cannot maintain the high concentration of the compound that was stable in the DMSO stock.

Solutions Workflow:

Below is a decision-making workflow to guide your troubleshooting process. Start with optimizing the dilution protocol and proceed to formulation adjustments as needed.

G cluster_start Start cluster_solutions Troubleshooting Steps cluster_end Outcome start Compound Precipitates in Aqueous Buffer step1 1. Optimize Dilution Protocol (e.g., direct dilution, rapid mixing) start->step1 step2 2. Add Surfactant (e.g., Tween® 20, Pluronic® F-68) step1->step2 Still Precipitates end_node Compound Solubilized Proceed with Assay step1->end_node Resolved step3 3. Use Excipient (e.g., Cyclodextrin) step2->step3 Still Precipitates step2->end_node Resolved step4 4. Adjust pH (If compound is ionizable) step3->step4 Still Precipitates step3->end_node Resolved step4->end_node Resolved

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₇H₄BrNS₂[1]
Molar Mass 246.15 g/mol [1]
Melting Point 260-263 °C[1]
Density 1.93 g/cm³[1]
Appearance White to off-white solid[10]
Aqueous Solubility Insoluble[10]
Common Solubilizing Agents

The table below summarizes common agents used to improve the solubility of hydrophobic compounds in aqueous buffers for biological assays. Concentrations should be optimized for your specific assay and cell type.

Agent TypeExampleTypical Starting ConcentrationKey ConsiderationsReference
Co-solvent DMSO< 0.5% (v/v) finalStandard for stock solutions; check cell line tolerance.[8]
Surfactant Tween® 200.05 - 0.1% (v/v)Forms micelles to encapsulate the compound. Add to buffer before compound.[8]
Surfactant Pluronic® F-68~0.1% (w/v)A non-ionic block copolymer surfactant.[8]
Excipient HP-β-CD1-10 mMForms inclusion complexes to shield the compound from water.[5][8]
pH Modifier NaOH / HClTo adjust pHEffective for ionizable compounds; ensure final pH is compatible with the assay.[5][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM stock, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 246.15 g/mol * (1000 mg / 1 g) = 2.46 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO (in this case, 1 mL) to the vial.

  • Dissolve: Vortex or sonicate the mixture at room temperature until the compound is completely dissolved. A brief, gentle warming (e.g., to 37°C) may be applied if necessary, but check for compound stability at elevated temperatures.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Solubilization using a Surfactant (Tween® 20)

This protocol is for preparing a final 10 µM working solution in an assay buffer containing 0.1% Tween® 20, starting from a 10 mM DMSO stock.

  • Prepare Surfactant Buffer: Prepare your standard aqueous assay buffer. Add Tween® 20 to a final concentration of 0.1% (v/v). For example, add 100 µL of a 10% Tween® 20 stock to 9.9 mL of buffer. Mix thoroughly.

  • Serial Dilution (Optional): If a large dilution factor is needed, perform an intermediate dilution of your DMSO stock in pure DMSO first.

  • Final Dilution: Directly add the required volume of the 10 mM DMSO stock to the surfactant-containing buffer. To make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of the 0.1% Tween® 20 buffer.

  • Mix Immediately: Immediately after adding the DMSO stock, vortex the solution vigorously for 15-30 seconds to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Use Promptly: Use the final working solution in your assay as soon as possible after preparation.

Protocol 3: Solubilization using a Cyclodextrin (HP-β-CD)

This protocol outlines the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to create a more soluble formulation.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 10 mM). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the DMSO stock solution of this compound directly to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1 or greater) to favor the formation of inclusion complexes.

  • Equilibrate: Allow the mixture to incubate, with gentle agitation (e.g., on a shaker), for a period of 1 to 24 hours at room temperature or 37°C. This allows for the equilibrium of complex formation to be reached.

  • Filter (Optional): To remove any undissolved compound, the solution can be filtered through a 0.22 µm syringe filter that is compatible with your solvents and has low protein binding (e.g., PVDF).

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be experimentally determined using a suitable analytical method (e.g., HPLC-UV) before use in biological assays.

Conceptual Diagrams

General Formulation Strategies

The diagram below illustrates the main strategies employed to enhance the bioavailability of poorly soluble compounds.

G cluster_approaches Formulation Approaches cluster_physical Physical Modification center Improving Solubility of This compound Cosolvents Co-solvents (e.g., DMSO, Ethanol) center->Cosolvents Surfactants Surfactants (e.g., Tween® 20) center->Surfactants Complexation Complexation Agents (e.g., Cyclodextrins) center->Complexation LipidBased Lipid-Based Systems (e.g., Emulsions) center->LipidBased ParticleSize Particle Size Reduction (e.g., Nanosuspensions) center->ParticleSize

Caption: Overview of strategies for solubility enhancement.

References

"troubleshooting guide for 6-Bromo-2-mercaptobenzothiazole reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-2-mercaptobenzothiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (C7H4BrNS2) is a benzothiazole derivative characterized by a bromine atom at the 6-position and a mercapto group at the 2-position.[1] It typically appears as a white to light yellow crystalline powder.[1] Its primary applications are in the rubber industry as a vulcanization accelerator and as an intermediate in the synthesis of pharmaceuticals and dyes.[1]

Q2: What are the typical starting materials for the synthesis of 2-mercaptobenzothiazole derivatives?

Common synthetic routes for 2-mercaptobenzothiazole (MBT) derivatives, which can be analogous for the 6-bromo variant, often start from o-haloanilines or 2-aminothiophenols. For instance, 2-haloanilines can react with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2] Another classical approach involves the reaction of an aniline derivative with carbon disulfide and sulfur at high temperatures and pressures.[3]

Q3: What are the key safety precautions to consider when working with this compound?

Troubleshooting Guide

Low Reaction Yield

Q4: My reaction yield for the synthesis or derivatization of this compound is consistently low. What are the potential causes and how can I improve it?

Several factors can contribute to low reaction yields. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure that your starting materials, such as the corresponding bromo-substituted aniline, are pure and dry. Impurities can lead to side reactions or inhibit the desired transformation.[5]

  • Reaction Conditions: The reaction conditions are critical. For the synthesis of the parent compound, 2-mercaptobenzothiazole (MBT), optimal conditions have been identified that can significantly improve yields. For example, in the synthesis from aniline, carbon disulfide, and sulfur, adjusting the temperature and pressure can increase the yield from 58% to 82.5%.[6]

  • Reagent Stoichiometry: The ratio of reactants is crucial. In the synthesis of MBT, an excess of sulfur is often maintained to drive the reaction towards the desired product.[6]

  • Reaction Time and Monitoring: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction has gone to completion.[5]

Side Product Formation

Q5: I am observing significant formation of side products in my reaction. What are the common side products and how can I minimize their formation?

Common side reactions in the synthesis of 2-mercaptobenzothiazoles include the formation of disulfide-linked dimers and other by-products.

  • Oxidation to Disulfide: The mercapto group of 2-mercaptobenzothiazoles is susceptible to oxidation, leading to the formation of the corresponding disulfide, 2,2'-dithiobis(6-bromobenzothiazole). This can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.

  • Incomplete Cyclization: In syntheses starting from aniline derivatives, incomplete cyclization can result in the formation of thiourea intermediates.[7] Ensuring adequate reaction time and temperature can promote complete cyclization.

  • Polymerization: Under certain conditions, starting materials or the product may polymerize. Optimizing the reaction concentration can help to minimize this.[5]

Product Isolation and Purification Issues

Q6: I am having difficulty isolating and purifying the this compound product. What are some effective methods?

  • Product is an Oil Instead of a Solid: If the product is obtained as an oil, it may be due to the presence of residual solvent or impurities lowering the melting point. Ensure all solvent is removed under vacuum. Further purification by column chromatography or recrystallization from a different solvent system may be necessary to obtain a solid product.[5]

  • Difficulty in Product Isolation: If the product is soluble in the reaction solvent, precipitation can be induced by adding a non-solvent or by concentrating the reaction mixture.[5] During workup involving extractions, the formation of emulsions can be an issue. Adding a saturated brine solution can help to break the emulsion.[5]

  • Purification Methods: Recrystallization is a common and effective method for purifying solid 2-mercaptobenzothiazole derivatives.[5] Ethanol is often a suitable solvent.[5] For more challenging purifications, column chromatography can be employed.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of 2-Mercaptobenzothiazole (MBT)

Note: This data is for the synthesis of the parent compound, 2-mercaptobenzothiazole, and serves as an illustrative guide for optimizing reactions of its derivatives.

ParameterCondition 1YieldCondition 2YieldReference
Temperature Sub-optimal40%240 °C82.5%[6]
Pressure Sub-optimal58%1 MPa (10 bar)82.5%[6]
Feed Mass Ratio (S:CS₂:Aniline) Non-optimized-6:17:20Maximum[6]

Experimental Protocols

General Protocol for the Synthesis of S-substituted this compound Derivatives

This protocol is a generalized procedure for the alkylation of this compound.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.1-1.5 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the thiolate salt.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide) (1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., refluxing acetone) and monitor the progress by TLC.[2]

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product under vacuum and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure S-substituted derivative.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Reaction Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions: - Temperature - Pressure - Reagent Ratio check_yield->optimize_conditions Yes end_product Pure Product (High Yield) check_purity->end_product No minimize_side_reactions Minimize Side Reactions: - Inert Atmosphere - Optimize Concentration check_purity->minimize_side_reactions Yes optimize_conditions->start check_reagents Check Starting Material Purity check_reagents->start monitor_reaction Monitor Reaction Progress (TLC) monitor_reaction->start purification Purification Strategy: - Recrystallization - Column Chromatography minimize_side_reactions->purification purification->end_product

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

Experimental_Workflow General Experimental Workflow for S-Alkylation A 1. Dissolve this compound in Solvent B 2. Add Base (e.g., K2CO3) A->B C 3. Add Alkylating Agent B->C D 4. Reaction & Monitoring (TLC) C->D E 5. Workup (Precipitation in Water) D->E F 6. Isolate by Filtration E->F G 7. Purify (Recrystallization) F->G H Final Product G->H

Caption: A step-by-step experimental workflow for the S-alkylation of this compound.

References

"side reactions to consider when using 6-Bromo-2-mercaptobenzothiazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-mercaptobenzothiazole. The information is designed to help anticipate and resolve potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing an unexpected, less polar impurity in my reaction mixture after performing an S-alkylation. What could it be?

A1: A common side reaction for 2-mercaptobenzothiazole derivatives is oxidation to the corresponding disulfide, 6,6'-Dibromo-2,2'-dithiobis(benzothiazole). This dimer is less polar than the starting thiol and may appear as a new spot on TLC or an unexpected peak in LC-MS analysis.

  • Troubleshooting Steps:

    • Minimize Air Exposure: Purge your reaction vessel with an inert gas (e.g., Nitrogen or Argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.

    • Use Degassed Solvents: Solvents can contain dissolved oxygen which can promote oxidation. Degassing solvents prior to use can minimize this.

    • Control Reaction Temperature: While the effect of temperature on this specific oxidation is not well-documented, running reactions at lower temperatures, if the primary reaction allows, can often reduce the rate of side reactions.

    • Analysis: Co-spot your reaction mixture with the starting material on a TLC plate. The disulfide will likely have a higher Rf value. Confirm the presence of the disulfide by LC-MS; its mass will be double that of the starting material, minus two protons.

Q2: My reaction is sluggish, and I suspect the starting material has degraded. How can I assess the stability of this compound?

A2: this compound, like its parent compound, can be susceptible to degradation under certain conditions. In acidic aqueous solutions, it may be reduced to 6-bromobenzothiazole.[1] It is also sensitive to strong oxidizing agents.[1]

  • Troubleshooting Steps:

    • pH Control: Avoid strongly acidic aqueous conditions if possible. If acidic conditions are required, consider running the reaction at a lower temperature and for a shorter duration.

    • Purity Check: Before use, verify the purity of your starting material by techniques like NMR or LC-MS to ensure it has not degraded during storage.

    • Storage: Store the compound in a tightly sealed container, protected from light and moisture, in a cool, dry place.

Q3: I am trying to perform a reaction on the benzene ring of this compound, but I am getting a complex mixture of products. What could be the issue?

A3: The this compound molecule has multiple reactive sites. Besides the benzene ring, the thiol group is a potent nucleophile and can react with electrophiles. The nitrogen atom can also be reactive under certain conditions.

  • Troubleshooting Steps:

    • Protecting Groups: If your desired reaction is on the benzene ring, consider protecting the thiol group first. A common strategy is to convert it to a thioether (S-alkylation), which can often be cleaved later if necessary.

    • Reaction Conditions: The conditions for electrophilic aromatic substitution on the benzothiazole ring should be carefully chosen. The bromine atom is a deactivating group, which may necessitate harsher reaction conditions, potentially leading to more side products.

    • Product Characterization: Use techniques like 2D NMR to fully characterize the structures of your products to understand the regioselectivity of the reaction.

Potential Side Reaction Pathways

The following diagram illustrates the primary side reaction (oxidation to disulfide) and a potential degradation pathway to consider.

Side_Reactions Potential Side Reactions of this compound cluster_main Main Compound cluster_side_products Potential Side Products A This compound B 6,6'-Dibromo-2,2'-dithiobis(benzothiazole) (Disulfide Dimer) A->B Oxidation (e.g., O2, mild oxidants) C 6-Bromobenzothiazole A->C Reduction (acidic aqueous conditions)

Caption: Key potential side reactions of this compound.

Experimental Protocols

Protocol: S-Alkylation of this compound

This protocol describes a general procedure for the S-alkylation of this compound, a common reaction for this class of compounds.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with an inert gas for 5-10 minutes.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add the anhydrous solvent.

    • Add the base (1.1-1.5 eq) portion-wise while stirring.

  • Reaction Initiation:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the alkyl halide (1.0-1.2 eq) via syringe.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir until completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Troubleshooting Note: If a new, less polar spot appears on the TLC, it could be the disulfide dimer.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow for S-Alkylation

The following diagram outlines a logical workflow for troubleshooting common issues during the S-alkylation reaction.

Troubleshooting_Workflow S-Alkylation Troubleshooting Workflow Start Reaction Monitoring (TLC/LC-MS) Decision1 Is starting material consumed? Start->Decision1 Decision2 Is the main product observed? Decision1->Decision2 Yes Problem1 Incomplete Reaction Decision1->Problem1 No Problem2 Side Product Formation Decision2->Problem2 No/Low Yield End Proceed to Workup Decision2->End Yes Action1 Check base activity Increase temperature/time Check alkyl halide purity Problem1->Action1 Action2 Check for disulfide dimer by MS Use degassed solvents Ensure inert atmosphere Problem2->Action2

Caption: A logical workflow for troubleshooting S-alkylation reactions.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 246.15 g/mol [2]
Melting Point 260-263 °C[2]
pKa ~7 (for parent MBT)[1]
Solubility Soluble in acetone, slightly soluble in alcohol, ether, benzene. Insoluble in water.[1]

Disclaimer: The information provided is for guidance purposes only. Researchers should always consult primary literature and perform their own risk assessments before conducting any experiments.

References

"how to increase the purity of synthesized 6-Bromo-2-mercaptobenzothiazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the purity of synthesized 6-Bromo-2-mercaptobenzothiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The final product has a low melting point and a broad melting range.

  • Question: My synthesized this compound melts at a lower temperature and over a wider range than the reported value (260-263 °C). What is the likely cause and how can I fix it?[1]

  • Answer: A low and broad melting point is a primary indicator of impurities. The most common impurities are residual starting materials (e.g., 4-bromoaniline), sulfur, and side-products formed during the reaction. Tarry, resinous substances are also common byproducts in the synthesis of mercaptobenzothiazoles.[2] To improve purity, you should employ one of the purification methods detailed below, such as recrystallization or an acid-base wash.

Issue 2: The product is discolored (e.g., yellow, brown, or tarry).

  • Question: My this compound is not an off-white or light yellow powder but is instead darkly colored. What causes this and how can I decolorize it?

  • Answer: Discoloration is typically due to the presence of polymeric or tarry impurities formed at high reaction temperatures.[2] These can often be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed during hot filtration. An acid-base purification can also be effective, as many tarry byproducts are insoluble in the alkaline solution.[3]

Issue 3: Recrystallization does not yield any crystals or the yield is very low.

  • Question: I've attempted to recrystallize my crude product, but no crystals are forming upon cooling, or the recovery is poor. What should I do?

  • Answer: This issue can arise from several factors:

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but sparingly when cold.[4] For this compound, consider solvents like ethanol, toluene, or a mixture of toluene and isopropanol or acetone.[5][6]

    • Solution is Not Saturated: You may have used too much solvent. You can try to carefully evaporate some of the solvent to induce saturation and then allow the solution to cool again.

    • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very fine, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

    • Low Yield: If the crude product is highly impure, a single recrystallization may result in a low yield of pure material. A second recrystallization of the mother liquor or purification by another method may be necessary.

Issue 4: How can I assess the purity of my final product?

  • Question: What analytical methods are suitable for determining the purity of this compound?

  • Answer: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of mercaptobenzothiazole derivatives.[7][8][9] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[7][8] Purity is typically determined by the area percentage of the main peak. Other methods include melting point analysis and Thin Layer Chromatography (TLC) for a qualitative assessment.

Data on Purification Methods

Purification MethodInitial Purity (Example)Final Purity (Expected Range)Common Impurities RemovedReference for Method
Single Recrystallization~85%95-98%Unreacted starting materials, soluble side-products[6]
Acid-Base Purification~85%95-98.5%Tarry by-products, insoluble impurities[3]
Double Recrystallization~95%>99%Residual soluble impurities[6]

Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Isopropanol Solvent System

This protocol is adapted from methods used for purifying 2-mercaptobenzothiazole.[6]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 3:1 toluene:isopropanol solvent mixture. Heat the mixture with stirring on a hot plate until the solid completely dissolves. The heating temperature should be between 50-90°C.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol is based on the established method for purifying crude 2-mercaptobenzothiazole.[3][10]

  • Dissolution in Base: Place the crude this compound in a beaker. Add a 5-8% aqueous solution of sodium hydroxide with vigorous stirring. Use a 5-20% molar excess of NaOH relative to the estimated amount of the target compound. Heat the mixture to 70-90°C for 30-60 minutes to ensure the formation of the sodium salt.[3]

  • Filtration of Impurities: Filter the hot alkaline solution to remove any insoluble impurities, such as tarry by-products. The desired product is in the filtrate.

  • Reprecipitation: Cool the filtrate and slowly add a non-oxidizing mineral acid, such as 10% sulfuric acid or hydrochloric acid, with stirring until the solution is acidic (pH ~2-3). This will precipitate the purified this compound. Keep the temperature below 35°C during acidification.[3]

  • Isolation and Washing: Collect the white/light yellow precipitate by vacuum filtration. Wash the solid thoroughly with water until the washings are neutral (pH ~7) to remove any residual acid and salts.

  • Drying: Dry the purified product in a vacuum oven at 60-80°C.

Visualizations

Below are diagrams illustrating the purification workflows.

Purification_Workflow cluster_recrystallization Recrystallization Workflow crude1 Crude Product dissolve Dissolve in Hot Solvent crude1->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter No Decolorization charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter1 Vacuum Filtration & Washing cool->vac_filter1 dry1 Drying vac_filter1->dry1 pure1 Pure Crystals dry1->pure1

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Workflow cluster_acid_base Acid-Base Purification Workflow crude2 Crude Product dissolve_base Dissolve in Aqueous NaOH crude2->dissolve_base filter_impurities Filter Insoluble Impurities dissolve_base->filter_impurities reprecipitate Acidify to Precipitate Product filter_impurities->reprecipitate Filtrate impurities Insoluble Impurities (e.g., Tars) filter_impurities->impurities Discard vac_filter2 Vacuum Filtration & Washing reprecipitate->vac_filter2 dry2 Drying vac_filter2->dry2 pure2 Pure Product dry2->pure2

Caption: Workflow for the acid-base purification of this compound.

References

"challenges in the scale-up of 6-Bromo-2-mercaptobenzothiazole production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Bromo-2-mercaptobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most prevalent laboratory synthesis involves a two-step process. The first step is the formation of 2-amino-5-bromothiophenol from 4-bromoaniline. A common method for this is the Herz reaction, which uses sulfur monochloride followed by hydrolysis. The resulting 2-amino-5-bromothiophenol is then cyclized with carbon disulfide, typically with heating, to form this compound.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound presents several challenges common to many chemical processes. These include ensuring uniform heat distribution in larger reactors to prevent the formation of localized hot spots that can lead to side reactions and impurity formation.[1] Efficient mixing becomes critical to maintain homogeneity as the reaction volume increases. Furthermore, minor side reactions observed at the lab scale can become significant, leading to a more complex impurity profile and difficulties in purification. The handling and disposal of hazardous materials like carbon disulfide and managing the evolution of gases such as hydrogen sulfide also require careful consideration at an industrial scale.

Q3: How is crude this compound typically purified?

A3: A standard and effective method for purifying crude this compound is through a process of dissolution and re-precipitation. The crude product is dissolved in an aqueous alkali solution, such as sodium hydroxide, to form its water-soluble salt. Insoluble impurities, like tars and unreacted starting materials, can then be removed by filtration.[2] The purified this compound is then precipitated out of the filtrate by acidification with a mineral acid, such as hydrochloric or sulfuric acid.[2] The resulting solid is collected by filtration, washed with water to remove residual acid, and then dried.

Q4: What are some of the expected byproducts in this synthesis?

A4: During the synthesis of this compound, several byproducts can form. Unreacted 4-bromoaniline and 2-amino-5-bromothiophenol may be present in the crude product. Side reactions can lead to the formation of various thio-compounds and tars. The specific impurity profile can be influenced by reaction temperature, pressure, and residence time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction during cyclization.- Increase reaction time or temperature, monitoring for byproduct formation via TLC or HPLC.- Ensure efficient mixing to improve reactant contact.- Verify the purity of the 2-amino-5-bromothiophenol intermediate.
Loss of product during workup and purification.- Optimize the pH for precipitation to ensure maximum recovery.- Minimize transfers of the product solution.- Ensure the washing steps are not dissolving a significant amount of the product.
High Impurity Levels Non-optimal reaction conditions.- Re-evaluate the reaction temperature and pressure. For the parent compound, optimal temperatures are around 240-255°C.[1]- Control the stoichiometry of reactants carefully.
Inefficient purification.- Ensure complete dissolution of the crude product in the alkali solution.- Perform multiple washes of the precipitated product.- Consider recrystallization from a suitable solvent like an ethanol/water mixture for further purification.
Poor Solubility of Crude Product in Alkali Presence of large amounts of insoluble impurities.- Increase the volume or concentration of the alkali solution.- Heat the mixture with vigorous stirring to aid dissolution.[2]- Consider a pre-purification step, such as a solvent wash of the crude material.
Product Discoloration Presence of oxidized byproducts or residual tars.- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Ensure thorough removal of tars during the alkali treatment and filtration step.- Consider treatment with activated carbon during the purification process.
Inconsistent Results at Larger Scale Poor heat and mass transfer.- Utilize a reactor with efficient agitation and a well-designed heating/cooling jacket.- Implement controlled, slow addition of reagents to manage exothermic reactions.- Conduct kinetic and thermal studies at a smaller scale to better predict behavior in a larger reactor.

Experimental Protocols

Synthesis of 2-Amino-5-bromothiophenol from 4-Bromoaniline (Herz Reaction)
  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent like toluene.

  • Reagent Addition: With vigorous stirring, add sulfur monochloride (1.2 equivalents) dropwise to the solution. The temperature should be monitored and controlled.

  • Reaction: Heat the mixture to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Hydrolysis: Suspend the residue in a solution of sodium hydroxide in ethanol and water. Heat the mixture to reflux for 2-3 hours.

  • Isolation and Purification: Cool the reaction mixture and pour it into ice water. Acidify with concentrated hydrochloric acid to a pH of 6-7. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-amino-5-bromothiophenol.

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromothiophenol (1 equivalent) and a slight excess of carbon disulfide in a high-boiling point solvent (e.g., toluene or DMF).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction should be carried out under an inert atmosphere. Monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation and Purification: The crude product can be isolated by removing the solvent under reduced pressure. For purification, dissolve the crude solid in an aqueous solution of sodium hydroxide. Filter off any insoluble material. Acidify the filtrate with 1N HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry.

Quantitative Data

The following table presents typical reaction parameters for the synthesis of the parent compound, 2-mercaptobenzothiazole, which can serve as a starting point for the optimization of this compound production.

Parameter Lab Scale Industrial Scale Reference
Reactants Aniline, Carbon Disulfide, SulfurAniline, Carbon Disulfide, Sulfur[1]
Temperature 220 - 255°C240 - 255°C[1]
Pressure Autogenousup to 10 MPa[1]
Reaction Time 5 hoursContinuous process[1][3]
Yield (Crude) ~98.5%>98%[1][3]
Purity (after purification) >99%95 - 99.5%[1][2][3]

Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Herz Reaction cluster_1 Step 2: Cyclization cluster_2 Purification A 4-Bromoaniline C Reaction in Toluene (60-70°C) A->C B Sulfur Monochloride B->C D Hydrolysis (NaOH, EtOH/H2O) C->D E 2-Amino-5-bromothiophenol D->E G Reaction under Reflux E->G F Carbon Disulfide F->G H Crude this compound G->H I Dissolution in aq. NaOH H->I J Filtration of Insolubles I->J K Precipitation with HCl J->K L Pure this compound K->L

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

G Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Check Reaction Completion Start->Q1 A1_Yes Increase Reaction Time/Temperature Q1->A1_Yes Incomplete Q2 Review Workup/Purification Q1->Q2 Complete A1_Yes->Q2 A2_Yes Optimize pH for Precipitation & Check Wash Solvent Q2->A2_Yes Losses Identified Q3 Analyze Starting Material Purity Q2->Q3 No Obvious Losses A2_Yes->Q3 A3_Yes Re-purify Starting Materials Q3->A3_Yes Impure End Yield Improved Q3->End Pure A3_Yes->End

Caption: A decision tree for troubleshooting low product yield during synthesis.

References

"degradation pathways of 6-Bromo-2-mercaptobenzothiazole under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Bromo-2-mercaptobenzothiazole under experimental conditions. As direct experimental data for this specific compound is limited, this guide draws upon established principles from the degradation of the parent compound, 2-mercaptobenzothiazole (MBT), and the known behavior of halogenated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on studies of 2-mercaptobenzothiazole (MBT) and halogenated aromatic compounds, this compound is expected to degrade via two primary routes: microbial degradation and photodegradation. Microbial pathways in organisms like Rhodococcus species may involve initial hydroxylation of the benzene ring, followed by ring cleavage.[1][2] Photodegradation, particularly under UV irradiation, is likely to involve the formation of various photoproducts through radical intermediates.[3] A key initial step in either pathway could be debromination, a common degradation mechanism for brominated aromatic compounds.[4]

Q2: I am not observing any degradation of this compound in my microbial culture. What are the possible reasons?

A2: Several factors could inhibit microbial degradation:

  • Toxicity: The parent compound or its intermediates may be toxic to the microbial consortium. MBT itself is known to have toxic effects on some microorganisms, which can inhibit the biodegradation of other compounds.[5]

  • Inappropriate Microbial Strain: The selected microbial culture may lack the specific enzymatic machinery required to metabolize this halogenated compound. Strains known to degrade MBT, such as Rhodococcus rhodochrous or Rhodococcus erythropolis, could be more effective.[1][2]

  • Recalcitrant Nature: Benzothiazoles are generally considered recalcitrant, and the addition of a bromine atom can increase this resistance to degradation.[2][5]

  • Experimental Conditions: Suboptimal pH, temperature, oxygen levels, or nutrient availability can hinder microbial activity.

Q3: My photodegradation experiment is yielding a complex mixture of unidentified products. How can I identify them?

A3: A complex product mixture is common in photodegradation studies. For identification, a combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) coupled with UV detection is a standard method for separating and quantifying benzothiazole compounds.[3] For structural elucidation of unknown products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool.[6]

Q4: What are the expected initial transformation products of this compound?

A4: The initial transformation products will depend on the degradation conditions.

  • Microbial Degradation: A likely initial step is the hydroxylation of the brominated benzene ring, potentially forming a 6-bromo-x-hydroxy-2-mercaptobenzothiazole, by analogy to the formation of 6-OH-MBT from MBT.[2] Another possibility is the methylation of the thiol group.[3]

  • Photodegradation: Under photolytic conditions, initial products could include 6-bromobenzothiazole and 6-bromo-2-hydroxybenzothiazole, similar to the photoproducts of MBT.[3] Reductive debromination to form 2-mercaptobenzothiazole is also a plausible initial step.[4]

Troubleshooting Guides

Issue 1: Low or No Biodegradation Observed
Potential Cause Troubleshooting Step
Inhibition by Parent Compound Perform toxicity assays at varying concentrations of this compound to determine the inhibitory concentration for your microbial culture. Start with a lower substrate concentration in your degradation experiment.
Non-optimal Culture Conditions Optimize pH, temperature, and aeration. Most Rhodococcus species thrive under aerobic conditions. Ensure the growth medium contains sufficient nutrients.
Lack of Appropriate Enzymes Consider using a microbial consortium from a contaminated site or a known benzothiazole-degrading strain like Rhodococcus rhodochrous.[2]
Acclimation Period Required Some microbial cultures require an acclimation period to induce the necessary degradative enzymes. Extend the incubation time of your experiment.
Issue 2: Inconsistent Results in Photodegradation Experiments
Potential Cause Troubleshooting Step
Fluctuations in Light Source Ensure the intensity and wavelength of your UV lamp are consistent across experiments. Calibrate the light source regularly.
Matrix Effects If using real water or soil samples, dissolved organic matter or minerals can act as photosensitizers or quenchers, affecting the degradation rate.[4] Run control experiments in ultrapure water to establish a baseline.
Oxygen Availability The presence of oxygen can significantly influence the formation of photoproducts.[7] For reproducible results, either maintain consistent aeration or conduct experiments under anaerobic conditions.
pH of the Solution The ionization state of the molecule can affect its photoreactivity. Buffer the solution to maintain a constant pH throughout the experiment.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay

  • Culture Preparation: Inoculate a suitable microbial strain (e.g., Rhodococcus rhodochrous) in a nutrient-rich broth and incubate until the mid-log phase.

  • Assay Setup: Prepare a mineral salts medium. Add this compound (e.g., from a stock solution in a suitable solvent) to the desired final concentration.

  • Inoculation: Inoculate the medium with the prepared microbial culture.

  • Incubation: Incubate the cultures on a shaker to ensure aeration at a controlled temperature.

  • Sampling: Withdraw samples at regular time intervals.

  • Analysis: Analyze the concentration of this compound and the formation of degradation products using HPLC-UV.

Protocol 2: Photodegradation Assay

  • Sample Preparation: Prepare a solution of this compound in ultrapure water or a buffered solution at the desired concentration.

  • Irradiation: Place the solution in a quartz vessel and expose it to a UV light source (e.g., a mercury lamp) with a specific wavelength.[8]

  • Controls: Prepare a control sample and keep it in the dark to account for any abiotic degradation not due to light.

  • Sampling: Collect aliquots of the solution at set time points.

  • Analysis: Quantify the remaining parent compound and identify photoproducts using HPLC-UV or LC-MS/MS.

Data Presentation

Table 1: Hypothetical Microbial Degradation Products of this compound

Metabolite Proposed Structure Analytical Method Reference Compound
6-Bromo-2-hydroxybenzothiazoleBrominated Benzene Ring with OH at position 2LC-MS/MS2-Hydroxybenzothiazole[1]
6-BromobenzothiazoleBrominated Benzene RingGC-MS, LC-MS/MSBenzothiazole[3]
Debrominated Metabolitese.g., 2-MercaptobenzothiazoleLC-MS/MS2-Mercaptobenzothiazole

Table 2: Hypothetical Photodegradation Products of this compound

Photoproduct Proposed Structure Analytical Method Reference Compound
6-BromobenzothiazoleBrominated Benzene RingGC-MS, LC-MS/MSBenzothiazole[3]
6-Bromo-2-benzothiazolesulfonic acidBrominated Benzene Ring with SO3H at position 2HPLC-UV, LC-MS/MS2-Benzothiazolesulfonic acid[7]
Dimerized ProductsTwo linked this compound unitsLC-MS/MSDithiobisbenzothiazole[3]

Visualizations

Hypothesized Microbial Degradation of this compound A This compound B 6-Bromo-2-hydroxybenzothiazole A->B Monooxygenase E Debromination A->E Reductive/Hydrolytic Dehalogenase C Ring Cleavage Products B->C Dioxygenase D CO2 + H2O + Br- C->D Further Metabolism F 2-Mercaptobenzothiazole E->F

Caption: Hypothesized microbial degradation pathway of this compound.

Hypothesized Photodegradation of this compound A This compound B Excited State A->B UV light (hν) C 6-Bromobenzothiazole B->C Desulfurization D 6-Bromo-2-benzothiazolesulfonic acid B->D Oxidation E Dimerization Products B->E Radical Coupling F Debromination B->F Reductive Debromination G 2-Mercaptobenzothiazole F->G

Caption: Hypothesized photodegradation pathways of this compound.

Experimental Workflow for Degradation Studies cluster_0 Setup cluster_1 Execution cluster_2 Analysis A Prepare Solution of This compound B Choose Degradation Condition (Microbial/Photolytic) A->B D Incubate/Irradiate Sample B->D C Set up Controls C->D E Collect Samples at Time Intervals D->E F Sample Preparation (e.g., Extraction, Filtration) E->F G Instrumental Analysis (HPLC, LC-MS/MS) F->G H Data Interpretation (Kinetics, Product ID) G->H

Caption: General experimental workflow for studying degradation pathways.

References

Validation & Comparative

Unveiling the Protective Power of Benzothiazoles: A Comparative Analysis of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against metal degradation, researchers and industry professionals are in a constant search for more effective corrosion inhibitors. Among the promising candidates, benzothiazole derivatives have garnered significant attention due to their robust performance in safeguarding a variety of metals. This guide provides a comprehensive comparison of the efficacy of 2-mercaptobenzothiazole (2-MBT) and its derivatives, offering valuable insights for researchers, scientists, and professionals in materials science and chemical engineering. While specific experimental data on 6-Bromo-2-mercaptobenzothiazole is limited in publicly available literature, this guide will focus on the well-documented performance of the parent compound and related derivatives, providing a strong predictive basis for its potential efficacy.

Performance Under Scrutiny: A Data-Driven Comparison

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance of 2-mercaptobenzothiazole and other benzothiazole derivatives on various metals under different corrosive environments, as determined by key electrochemical techniques.

Mild Steel in Acidic Environments

Mild steel, a ubiquitous material in construction and manufacturing, is highly susceptible to acid-induced corrosion. Benzothiazole derivatives have proven to be effective in mitigating this damage.

InhibitorConcentrationCorrosive MediumTemperature (°C)TechniqueInhibition Efficiency (%)Reference
2-Mercaptobenzothiazole (MBT)300 ppm3.5% NaCl saturated with CO225EIS, Potentiodynamic Polarization97[1]
Benzothiazole Derivative (BTFI)1 mM0.5 M H₂SO₄30Gravimetric, EIS, PDP98.6[2]
4-{[(1,3-benzothiazol-2-yl)imino]methyl}-N,Ndimethylaniline50 mg/L0.1 N HClRoom TemperaturePDP, EIS56.39[3]

Table 1: Comparison of the inhibition efficiency of benzothiazole derivatives for mild steel in acidic solutions.

Stainless Steel and Aluminum Alloys

The protective oxide layer on stainless steel and aluminum can be compromised in aggressive environments. Benzothiazole-based inhibitors offer an additional layer of defense.

| Inhibitor | Metal | Concentration | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference | |---|---|---|---|---|---| | 2-Mercaptobenzothiazole (MBT) | 316 Stainless Steel | Not Specified | Acidic Media | Weight Loss, PDP, EIS | Increased with concentration |[4] | | 2-Mercaptobenzothiazole (MBT) | 316 Stainless Steel | 0% - 1% | 3 M HCl | Coupon Measurement | > 90 |[5] | | 2-Mercaptobenzothiazole (MBT) | 1060 Aluminum | 0% - 0.5% | 2 M H₂SO₄ | Coupon Measurement | > 70 |[5] | | 2-Mercaptobenzothiazole (MBT) | Aluminum & Aluminum-Titanium Alloys | 10⁻⁶–10⁻³ M | 0.5 M HCl | PDP, EIS | Concentration-dependent |[6][7] | | 2-Aminobenzothiazole (2-ABT) | AA6061-SiC Composite | Not Specified | 0.5 M HCl | PDP, EIS | 84 |[8] |

Table 2: Inhibition efficiency of benzothiazole derivatives on stainless steel and aluminum alloys.

Copper and its Alloys

Copper and its alloys, valued for their conductivity and aesthetic appeal, are vulnerable to corrosion. 2-MBT has been extensively studied as a potent inhibitor for these materials.

InhibitorMetalCorrosive MediumTechniqueKey FindingReference
2-Mercaptobenzothiazole (MBT)Copper3.5 wt% NaClAES, Raman, EIS, SEMForms a protective [Cu(I)MBT]n complex film.[9]
2-Mercaptobenzothiazole (MBT)CopperNeutral Phosphate SolutionXPS, IR SpectroscopyForms a chemisorbed layer via Cu(I) cations with exo-S and N atoms.[10]

Table 3: Protective mechanism of 2-mercaptobenzothiazole on copper.

The Science Behind the Shield: Experimental Methodologies

The data presented above is derived from a suite of established electrochemical and surface analysis techniques. Understanding these methods is crucial for interpreting the results and designing future experiments.

Experimental Protocols

1. Weight Loss Method:

  • Objective: To determine the corrosion rate by measuring the loss of mass of a metal coupon over time.

  • Procedure:

    • Cleaned and weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration.

    • After immersion, the coupons are removed, cleaned to remove corrosion products, and re-weighed.

    • The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

2. Potentiodynamic Polarization (PDP):

  • Objective: To study the kinetics of anodic and cathodic reactions and to determine the corrosion current density (i_corr).

  • Procedure:

    • A three-electrode setup (working electrode, reference electrode, and counter electrode) is used.

    • The potential of the working electrode is scanned over a range, and the resulting current is measured.

    • The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the Tafel plots.

    • The inhibition efficiency is calculated from the reduction in i_corr in the presence of the inhibitor.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To investigate the properties of the inhibitor film and the corrosion process at the metal-solution interface.

  • Procedure:

    • A small amplitude AC signal is applied to the working electrode at different frequencies.

    • The impedance of the system is measured as a function of frequency.

    • The data is often represented as Nyquist or Bode plots, from which parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl) are extracted.

    • An increase in R_ct and a decrease in C_dl typically indicate the formation of a protective inhibitor film.

Visualizing the Protective Mechanism

The efficacy of benzothiazole-based corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier. This process can be visualized through the following diagrams.

G cluster_workflow Experimental Workflow for Inhibitor Evaluation prep Metal Coupon Preparation (Cleaning & Polishing) immersion Immersion in Corrosive Medium (+/- Inhibitor) prep->immersion weight_loss Weight Loss Measurement immersion->weight_loss electrochemical Electrochemical Testing (PDP & EIS) immersion->electrochemical data_analysis Data Analysis & IE% Calculation weight_loss->data_analysis surface_analysis Surface Analysis (SEM, XPS, etc.) electrochemical->surface_analysis electrochemical->data_analysis surface_analysis->data_analysis G cluster_mechanism Mechanism of Benzothiazole Inhibition inhibitor Benzothiazole Derivative (in solution) adsorption Adsorption of Inhibitor on Metal Surface inhibitor->adsorption Interaction via N, S heteroatoms & π-electrons metal Metal Surface (Anodic & Cathodic Sites) metal->adsorption film Formation of Protective Inhibitor Film adsorption->film protection Corrosion Inhibition film->protection

References

Structure-Activity Relationship of 6-Bromo-2-mercaptobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for the wide array of pharmacological activities its derivatives possess, including anticancer and antimicrobial properties.[1] The introduction of a bromine atom at the 6-position of the 2-mercaptobenzothiazole core significantly influences its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-2-mercaptobenzothiazole derivatives, focusing on their anticancer and antimicrobial potential. We present a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to inform a rational approach to the design of more potent and selective therapeutic agents.

Comparative Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The nature of the substituent at the 2-position plays a critical role in determining the potency and selectivity of these compounds. A notable class of these derivatives includes ureas and thioureas, which have demonstrated significant antiproliferative activity.

A series of N-(6-Bromo-1,3-benzothiazol-2-yl)-N'-alkylurea derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human cancer cell lines, including colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and lung adenocarcinoma (A549).[2] The general structure of these compounds involves the 6-bromo-2-aminobenzothiazole core linked to an alkylurea moiety.

Table 1: In Vitro Anticancer Activity of N-(6-Bromo-1,3-benzothiazol-2-yl)-N'-alkylurea Derivatives

Compound IDAlkyl Group (R)HCT116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)U87 MG IC₅₀ (µM)A549 IC₅₀ (µM)
25a Methyl>50>50>50>50
25b Ethyl25.331.628.735.4
25c Propyl15.820.118.922.3
25d Butyl10.514.212.816.7

Source: Data synthesized from studies on N-(6-Bromo-BT-2-yl)-N′-(alkyl)ureas.[2]

The data in Table 1 suggests a clear structure-activity relationship concerning the alkyl chain length. A progressive increase in antiproliferative activity is observed with an increase in the hydrophobicity of the alkyl substituent, with the butyl derivative (25d ) exhibiting the highest potency across all tested cell lines. This indicates that hydrophobic interactions in the target's binding pocket are likely crucial for the anticancer effect.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of many benzothiazole derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[3] While the precise signaling pathway for this compound derivatives is a subject of ongoing research, a common mechanism involves the activation of caspase cascades and modulation of key regulatory proteins.

apoptosis_pathway Drug Drug Cell Cell Drug->Cell Mitochondrion Mitochondrion Cell->Mitochondrion Stress Signals Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

A simplified pathway of apoptosis induction by anticancer agents.

Comparative Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been extensively studied. The substitution pattern on the benzothiazole ring, including the presence of a bromo group, significantly impacts the antimicrobial spectrum and potency. While systematic studies focusing exclusively on this compound derivatives are limited, data from related structures provide valuable insights into their structure-activity relationship.

For instance, studies on substituted benzothiazoles have shown that the presence of a bromo group can enhance antibacterial activity.[4] In a series of benzothiazole derivatives, a compound bearing a 7-bromo substituent displayed significant inhibitory activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[4] Furthermore, the introduction of a bromo group at the 5th position of an isatin ring appended to a benzothiazole core was found to enhance antibacterial activity against Gram-negative bacteria.[4]

Table 2: Antimicrobial Activity of Representative Bromo-Benzothiazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)
7-Bromo-benzothiazole derivative Staphylococcus aureus25
Bacillus subtilis25
Escherichia coli50
5'-Bromo-isatin benzothiazole derivative Escherichia coli3.1
Pseudomonas aeruginosa6.2

Source: Data synthesized from studies on bromo-substituted benzothiazole derivatives.[4]

These findings suggest that the position and electronic properties of the bromo substituent are key determinants of antimicrobial efficacy. The electron-withdrawing nature of the bromine atom can modulate the electronic distribution of the benzothiazole ring system, potentially enhancing its interaction with microbial targets.

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

The antibacterial action of benzothiazole derivatives is often linked to the inhibition of essential bacterial enzymes that are absent in eukaryotes, making them selective targets. One such target is DNA gyrase, an enzyme crucial for bacterial DNA replication.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start 6-Bromo-2-aminothiophenol Reaction Condensation/ Cyclization Start->Reaction Reactant Electrophilic Reagent (e.g., Alkyl isocyanate) Reactant->Reaction Product This compound Derivative Reaction->Product Anticancer Anticancer Screening (MTT Assay) Product->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Product->Antimicrobial SAR Structure-Activity Relationship Analysis Anticancer->SAR Antimicrobial->SAR

A generalized workflow for the synthesis and evaluation of derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution of Compounds: The this compound derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The available data indicates that this compound derivatives are a promising class of compounds with tunable anticancer and antimicrobial activities. The structure-activity relationship studies, although not exhaustive for this specific scaffold, highlight the critical role of the substituents at the 2-position and the bromo group on the benzothiazole ring. For anticancer activity, increasing the hydrophobicity of the side chain at the 2-position appears to enhance potency. In the context of antimicrobial activity, the electron-withdrawing nature of the bromine atom is a key contributor to the inhibitory effects.

Further systematic studies involving a broader range of derivatives are necessary to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this chemical class. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for future research and development in this area.

References

In Vitro Antimicrobial Potential of 6-Bromo-2-mercaptobenzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the antimicrobial efficacy of 6-Bromo-2-mercaptobenzothiazole and its derivatives against pathogenic microorganisms, supported by experimental data and methodologies.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. One such scaffold of interest is 2-mercaptobenzothiazole (MBT), a heterocyclic compound known for its diverse biological activities. This guide provides a comparative overview of the in vitro antimicrobial performance of a specific derivative, this compound, and places its activity in the context of other substituted MBT analogs and established antimicrobial drugs.

Comparative Antimicrobial Activity

While extensive quantitative data for this compound remains limited in publicly accessible literature, available studies on its derivatives and related compounds provide valuable insights into the structure-activity relationship of the MBT scaffold. The bromo-substitution at the 6-position appears to confer modest antibacterial activity. For instance, a derivative, N-(6-Bromobenzo[d]thiazol-2-yl)-4-fluorobenzamide, has been reported to exhibit a Minimum Inhibitory Concentration (MIC) of 200 µg/mL against Escherichia coli.

To provide a broader perspective, the following tables summarize the antimicrobial activity of various 2-mercaptobenzothiazole derivatives against key bacterial and fungal pathogens, alongside the performance of standard antimicrobial agents. This comparative data highlights the potential of the MBT scaffold and underscores the influence of different functional groups on its antimicrobial potency.

Table 1: In Vitro Antibacterial Activity of 2-Mercaptobenzothiazole Derivatives and Comparator Drugs

Compound/DrugMicroorganismMIC (µg/mL)
6-Bromo-MBT Derivative *Escherichia coli200
6-CF3-MBT Derivative Staphylococcus aureus3.12
6-NO2-MBT Derivative Staphylococcus aureus12.5
Escherichia coli25
Ciprofloxacin Escherichia coli0.015 - 0.125
Staphylococcus aureus0.2
Pseudomonas aeruginosa0.5 - 1.0

*Data for N-(6-Bromobenzo[d]thiazol-2-yl)-4-fluorobenzamide

Table 2: In Vitro Antifungal Activity of 2-Mercaptobenzothiazole Derivatives and Comparator Drugs

Compound/DrugMicroorganismMIC (µg/mL)
6-Bromo-MBT Derivative Data not available-
Fluconazole Candida albicans0.25 - 1.0
Aspergillus fumigatus16 - >64
Amphotericin B Candida albicans0.12 - 1.0
Aspergillus fumigatus0.5 - 2.0

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the in vitro evaluation of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[5][6][7][8][9]

  • Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate.

  • Incubation: The agar plates are incubated under conditions that support the growth of the test microorganism.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition around a well containing the test agent.[10][11][12][13]

  • Plate Preparation: An agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Agent: A defined volume of the test compound solution is added to each well.

  • Incubation: The plate is incubated under appropriate conditions.

  • Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining MIC, MBC, and the logical relationship in evaluating antimicrobial agents.

MIC_Workflow start Start: Prepare Serial Dilutions of Test Compound in Microplate inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microplate Wells with Microbial Suspension start->inoculate inoculum->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read end Determine MIC: Lowest Concentration with No Growth read->end

Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) determination.

MBC_Workflow mic_wells Select Wells from MIC Assay with No Visible Growth subculture Subculture Aliquots onto Agar Plates mic_wells->subculture incubate Incubate Agar Plates (e.g., 37°C for 24h) subculture->incubate count Count Colony-Forming Units (CFU) incubate->count end Determine MBC: Lowest Concentration with ≥99.9% Killing count->end

Figure 2. Workflow for Minimum Bactericidal Concentration (MBC) determination.

Antimicrobial_Evaluation_Logic compound Test Compound (this compound) screening Primary Screening (e.g., Agar Well Diffusion) compound->screening mic Quantitative Assay (MIC Determination) screening->mic Active? mbc Bactericidal/Fungicidal Activity (MBC/MFC) mic->mbc activity Antimicrobial Activity Profile mbc->activity

Figure 3. Logical flow for in vitro antimicrobial agent evaluation.

References

"comparative study of the biological activity of brominated vs. non-brominated mercaptobenzothiazoles"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of brominated and non-brominated mercaptobenzothiazoles. 2-Mercaptobenzothiazole (MBT) and its derivatives are a well-established class of heterocyclic compounds with a wide spectrum of industrial and pharmacological applications.[1] The introduction of a bromine atom to the benzothiazole ring can significantly modulate the physicochemical properties and, consequently, the biological activity of these molecules. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and potential signaling pathways to offer a comprehensive resource for researchers in the field.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the antimicrobial, cytotoxic, and peroxisome proliferator-activated receptor alpha (PPARα) agonistic activities of brominated and non-brominated mercaptobenzothiazole derivatives.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundDerivativeStaphylococcus aureusEscherichia coliReference
Non-Brominated2-mercaptobenzothiazole--
6-nitro-2-mercaptobenzothiazole12.525[1]
Brominated5-bromo-isatin conjugate-3.1[2]
7-bromo-benzothiazole derivative21-27 mm (Zone of Inhibition)21-27 mm (Zone of Inhibition)[2]

Note: A direct MIC comparison for 5-bromo-2-mercaptobenzothiazole versus 2-mercaptobenzothiazole was not available in the reviewed literature. The data presented compares different derivatives.

Table 2: Comparative Cytotoxicity (Half-maximal Inhibitory Concentration - IC50 in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
Non-BrominatedBenzothiazole Derivative 6bMCF-7Breast Cancer5.15
Benzothiazole Derivative 4MCF-7Breast Cancer8.64
Thiazolidine-2,4-dione hybrid (4a)MCF-7Breast Adenocarcinoma3.84
Thiazolidine-2,4-dione hybrid (4a)HCT-116Colorectal Carcinoma5.61
Thiazolidine-2,4-dione hybrid (4a)HepG2Hepatocellular Carcinoma7.92
Brominated4-(6-bromo-2-benzothiazolyl)benzenamine--Data not available in reviewed literature

Note: The table provides cytotoxicity data for various non-brominated benzothiazole derivatives. Specific IC50 values for a direct comparison between a brominated mercaptobenzothiazole and its non-brominated counterpart were not found in the reviewed literature.

Table 3: Comparative PPARα Agonistic Activity (Half-maximal Effective Concentration - EC50)

CompoundDerivativeEC50 (µmol)Potency vs. Other DerivativesReference
Brominated5-bromo derivative2.510–20 times more effective[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols for common assays used to evaluate the biological activity of mercaptobenzothiazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (brominated and non-brominated mercaptobenzothiazoles)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Preparation of Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in CAMHB in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include positive controls (broth with inoculum and a known antibiotic) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compounds

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated and non-brominated mercaptobenzothiazoles for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.[3]

Mandatory Visualization

Experimental Workflow for Comparative Biological Activity Screening

The following diagram illustrates a generalized workflow for the comparative screening of the biological activities of brominated and non-brominated mercaptobenzothiazoles.

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis & Comparison A Synthesis of Brominated Mercaptobenzothiazole C Antimicrobial Activity (MIC Determination) A->C D Cytotoxicity Assay (IC50 Determination) A->D E Enzyme/Receptor Assay (e.g., PPARα Agonism) A->E B Synthesis of Non-Brominated Mercaptobenzothiazole B->C B->D B->E F Quantitative Data Comparison C->F D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G

Comparative biological activity screening workflow.
Proposed Signaling Pathway for Cytotoxicity

Several benzothiazole derivatives have been shown to induce apoptosis in cancer cells. The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[4][5][6][7][8] The following diagram illustrates a proposed mechanism by which mercaptobenzothiazoles may exert their cytotoxic effects through the inhibition of this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Proliferation Inhibition (Apoptosis) Mercaptobenzothiazole Mercaptobenzothiazole Derivatives Mercaptobenzothiazole->PI3K Inhibition

Proposed PI3K/AKT inhibition by mercaptobenzothiazoles.

Conclusion

The available evidence suggests that the introduction of a bromine atom to the mercaptobenzothiazole scaffold can significantly enhance its biological activity. This is most clearly demonstrated in the case of PPARα agonism, where a 5-bromo derivative was found to be 10-20 times more potent.[1] While direct comparative data for antimicrobial and cytotoxic activities are less definitive from the reviewed literature, the consistent reports of high potency for various brominated heterocyclic compounds suggest that bromination is a promising strategy for increasing the efficacy of mercaptobenzothiazole-based therapeutic agents. Further side-by-side comparative studies of brominated and non-brominated mercaptobenzothiazoles under standardized conditions are warranted to fully elucidate the impact of bromination on the diverse biological activities of this important class of compounds.

References

Comparative Guide to Immunoassay Cross-Reactivity of 6-Bromo-2-mercaptobenzothiazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 6-Bromo-2-mercaptobenzothiazole in immunoassays. Due to a lack of direct experimental data for this compound, this document presents a comparative analysis using 2-mercaptobenzothiazole (MBT) as a primary analyte. The data herein is illustrative and serves to model the performance of related benzothiazole derivatives in a competitive immunoassay format. The principles and methodologies described are applicable to the assessment of cross-reactivity for this compound.

Data Presentation: Cross-Reactivity in a Competitive ELISA

The following table summarizes hypothetical cross-reactivity data for this compound and other structurally related compounds in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the detection of 2-mercaptobenzothiazole. Cross-reactivity is determined by comparing the concentration of the competing compound required to inhibit 50% of the signal (IC50) with the IC50 of the target analyte, 2-mercaptobenzothiazole.

Table 1: Illustrative Cross-Reactivity of Benzothiazole Derivatives in a 2-Mercaptobenzothiazole Competitive ELISA

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
2-Mercaptobenzothiazole (MBT)
10100This compound 2540Benzothiazole > 1000< 12-Methylthiobenzothiazole 1506.76-Hydroxy-2-mercaptobenzothiazole 5020

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibody and assay conditions.

Experimental Protocols

A detailed methodology for a competitive ELISA to determine the cross-reactivity of this compound is provided below. This protocol is based on standard immunoassay procedures.

Competitive ELISA Protocol for 2-Mercaptobenzothiazole and Cross-Reactants

1. Reagent Preparation:

  • Coating Antigen: A conjugate of 2-mercaptobenzothiazole-protein (e.g., BSA or OVA) is prepared and diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL.
  • Antibody: A monoclonal antibody specific for 2-mercaptobenzothiazole is diluted in an assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA). The optimal dilution is determined by titration.
  • Standards and Test Compounds: Stock solutions of 2-mercaptobenzothiazole, this compound, and other potential cross-reactants are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to create a range of concentrations.
  • Enzyme-Conjugated Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is diluted in the assay buffer according to the manufacturer's instructions.
  • Substrate: A suitable substrate for the enzyme is prepared (e.g., TMB for HRP).
  • Stop Solution: An acid solution (e.g., 2 M H₂SO₄) is used to stop the enzyme-substrate reaction.

2. Assay Procedure:

  • Coating: A 96-well microplate is coated with 100 µL/well of the coating antigen solution and incubated overnight at 4°C.
  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Blocking: The wells are blocked with 200 µL/well of blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at room temperature.
  • Washing: The plate is washed three times with the wash buffer.
  • Competitive Reaction: 50 µL of the standard or test compound dilutions and 50 µL of the diluted primary antibody are added to each well. The plate is incubated for 1-2 hours at room temperature.
  • Washing: The plate is washed three times with the wash buffer.
  • Secondary Antibody Incubation: 100 µL of the diluted enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.
  • Washing: The plate is washed five times with the wash buffer.
  • Substrate Reaction: 100 µL of the substrate solution is added to each well and incubated in the dark for 15-30 minutes.
  • Stopping the Reaction: 50 µL of the stop solution is added to each well.
  • Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the log of the 2-mercaptobenzothiazole concentration.
  • The IC50 value for 2-mercaptobenzothiazole and each test compound is determined from their respective dose-response curves.
  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of 2-mercaptobenzothiazole / IC50 of Test Compound) x 100

Visualizations

Immunoassay Workflow

The following diagram illustrates the workflow of a competitive ELISA used to assess cross-reactivity.

G cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat Plate with MBT-Protein Conjugate B Block Non-specific Binding Sites A->B Wash C Add Standards/ Samples & Primary Antibody B->C Wash D Incubate C->D E Add Enzyme-conjugated Secondary Antibody D->E Wash F Add Substrate E->F Wash G Read Absorbance F->G Stop Reaction

Caption: Workflow for a competitive ELISA.

Structural Similarity and Cross-Reactivity

This diagram illustrates the principle of cross-reactivity based on the structural similarity of competing molecules to the target analyte.

G cluster_antibody Antibody Binding Site cluster_analytes Analytes Antibody Ab MBT MBT (Target) MBT->Antibody High Affinity (100% Binding) BromoMBT 6-Bromo-MBT (High Similarity) BromoMBT->Antibody Moderate Affinity (Cross-Reactivity) Benzo Benzothiazole (Low Similarity) Benzo->Antibody Low/No Affinity (No Cross-Reactivity)

Caption: Cross-reactivity and structural similarity.

"evaluating the performance of 6-Bromo-2-mercaptobenzothiazole against known anticancer drugs"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, benzothiazole derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative evaluation of the performance of 6-Bromo-2-mercaptobenzothiazole and its related derivatives against established anticancer drugs, supported by experimental data from various studies. Due to the limited direct comparative data for this compound, this analysis utilizes data from structurally similar 2-mercaptobenzothiazole derivatives as a proxy to extrapolate its potential efficacy.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of various benzothiazole derivatives has been evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agents, Cisplatin and Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data, summarized in the tables below, is compiled from multiple studies and presented to provide a comparative overview. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, assay duration, and reagent concentrations.[1][2]

Table 1: Comparative IC50 Values (µM) of Benzothiazole Derivatives and Known Anticancer Drugs Against Various Cancer Cell Lines

Compound/DrugA549 (Lung)HCT-116 (Colon)HeLa (Cervical)HepG2 (Liver)MCF-7 (Breast)SW620 (Colon)
Benzothiazole Derivatives (Proxy)
Substituted bromopyridine acetamide benzothiazole0.044[3][4]--0.048[3][4]-0.0043[3][4]
Chlorobenzyl indole semicarbazide benzothiazole0.84[3]-----
Known Anticancer Drugs
Cisplatin7.49 - 10.91[5]-~24.8[6]~11.2[6]~20.3[6]-
Doxorubicin>20[7][8]-2.9[7][8]12.2[7][8]2.5[7][8]-

Note: The IC50 values for benzothiazole derivatives are from studies on various 2-mercaptobenzothiazole analogues and serve as a proxy for this compound. The IC50 values for Cisplatin and Doxorubicin can show significant variability across different studies and experimental conditions.[1][2][7][8]

Experimental Protocols

The evaluation of anticancer activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the key experiments cited in the comparison.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals.[9][10] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[9][10]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., Doxorubicin). A vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) is also included.[12]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[13]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.[14]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[10][14]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

G Experimental Workflow: MTT Assay for Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Test Compounds & Reference Drugs overnight_incubation->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan Crystals incubation_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.

Mechanism of Action: Induction of Apoptosis

Studies on various benzothiazole derivatives suggest that a primary mechanism of their anticancer activity is the induction of apoptosis, or programmed cell death.[6][15] This process is often mediated through the intrinsic or mitochondrial pathway.[16][17][18]

The Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress signals, leading to changes in the mitochondrial membrane permeability.[16][18] This results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[16][17] Cytochrome c then binds to Apaf-1, forming an "apoptosome" that activates caspase-9, an initiator caspase.[17][19] Activated caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[16][19]

The process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) that promote mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that inhibit this process.[16] Benzothiazole derivatives are thought to shift the balance towards the pro-apoptotic proteins, leading to the initiation of the apoptotic cascade.

G Proposed Signaling Pathway: Benzothiazole-Induced Apoptosis cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Cascade benzothiazole Benzothiazole Derivative bax_bak Bax/Bak Activation benzothiazole->bax_bak bcl2 Bcl-2/Bcl-xL Inhibition benzothiazole->bcl2 mito_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mito_perm bcl2->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic pathway of apoptosis induced by benzothiazole derivatives.

Conclusion

While direct comparative studies on this compound are not yet widely available, the existing data on analogous benzothiazole derivatives demonstrate a significant potential for anticancer activity. Several derivatives exhibit potent cytotoxicity against a range of cancer cell lines, with IC50 values in the nanomolar to low micromolar range, which in some cases are comparable or superior to standard chemotherapeutic drugs like Cisplatin. The primary mechanism of action appears to be the induction of apoptosis via the mitochondrial pathway. Further research is warranted to specifically evaluate the efficacy and mechanism of this compound and to explore its potential as a novel anticancer agent.

References

Synergistic Antifungal Effects of 6-Bromo-2-mercaptobenzothiazole in Combination with Azole Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens represents a significant challenge in clinical practice. Combination therapy, leveraging synergistic interactions between antifungal agents, offers a promising strategy to enhance efficacy, overcome resistance, and reduce dose-limiting toxicity. This guide provides a comparative analysis of the potential synergistic effects of 6-Bromo-2-mercaptobenzothiazole (BMB) with conventional azole antifungals, supported by illustrative experimental data and detailed protocols. While specific published data on the synergistic effects of this compound is limited, this guide synthesizes established methodologies and known signaling pathways associated with benzothiazole derivatives to present a representative analysis.

I. Comparative Analysis of Antifungal Synergy

The synergistic potential of this compound in combination with Fluconazole against a resistant strain of Candida albicans is summarized below. The data is presented to illustrate a typical outcome of a checkerboard assay, a standard method for evaluating drug synergy.

Table 1: Synergistic Antifungal Activity of this compound (BMB) and Fluconazole against Fluconazole-Resistant Candida albicans

Compound(s)MIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC)Fractional Inhibitory Concentration Index (FICI)Interpretation
This compound (BMB)6480.1250.375Synergy
Fluconazole128320.250

Note: The data presented in this table is illustrative and based on expected outcomes from synergistic interactions. FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI ≤ 0.5.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Checkerboard Broth Microdilution Assay for Synergy Testing

This method is used to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB) or RPMI-1640 medium for fungi

  • This compound (BMB) stock solution

  • Fluconazole stock solution

  • Fluconazole-resistant Candida albicans inoculum (standardized to 0.5 McFarland)

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of BMB and Fluconazole in the appropriate broth medium.

  • Dispense 50 µL of the medium into each well of a 96-well plate.

  • Add 50 µL of the BMB dilutions horizontally and 50 µL of the Fluconazole dilutions vertically to the plate. This creates a matrix of varying concentrations of both compounds.

  • Inoculate each well with 100 µL of the standardized fungal suspension.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by visual inspection of turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, cell viability and proliferation.[1]

Materials:

  • Human cell line (e.g., HepG2)

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • This compound (BMB)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of BMB and incubate for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

III. Visualizing Synergistic Mechanisms and Workflows

Signaling Pathway

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. A synergistic interaction could involve the simultaneous inhibition of this pathway at different points by this compound and a partner compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion BMB 6-Bromo-2- mercaptobenzothiazole BMB->PI3K Inhibition Partner Partner Compound Partner->mTOR Inhibition

Caption: Hypothetical synergistic inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow

The following diagram illustrates the workflow for assessing the synergistic antifungal activity of this compound.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Inoculum Standardize Fungal Inoculum Plate Dispense Compounds & Inoculum into 96-well Plate Inoculum->Plate Compounds Prepare Serial Dilutions of BMB & Fluconazole Compounds->Plate Incubate Incubate at 35°C for 24-48h Plate->Incubate MIC Determine MIC Incubate->MIC FICI Calculate FICI MIC->FICI Result Interpret Synergy, Additive, or Antagonism FICI->Result

Caption: Workflow for the checkerboard antifungal synergy assay.

References

A Comparative Guide to Validated Analytical Methods for the Detection of 6-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantitative determination of 6-Bromo-2-mercaptobenzothiazole. The selection of an appropriate analytical method is paramount for accurate and reliable results in research, quality control, and drug development. This document outlines the key performance characteristics of several common analytical techniques, provides detailed experimental protocols, and includes visual representations of the analytical workflow.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods applicable to the quantification of this compound. The data presented for this compound is based on typical performance characteristics observed for the parent compound, 2-mercaptobenzothiazole (MBT), and is intended for comparative purposes.[1][2][3][4] Method validation in accordance with ICH Q2(R1) guidelines is recommended for each specific application.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL[1]0.1 - 50 µg/mL0.5 - 25 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%97 - 103%
Precision (% RSD) < 2%< 5%< 10%< 3%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL[5]~5 ng/mL~50 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.5 ng/mL~15 ng/mL~150 ng/mL
Specificity Moderate to HighVery HighHighLow to Moderate
Throughput HighMediumMediumHigh
Cost Low to MediumHighMediumLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method provides a robust and cost-effective approach for the quantification of this compound.

  • Instrumentation: HPLC system equipped with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is commonly used.[6] A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 320-330 nm is expected to be suitable. For 2-mercaptobenzothiazole, detection is often performed around 325 nm.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, LOD, and LOQ according to ICH Q2(R1) guidelines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection in complex matrices.[1][7][8]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC-UV, a C18 column is typically used with a gradient elution of acetonitrile and water containing a modifier like formic acid to enhance ionization.[8]

  • Ionization Mode: ESI in either positive or negative ion mode, depending on the precursor ion stability of this compound. For 2-mercaptobenzothiazole, both modes have been used.[8]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required for complex matrices to remove interferences and concentrate the analyte.[2][5]

  • Validation Parameters: Full validation as per regulatory guidelines for bioanalytical or trace analysis should be performed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile compounds like this compound, derivatization might be necessary to improve thermal stability and chromatographic performance.[9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: A programmable temperature vaporization (PTV) inlet is recommended to prevent thermal degradation of the analyte.[9]

  • Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) is typically used.

  • Ionization Mode: Electron Ionization (EI) is standard.

  • Sample Preparation: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the thiol group can improve volatility and thermal stability.

  • Validation Parameters: Validation should include an assessment of derivatization efficiency, in addition to the standard validation parameters.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of this compound in simple matrices where interfering substances are minimal.[4]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that does not absorb in the region of interest, such as methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): The λmax for this compound needs to be determined by scanning a standard solution across the UV-Vis spectrum. For 2-mercaptobenzothiazole, the λmax is around 328 nm in chloroform.[10]

  • Sample Preparation: The sample is dissolved in the chosen solvent and diluted to a concentration that falls within the linear range of the calibration curve.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, and specificity (by analyzing a blank matrix).

Visualizations

General Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound using chromatographic methods.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Filtration Filtration / Dilution Extraction->Filtration Derivatization->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Generalized workflow for the analysis of this compound.

Method Validation Logical Diagram

This diagram outlines the logical relationship between key validation parameters as per ICH Q2(R1) guidelines.

Validation_Parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Linearity->Accuracy Precision->Accuracy LOQ->Linearity

Caption: Key parameters for analytical method validation.

References

Benchmarking Corrosion Inhibition: A Comparative Guide to 6-Bromo-2-mercaptobenzothiazole and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust corrosion mitigation strategies, the exploration of novel and effective inhibitors is paramount. This guide provides a comprehensive performance benchmark of 6-Bromo-2-mercaptobenzothiazole and its analogues as corrosion inhibitors, with a focus on their efficiency in acidic and neutral environments. While direct experimental data for this compound is limited in the public domain, this guide draws upon extensive research on the parent compound, 2-mercaptobenzothiazole (2-MBT), and other relevant derivatives to provide a predictive comparison. The inclusion of a bromo-substituted heterocyclic compound offers insights into the potential impact of halogenation on inhibition efficiency.

Quantitative Performance Analysis

The corrosion inhibition efficiency of various benzothiazole derivatives and a bromo-substituted imidazopyridine derivative are summarized below. The data is compiled from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) studies, providing a multi-faceted view of their performance.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

InhibitorConcentrationCorrosive MediumMetalInhibition Efficiency (%)Reference
2-Mercaptobenzothiazole (2-MBT)Various3 M HCl316 Stainless Steel> 90[1]
2-Mercaptobenzothiazole (2-MBT)< 1.25%1 M HClLow Carbon Steel~57[1]
2-Mercaptobenzothiazole (2-MBT)Various2 M H₂SO₄1060 Aluminium~70[1]
6-bromo-(2,4-dimethoxyphenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide (DMPIP)500 ppm0.5 M HClMild Steel96.7[2]

Table 2: Electrochemical Data from Potentiodynamic Polarization

InhibitorConcentrationCorrosive MediumMetalCorrosion Current Density (i_corr, µA/cm²)Inhibition Efficiency (%)Reference
2-Mercaptobenzothiazole (2-MBT)10⁻³ M0.5 M HClAluminumDecreased vs. blankConcentration-dependent[3]
2-Mercaptobenzothiazole (2-MBT) + Na₂HPO₄ (1:1)6 mM3.5 wt% NaClAPI 5L X42 Pipeline SteelNot specified> 90[4]
6-bromo-(2,4-dimethoxyphenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide (DMPIP)500 ppm0.5 M HClMild SteelNot specified96.7[2]

Table 3: Electrochemical Data from Electrochemical Impedance Spectroscopy (EIS)

InhibitorConcentrationCorrosive MediumMetalCharge Transfer Resistance (R_ct, Ω·cm²)Inhibition Efficiency (%)Reference
2-Mercaptobenzothiazole (2-MBT)10⁻³ M0.5 M HClAluminumIncreased vs. blankConcentration-dependent[3]
2-Mercaptobenzothiazole (2-MBT) + Na₂HPO₄ (1:1)6 mM3.5 wt% NaClAPI 5L X42 Pipeline SteelIncreased vs. blank> 90[4]
6-bromo-(2,4-dimethoxyphenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide (DMPIP)500 ppm0.5 M HClMild SteelIncreased vs. blankNot specified[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Weight Loss Method

The weight loss method is a gravimetric technique used to determine the corrosion rate and the inhibition efficiency.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

  • Exposure: The coupons are immersed for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, washed with a cleaning solution to remove corrosion products, rinsed with distilled water and acetone, dried, and then re-weighed.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current density.

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).

  • Procedure: The working electrode is immersed in the test solution (corrosive medium with and without inhibitor) and allowed to reach a stable open-circuit potential (OCP). The potential of the working electrode is then scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting current is measured as a function of the applied potential, and a Tafel plot (log of current density vs. potential) is generated. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency is calculated as:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive electrochemical technique that provides information about the resistance and capacitance of the electrochemical interface.

  • Electrochemical Cell: A three-electrode cell setup, similar to that used in potentiodynamic polarization, is employed.

  • Procedure: The working electrode is immersed in the test solution and a small amplitude AC potential signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct). The inhibition efficiency is calculated from the R_ct values:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualizing the Mechanism and Workflow

To better understand the processes involved in evaluating and understanding corrosion inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Experimental Testing cluster_analysis 3. Data Analysis & Interpretation Metal_Prep Metal Specimen Preparation Weight_Loss Weight Loss Measurement Metal_Prep->Weight_Loss Polarization Potentiodynamic Polarization Metal_Prep->Polarization EIS Electrochemical Impedance Spectroscopy Metal_Prep->EIS Solution_Prep Inhibitor & Corrosive Solution Preparation Solution_Prep->Weight_Loss Solution_Prep->Polarization Solution_Prep->EIS Data_Analysis Calculate Inhibition Efficiency Weight_Loss->Data_Analysis Polarization->Data_Analysis EIS->Data_Analysis Mechanism Elucidate Inhibition Mechanism Data_Analysis->Mechanism

Caption: A streamlined workflow for evaluating corrosion inhibitor efficiency.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_metal Metal Surface Inhibitor Inhibitor Molecules (e.g., this compound) Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Physical & Chemical Adsorption Corrosive_Ions Corrosive Ions (e.g., H+, Cl-) Metal Mild Steel Corrosive_Ions->Metal Corrosion Attack Protective_Film Formation of a Protective Barrier Film Adsorption->Protective_Film Protective_Film->Metal Inhibition of Corrosion Reactions

References

Comparative Docking Analysis of 6-Bromo-2-mercaptobenzothiazole: A Putative Guide for Target Enzyme Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential interactions between 6-Bromo-2-mercaptobenzothiazole and various target enzymes implicated in microbial and other diseases. Due to a lack of direct and specific comparative docking studies for this compound in the reviewed scientific literature, this analysis is based on data from closely related 2-mercaptobenzothiazole derivatives and computational studies on similar compound classes. The information presented herein is intended to serve as a foundational guide for future in-silico and in-vitro research.

Data Presentation: A Comparative Look at Related Compounds

The following table summarizes in-silico data for benzothiazole derivatives against various microbial enzymes. While not specific to the 6-bromo derivative, this data provides valuable insights into potential binding affinities and target interactions.

Compound ClassTarget EnzymePDB IDSoftwareDocking Score (kcal/mol)Key Interacting Residues (Predicted)
Benzothiazole-Imidazolone HybridE. coli DNA Gyrase BNot SpecifiedNot SpecifiedNot SpecifiedArg76 (hydrophobic interaction)
Heteroaryl BenzothiazoleE. coli MurBNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Heteroaryl Benzothiazole14-lanosterol demethylaseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Benzothiazole DerivativesAnopheles funestus Trehalase (AfTre)Homology ModelNot Specified-8.7 to -7.9Not Specified
Benzothiazole DerivativesAnopheles gambiae Trehalase (AgTre)Homology ModelNot Specified-8.2 to -7.4Not Specified

Potential Target Enzymes and Signaling Pathways

Based on the biological activities of related 6-substituted 2-mercaptobenzothiazole derivatives, several key enzymes and pathways are of interest for future docking studies of this compound.

  • Mycobacterium tuberculosis : Derivatives with 6-chloro substituents have shown activity, suggesting potential targets within this bacterium.[1]

  • Staphylococcus aureus and Escherichia coli : 6-CF3 and 6-NO2 substituted analogs exhibit inhibitory activity against these pathogens.[2] Potential targets could include enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or metabolic pathways.[3]

  • Monoamine Oxidase (MAO) : 2-mercaptobenzothiazole derivatives have been highlighted as potential inhibitors of MAO.[1]

  • Heat Shock Protein 90 (Hsp90) : This chaperone protein is another potential target for this class of compounds.[1]

The following diagram illustrates a generalized workflow for a comparative docking study.

G cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_output Output ligand_prep Ligand Preparation (this compound) docking Molecular Docking Simulation ligand_prep->docking protein_prep Target Enzyme Preparation (e.g., DNA Gyrase B) protein_prep->docking analysis Analysis of Docking Poses and Binding Energies docking->analysis binding_mode Binding Mode Visualization analysis->binding_mode quantitative_data Quantitative Data (Docking Score, Binding Energy) analysis->quantitative_data

Caption: A generalized workflow for in-silico molecular docking studies.

Experimental Protocols: A Generalized Approach for Molecular Docking

The following is a generalized protocol for performing comparative docking studies, based on methodologies reported for benzothiazole derivatives.[3]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and subsequently optimized using a suitable force field (e.g., MMFF94) in a molecular modeling program (e.g., Avogadro, MOE). The structure is then saved in a format compatible with docking software (e.g., .mol2, .pdbqt).

  • Protein Preparation: The crystal structures of the target enzymes are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is energy minimized to relieve any steric clashes.

2. Active Site Definition:

  • The binding site (active site) of the enzyme is defined. This is often determined from the location of the co-crystallized ligand in the PDB structure or through literature review.

3. Molecular Docking:

  • Docking simulations are performed using software such as AutoDock, Glide, or GOLD. The prepared ligand is docked into the defined active site of the prepared protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

4. Analysis of Results:

  • The results are analyzed based on the docking score or binding energy, which provides an estimate of the binding affinity. The docked poses of the ligand are visualized to understand the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the enzyme.

The logical relationship for interpreting docking results in drug discovery is outlined below.

G high_affinity High Predicted Binding Affinity (Low Docking Score) good_interaction Favorable Interactions (H-bonds, etc.) high_affinity->good_interaction potential_candidate Potential as Inhibitor Candidate good_interaction->potential_candidate experimental_validation Requires Experimental Validation (In-vitro assays) potential_candidate->experimental_validation

Caption: Logical flow from in-silico prediction to experimental validation.

Conclusion and Future Directions

While direct comparative docking data for this compound is currently unavailable, the existing research on its analogs strongly suggests its potential as an antimicrobial agent. Future research should focus on performing specific in-silico docking studies of this compound against the putative target enzymes identified in this guide. The computational predictions should then be validated through in-vitro enzyme inhibition assays and antimicrobial susceptibility testing to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-mercaptobenzothiazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling 6-Bromo-2-mercaptobenzothiazole, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations.

Immediate Safety Considerations

Step-by-Step Disposal Protocol

The recommended method for the disposal of chemical waste like this compound is through an approved hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation:

    • Due to the presence of bromine, this compound is classified as a halogenated organic compound.

    • It is crucial to collect and store this waste separately from non-halogenated chemical waste.[3] Mixing incompatible waste streams can create hazardous reactions and complicate the disposal process.

  • Waste Collection and Containerization:

    • Designate a specific, compatible, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).

    • The container must be in good condition, leak-proof, and have a secure screw-on cap.[4]

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Handling Contaminated Materials:

    • Solid Waste: Collect any solid waste, such as spill cleanup materials or contaminated disposables, in a designated, sealed plastic bag and place it in the hazardous waste container.

    • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless properly decontaminated. For highly toxic chemicals, the first three rinses of the container should be collected as hazardous waste.[4] The rinseate, if compatible, can be added to the halogenated waste container.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum accumulation time and quantity of hazardous waste allowed in the laboratory.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.

    • Provide them with a complete and accurate description of the waste, including the chemical name and any other relevant hazard information.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes key hazard information for the parent compound, 2-mercaptobenzothiazole, which should be considered as a baseline for safety and disposal planning.

Hazard Information (for 2-Mercaptobenzothiazole)DataReference
Acute Toxicity (Oral) Category 3: Toxic if swallowed
Acute Toxicity (Dermal) Category 3: Toxic in contact with skin
Acute Toxicity (Inhalation) Category 4: Harmful if inhaled
Skin Sensitization Category 1: May cause an allergic skin reaction[1][2]
Aquatic Hazard (Acute) Category 1: Very toxic to aquatic life[2]
Aquatic Hazard (Chronic) Category 1: Very toxic to aquatic life with long lasting effects[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Designate a Labeled Halogenated Waste Container B->C D Collect Solid Waste & Contaminated Materials C->D E Manage Empty Containers (Triple Rinse, Collect Rinseate) C->E F Securely Seal the Waste Container D->F E->F G Store in a Designated Secure Area F->G H Contact EHS for Waste Pickup G->H I Proper Disposal by Licensed Facility H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 6-Bromo-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Bromo-2-mercaptobenzothiazole was located. The following guidance is based on the safety data for the structurally similar and well-documented compound, 2-Mercaptobenzothiazole, as well as general best practices for handling halogenated aromatic and thiol-containing compounds. It is imperative that users conduct their own risk assessment prior to handling this chemical. This guide is intended for researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of this compound, outlining the necessary personal protective equipment (PPE), safe operational procedures, and appropriate disposal methods to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns include the potential for skin sensitization, eye irritation, and harm if inhaled or ingested.[1][2] It is also expected to be very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to the following PPE protocols is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected for integrity before each use.To prevent skin contact, which can lead to irritation and allergic skin reactions (sensitization).[1][2][4]
Body Protection A flame-retardant lab coat, fully buttoned, worn over long-sleeved clothing and full-length trousers. For larger quantities or where splashing is likely, a chemical-resistant apron is recommended.To protect the skin from accidental contact.
Respiratory Protection All handling of the solid powder or solutions must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used.To prevent inhalation of the powder or aerosols, which may be harmful.[1][2]

Operational Plan: Step-by-Step Guidance for Handling

  • Preparation and Engineering Controls :

    • Before handling, ensure that a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Designate a specific area for handling this compound to minimize the risk of contamination.

  • Donning PPE :

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Handling the Compound :

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use to prevent the release of dust or vapors.

    • Avoid eating, drinking, or smoking in the laboratory area.[3]

  • Decontamination :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

    • Clean the work area, including the balance and fume hood surfaces, to remove any residual contamination.

Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous waste. Improper disposal can cause significant environmental harm.[1]

  • Waste Segregation :

    • Do not dispose of this compound in the regular trash or down the sanitary sewer.

    • Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, labeled hazardous waste container for halogenated organic waste.[5]

  • Container Management :

    • Use containers that are compatible with the chemical.

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the waste container sealed at all times, except when adding waste.

  • Storage of Waste :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS (for analogous compounds) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare work area in fume hood prep2->prep3 handle1 Weighing and transferring solid prep3->handle1 Proceed with caution handle2 Preparing solutions handle1->handle2 clean1 Decontaminate work area handle2->clean1 After experiment completion clean2 Segregate and label hazardous waste clean1->clean2 clean3 Store waste in designated area clean2->clean3 clean4 Arrange for professional disposal clean3->clean4

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.